molecular formula C39H66O6 B167207 Triisodecyl trimellitate CAS No. 36631-30-8

Triisodecyl trimellitate

Cat. No.: B167207
CAS No.: 36631-30-8
M. Wt: 630.9 g/mol
InChI Key: FJFYFBRNDHRTHL-UHFFFAOYSA-N
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Description

Triisodecyl trimellitate is a useful research compound. Its molecular formula is C39H66O6 and its molecular weight is 630.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tris(8-methylnonyl) benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H66O6/c1-31(2)22-16-10-7-13-19-27-43-37(40)34-25-26-35(38(41)44-28-20-14-8-11-17-23-32(3)4)36(30-34)39(42)45-29-21-15-9-12-18-24-33(5)6/h25-26,30-33H,7-24,27-29H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFYFBRNDHRTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H66O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274208
Record name tris(8-methylnonyl) trimellitate
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Molecular Weight

630.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisodecyl ester
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CAS No.

36631-30-8
Record name Triisodecyl trimellitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036631308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisodecyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triisodecyl benzene-1,2,4-tricarboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIISODECYL TRIMELLITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IFP38QKFS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Triisodecyl Trimellitate: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisodecyl trimellitate (TIDTM) is a high molecular weight, branched-chain triester of trimellitic acid and isodecyl alcohol. This comprehensive technical guide provides a detailed overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in various industrial and pharmaceutical formulations. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for its synthesis and analysis are provided.

Chemical Structure and Identification

This compound is a complex ester with the chemical formula C₃₉H₆₆O₆ and a molecular weight of approximately 630.95 g/mol .[1][2] Its structure consists of a central aromatic trimellitate core esterified with three branched isodecyl alcohol chains.[3] This branched structure imparts unique physical and chemical properties, distinguishing it from linear phthalate (B1215562) plasticizers.

IUPAC Name: tris(8-methylnonyl) benzene-1,2,4-tricarboxylate CAS Number: 36631-30-8[2] Molecular Formula: C₃₉H₆₆O₆[1][2]

The molecular structure of this compound is characterized by three long, branched isodecyl chains attached to a central trimellitic acid core, contributing to its lipophilic nature and high molecular weight.[3]

Physicochemical Properties

This compound is typically a clear, colorless to pale yellow, viscous liquid at room temperature.[4] Its high boiling point and low vapor pressure contribute to its low volatility, a desirable characteristic in many of its applications.[4][5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueTest Method / Source
Molecular Weight630.95 g/mol [2]
Boiling Point335 °C[5]
Density (at 20°C)0.959 g/cm³[1]
Specific Gravity (at 27°C)0.962 – 0.963ASTM-D-1045-2008[5]
Viscosity (at 20°C)490 ± 10 cPKLJ-TM-P-13-97[5]
Flash Point215 °CKLJTM[5]
Pour Point-37 °C[1]
Refractive Index (at 27°C)1.483 – 1.487ASTM-D-1045-2008[5]
Water Solubility (at 20°C)1.24 mg/L[1]
logP (at 35°C)9.4[1]
Vapor Pressure (at 25°C)0 Pa[1]
Volatile Loss (130°C/3h)Max. 0.10 wt. %KLJ-TM-P-11-92[5]
AcidityMax. 0.03 wt. %ASTM-D-1045-2008[5]
Ester ContentMin. 99.00 wt. %ASTM-D-1045-2008[5]

This compound is readily soluble in most organic solvents and oils, but has limited solubility in water.[4][6]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of trimellitic anhydride (B1165640) with isodecyl alcohol.[2][4] Two primary synthesis pathways are commonly employed: direct esterification and a two-step transesterification process.

Experimental Protocol for Direct Esterification

This protocol is a representative example for the synthesis of trialkyl trimellitates and can be adapted for this compound.

Materials:

  • Trimellitic anhydride

  • Isodecyl alcohol (molar ratio of 1:3 to 1:5 with trimellitic anhydride)[7]

  • Catalyst (e.g., tetraisopropyl titanate or p-toluenesulfonic acid)[7]

  • Nitrogen gas supply

  • Reaction vessel with stirrer, heating mantle, thermometer, and a water separator (e.g., Dean-Stark apparatus)

Procedure:

  • Charge the reaction vessel with trimellitic anhydride and isodecyl alcohol.

  • Add the catalyst to the mixture.

  • Begin stirring and purge the system with nitrogen to create an inert atmosphere.

  • Heat the reaction mixture to the esterification temperature, typically between 190-220°C.[7]

  • Continuously remove the water generated during the reaction using the water separator.

  • Monitor the reaction progress by measuring the amount of water collected or by analyzing the acid value of the reaction mixture. The reaction is considered complete when no more water is generated.[7]

  • Once the reaction is complete, cool the mixture to approximately 120°C.

  • Apply a vacuum to distill and remove the excess unreacted isodecyl alcohol.[7]

  • Further cool the crude product to about 90°C.

  • Wash the product with water to remove any remaining catalyst and impurities.

  • Dry the final product to obtain purified this compound.

Experimental Protocol for Two-Step Transesterification

This method involves the initial synthesis of a simple methyl ester followed by transesterification with isodecyl alcohol. This can yield a product with a lower color number.

Part A: Synthesis of Trimethyl Trimellitate

  • React trimellitic anhydride with an excess of methanol (B129727) in the presence of a suitable catalyst (e.g., tetraisopropyl titanate) to form trimethyl trimellitate.[8][9]

  • Purify the resulting trimethyl trimellitate by distillation.[8]

Part B: Transesterification to this compound

  • Charge a reaction vessel with the purified trimethyl trimellitate and isodecyl alcohol.

  • Add a transesterification catalyst, such as tetraisopropyl titanate.[8]

  • Heat the mixture, typically to around 220°C, under a nitrogen atmosphere.[8]

  • The methanol generated during the transesterification is continuously removed by distillation.

  • After the reaction is complete, the excess isodecyl alcohol is removed under vacuum.

  • The final product is then purified.

Analytical Methodologies

The quantification of this compound, particularly in matrices such as polymers or food contact materials, is commonly performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of semi-volatile compounds like this compound.

Sample Preparation (Solvent Extraction):

  • A homogenized sample of the material is accurately weighed.

  • Solvent extraction is performed using a suitable solvent like n-hexane. Techniques such as Soxhlet extraction, ultrasound-assisted extraction, or accelerated solvent extraction can be employed.[10]

  • The extract is concentrated and reconstituted in a known volume of an appropriate solvent.

  • The final solution is filtered (e.g., through a 0.22 µm filter) before injection into the GC-MS system.[10]

Table 2: Representative Performance Characteristics of a Validated GC-MS Method for a Similar Trimellitate (Trioctyl Trimellitate)

ParameterPerformance
Linearity (Correlation Coefficient, r)≥ 0.999
Limit of Detection (LOD)0.03 mg/kg
Limit of Quantification (LOQ)0.10 mg/kg
Recovery82 - 105%
Precision (Relative Standard Deviation, RSD)5.6 - 7.5%

Data adapted from a method for Trioctyl Trimellitate, which is structurally similar.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of trimellitates.

Table 3: Representative Performance Characteristics of a Validated LC-MS/MS Method for a Similar Trimellitate (Trioctyl Trimellitate)

ParameterPerformance
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Recovery101.1%

Data adapted from a method for Trioctyl Trimellitate, which is structurally similar.[10]

Applications and Logical Relationships

The unique properties of this compound make it a versatile compound with applications in various fields.

G TIDTM This compound Properties Key Properties TIDTM->Properties Applications Applications TIDTM->Applications HighMW High Molecular Weight Properties->HighMW LowVolatility Low Volatility Properties->LowVolatility HighViscosity High Viscosity Properties->HighViscosity GoodThermalStability Good Thermal Stability Properties->GoodThermalStability Lipophilic Lipophilic Nature Properties->Lipophilic HighDielectric High Dielectric Resistance Properties->HighDielectric HighMW->LowVolatility contributes to Plasticizer Plasticizer for PVC LowVolatility->Plasticizer enables use in high-temp applications Lubricants Lubricant Additive LowVolatility->Lubricants prevents degradation Cosmetics Cosmetics & Personal Care HighViscosity->Cosmetics stabilizes pigment dispersions GoodThermalStability->Plasticizer ensures durability GoodThermalStability->Lubricants maintains performance at high temps Lipophilic->Cosmetics wets and disperses pigments HighDielectric->Plasticizer ideal for electrical wire insulation Applications->Plasticizer Applications->Cosmetics Applications->Lubricants Inks Inks & Emulsions Applications->Inks Plasticizer->Inks improves flexibility

Caption: Logical relationships between the properties and applications of this compound.

Plasticizer for Polymers

This compound is a primary monomeric plasticizer for polyvinyl chloride (PVC) and other chlorinated thermoplastics, particularly for applications requiring high-temperature resistance (up to 105°C).[4][5] Its low volatility and migration resistance make it suitable for use in electrical wiring and cables.[4][5]

Cosmetics and Personal Care

In the cosmetics industry, this compound functions as a skin-conditioning agent and emollient.[2] Its high viscosity and lipophilic nature make it an excellent ingredient for pigment dispersion in color cosmetics like lipsticks and foundations, ensuring uniform color distribution and stability.[3] The CIR Expert Panel has concluded that this compound is safe for use in cosmetics under current practices.[3]

Lubricants

Due to its low volatility, good thermal stability, and oxidation stability, this compound is a valued additive in the lubricants industry.[5] It forms a protective film on surfaces, reducing friction and wear.[4]

Safety and Handling

This compound is considered to have low toxicity.[6] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle it in a well-ventilated area and use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). It should be stored in a cool, dry, and well-ventilated area in tightly closed containers.[5]

References

An In-Depth Technical Guide to the Synthesis and Characterization of Triisodecyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisodecyl trimellitate (TIDTM) is a high molecular weight branched plasticizer utilized in a variety of industrial applications, particularly where high-temperature stability and low volatility are required. This technical guide provides a comprehensive overview of the synthesis and characterization of TIDTM. Detailed experimental protocols for its synthesis via direct esterification are presented, along with a summary of key reaction parameters. Furthermore, this guide outlines the standard analytical techniques for the characterization of TIDTM, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), supported by typical analytical data and procedural outlines.

Introduction

This compound (TIDTM) is a triester formed from the reaction of trimellitic anhydride (B1165640) and isodecyl alcohol.[1][2] Its molecular formula is C₃₉H₆₆O₆, and it has a molecular weight of approximately 630.9 g/mol .[3][4] TIDTM is a colorless to slightly yellow, viscous liquid at room temperature.[1] Due to its branched alkyl chains, it exhibits a low pour point and good low-temperature properties.[5] Its primary applications are as a plasticizer in polyvinyl chloride (PVC) formulations for wire and cable insulation, automotive interiors, and other applications requiring high thermal stability and low volatility.[5][6] It is also used as a lubricant and in cosmetic formulations as a skin-conditioning agent.[5][7]

Synthesis of this compound

The most common method for the synthesis of this compound is the direct esterification of trimellitic anhydride with isodecyl alcohol.[1] This reaction is typically catalyzed by an acid or an organometallic compound and involves the removal of water to drive the reaction to completion.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow Reactants Reactants: - Trimellitic Anhydride - Isodecyl Alcohol - Catalyst Reaction Esterification Reaction (160-220 °C) Reactants->Reaction Heat Purification Purification: - Neutralization - Removal of Excess Alcohol - Filtration Reaction->Purification Cool TIDTM This compound (Final Product) Purification->TIDTM

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Direct Esterification

This protocol describes a general procedure for the synthesis of this compound in a laboratory setting.

Materials and Equipment:

  • Trimellitic anhydride

  • Isodecyl alcohol (a slight excess is typically used)

  • Catalyst (e.g., tetra-isopropyl titanate, sulfuric acid, or a solid acid catalyst)

  • Nitrogen gas inlet

  • Reaction vessel equipped with a mechanical stirrer, thermometer, heating mantle, and a Dean-Stark apparatus or vacuum line for water removal

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Charging: The reaction vessel is charged with trimellitic anhydride and isodecyl alcohol. The molar ratio of trimellitic anhydride to isodecyl alcohol is typically in the range of 1:3.3 to 1:3.5 to ensure complete esterification.[8]

  • Inert Atmosphere: The system is purged with nitrogen gas to create an inert atmosphere and prevent oxidation.[9]

  • Catalyst Addition: The catalyst is added to the reaction mixture. The amount of catalyst typically ranges from 0.05% to 0.2% of the total reactant mass.[10]

  • Esterification Reaction: The mixture is heated to a temperature between 160°C and 220°C with continuous stirring.[10][11] The water produced during the reaction is continuously removed using a Dean-Stark trap or by applying a vacuum.[9][10]

  • Reaction Monitoring: The progress of the reaction is monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops to a predetermined level (e.g., below 0.1 mg KOH/g).[1]

  • Purification:

    • Catalyst Neutralization: After cooling the reaction mixture, if an acid catalyst was used, it is neutralized by washing with a dilute sodium bicarbonate solution.

    • Removal of Excess Alcohol: Excess isodecyl alcohol is removed by vacuum distillation.[1]

    • Drying and Filtration: The crude product is dried over anhydrous magnesium sulfate or sodium sulfate and then filtered to remove any solid impurities.

  • Final Product: The final product, this compound, is a clear, viscous liquid.

Summary of Synthesis Parameters
ParameterTypical Value/Range
Reactants Trimellitic Anhydride, Isodecyl Alcohol
Molar Ratio (Anhydride:Alcohol) 1 : 3.3 - 1 : 3.5
Catalyst Tetra-isopropyl titanate, Sulfuric Acid, Solid Acids
Catalyst Loading 0.05 - 0.2 wt%
Reaction Temperature 160 - 220 °C
Reaction Time 3 - 8 hours
Final Acid Value < 0.1 mg KOH/g

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various analytical techniques.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of this compound.

Characterization_Workflow TIDTM_Sample TIDTM Sample FTIR FTIR Spectroscopy TIDTM_Sample->FTIR NMR NMR Spectroscopy (1H and 13C) TIDTM_Sample->NMR GCMS GC-MS Analysis TIDTM_Sample->GCMS Data_Analysis Data Analysis and Structure Confirmation FTIR->Data_Analysis NMR->Data_Analysis GCMS->Data_Analysis

Caption: Workflow for the characterization of this compound.

Physicochemical Properties

The following table summarizes the typical physicochemical properties of this compound.

PropertyValueTest Method
Appearance Colorless to slightly yellow liquidVisual
Molecular Formula C₃₉H₆₆O₆-
Molecular Weight 630.94 g/mol -
Ester Content > 99.0 %ASTM D1045
Acid Value < 0.07 mg KOH/gASTM D1045
Specific Gravity (20°C) 0.954ASTM D1298
Viscosity @ 20°C 220-260 cPASTM D445
Flash Point > 240 °CASTM D92
Pour Point < -40 °CASTM D97
Note: These values are typical and can vary depending on the specific grade and purity of the product.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol:

  • Sample Preparation: A drop of the liquid sample is placed directly on the ATR crystal of the FTIR spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Expected Spectral Data:

Wavenumber (cm⁻¹)Assignment
~2955, 2925, 2855C-H stretching vibrations of alkyl groups
~1725C=O stretching vibration of the ester carbonyl groups
~1580, 1460C=C stretching vibrations of the aromatic ring
~1270, 1120C-O stretching vibrations of the ester groups
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, confirming the connectivity of the atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

Expected ¹H NMR Data (based on the structure of TIDTM):

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.2 - 7.5mAromatic protons
~4.3m-OCH₂- protons of the isodecyl groups
~1.8 - 1.2mMethylene and methine protons of the isodecyl chains
~0.9mMethyl protons of the isodecyl chains

Expected ¹³C NMR Data (based on the structure of TIDTM):

Chemical Shift (δ, ppm)Assignment
~167 - 165Ester carbonyl carbons
~135 - 128Aromatic carbons
~68-OCH₂- carbons
~39 - 22Aliphatic carbons of the isodecyl chains
~14Methyl carbons

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific isomer distribution of the isodecyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the this compound and to identify any residual starting materials or byproducts.

Experimental Protocol:

  • Sample Preparation: The sample is diluted in a suitable solvent (e.g., dichloromethane (B109758) or hexane) before injection into the GC-MS system.

  • GC Conditions: A capillary column with a non-polar stationary phase is typically used. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure the elution of the high-boiling TIDTM.

  • MS Conditions: Electron ionization (EI) is commonly used. The mass spectrometer is operated in full scan mode to identify the components and in selected ion monitoring (SIM) mode for quantification.

Expected Results:

The gas chromatogram should show a major peak corresponding to this compound. The mass spectrum of this peak will show a characteristic fragmentation pattern, although the molecular ion peak (m/z = 630.9) may be weak or absent due to the high molecular weight and extensive fragmentation of the molecule under EI conditions.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The direct esterification of trimellitic anhydride with isodecyl alcohol is an efficient method for its production. The structure and purity of the synthesized product can be reliably confirmed through a combination of FTIR, NMR, and GC-MS techniques. The information presented herein serves as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of this important industrial chemical.

References

An In-depth Technical Guide to the Physicochemical Properties of Triisodecyl Trimellitate (CAS: 36631-30-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Triisodecyl Trimellitate (TIDM), identified by CAS number 36631-30-8. A high molecular weight, branched-chain plasticizer, TIDM is valued for its thermal stability, low volatility, and excellent compatibility with a range of polymers. This document collates quantitative data from various sources into structured tables for ease of reference and comparison. Furthermore, it outlines the detailed methodologies for key experimental protocols, referencing standardized testing methods from internationally recognized bodies such as ASTM, ISO, and OECD. Visual diagrams generated using Graphviz are included to illustrate key logical relationships pertinent to the compound's characteristics.

Chemical Identity and Structure

This compound is the triester of trimellitic acid and isodecyl alcohol.[1] Its structure, characterized by a central aromatic ring and three long, branched alkyl chains, is fundamental to its physical and chemical behavior. This unique architecture imparts high permanence, making it a preferred choice in applications requiring durability and resistance to migration.[2]

Table 1: Chemical Identification

IdentifierValue
Chemical Name 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisodecyl ester
Synonyms This compound, TIDTM, ADK Cizer C 10, Trimex T 10
CAS Number 36631-30-8[2]
EINECS Number 253-138-0[3]
Molecular Formula C₃₉H₆₆O₆[4]
Molecular Weight 630.94 g/mol [4]
InChI InChI=1S/C39H66O6/c1-31(2)22-16-10-7-13-19-27-43-37(40)34-25-26-35(38(41)44-28-20-14-8-11-17-23-32(3)4)36(30-34)39(42)45-29-21-15-9-12-18-24-33(5)6/h25-26,30-33H,7-24,27-29H2,1-6H3
SMILES CC(C)CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C

Physicochemical Data

The physicochemical properties of this compound are summarized in the tables below. These properties are critical for determining its suitability in various applications, from industrial plastics to specialized cosmetic formulations.

Table 2: Physical Properties

PropertyValueTest Method
Physical State Colorless to pale yellow viscous liquid[4]Visual Inspection
Boiling Point 335 °C (at 101,325 Pa)[5]Not Specified
Pour Point -37 °CNot Specified
Specific Gravity 0.962 – 0.963 (at 27 °C)[5]ASTM D1045-08[5]
Refractive Index 1.483 – 1.487 (at 27 °C)[5]ASTM D1045-08[5]
Viscosity 490 ± 10 cP (at 20 °C)[5]KLJ-TM-P-13-97[5]
Flash Point 215 °C[5]Not Specified
Vapor Pressure 0 Pa (at 25 °C)Not Specified
Water Solubility 1.24 mg/L (at 20 °C)Not Specified
LogP 9.4 (at 35 °C)Not Specified

Table 3: Chemical and Purity Specifications

PropertyValueTest Method
Ester Content Min. 99.00 wt. %[5]ASTM D1045-08[5]
Ester Content (by GC) Min. 99.00 Area %[5]KLJ-TM-P-12-98[5]
Acidity Max. 0.03 wt. %[5]ASTM D1045-08[5]
Moisture Content Max. 0.10 wt. %[5]ASTM E203-08[5]
Color Max. 50 HU[5]ASTM D1045-08[5]
Volatile Loss Max. 0.10 wt. % (130°C/3h)[5]KLJ-TM-P-11-92[5]
Heat Stability No change (180°C/2h)[5]ISI-9591-2013[5]
Residual Alcohol Max. 0.10 Area %[5]KLJ-TM-P-12-98[5]

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound relies on standardized and validated experimental protocols. The following sections detail the methodologies for key experiments, referencing globally recognized standards.

ASTM D1045: Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics

This standard provides a comprehensive suite of procedures for evaluating liquid plasticizers.[6][7] For this compound, several key parameters are determined using this methodology as cited in technical data sheets.[5]

  • Acidity: This test method determines the free acid content of the plasticizer. A known weight of the sample is dissolved in a suitable solvent (e.g., a mixture of toluene (B28343) and isopropyl alcohol) and titrated with a standardized solution of sodium hydroxide (B78521) to a phenolphthalein (B1677637) endpoint. The acidity is typically expressed as a percentage by weight.

  • Ester Content: The ester content is determined by saponification. A weighed sample is refluxed with a known excess of standard alcoholic potassium hydroxide solution. The excess alkali is then back-titrated with a standard acid. The amount of alkali consumed in the saponification reaction is used to calculate the percentage of ester, assuming a specific molecular weight for the plasticizer.

  • Specific Gravity: This method measures the ratio of the mass of a given volume of the plasticizer to the mass of an equal volume of water at a specified temperature. A pycnometer or a hydrometer can be used for this determination.

  • Color: The color of the liquid plasticizer is determined by comparison with platinum-cobalt (B8599474) standards. The APHA (Hazen) scale is commonly used, where a higher number indicates a more yellow color.

  • Refractive Index: The refractive index, a measure of how much light is bent when it passes through the substance, is determined using a refractometer at a specified temperature.

ISO 3104: Determination of Kinematic Viscosity and Calculation of Dynamic Viscosity

This international standard specifies a procedure for determining the kinematic viscosity of liquid petroleum products, which is also applicable to other viscous liquids like this compound.[8][9][10]

  • Principle: The method involves measuring the time for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer. The viscometer is held in a constant temperature bath to ensure the measurement is made at a precise temperature.

  • Procedure: A calibrated glass capillary viscometer (e.g., Ubbelohde type) is selected based on the expected viscosity of the sample. The viscometer is charged with the sample and placed in a temperature-controlled bath. Once the sample reaches thermal equilibrium, it is drawn up through the capillary, and the time taken for the liquid meniscus to pass between two marked points is measured.

  • Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C). The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature (η = ν * ρ).

OECD Guideline 105: Water Solubility

This guideline describes methods for determining the water solubility of substances.[11] Given the low water solubility of this compound, the column elution method is the most appropriate.[3][12]

  • Principle (Column Elution Method): This method is suitable for substances with a solubility below 10⁻² g/L. A micro-column is packed with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.

  • Procedure: A carrier material (e.g., glass beads or silica (B1680970) gel) is coated with the test substance from a volatile solvent. The coated material is packed into a column. Water is pumped through the column at a controlled flow rate and temperature. Fractions of the eluate are collected and analyzed for the concentration of the test substance using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

OECD Guideline 104: Vapor Pressure

This guideline provides several methods for determining the vapor pressure of a substance.[13][14][15] For a compound with very low volatility like this compound, the gas saturation method or an effusion method would be suitable.[16][17]

  • Principle (Gas Saturation Method): A stream of inert gas is passed through or over the test substance at a known flow rate, slow enough to ensure saturation of the gas with the substance's vapor. The amount of substance transported by the gas is determined by trapping it and measuring its mass.

  • Procedure: The test substance is placed in a thermostatically controlled saturation chamber. A carrier gas (e.g., nitrogen or argon) is passed through the chamber at a measured, slow flow rate. The vapor-laden gas then passes through a trap (e.g., a cold trap or a sorbent tube). The amount of substance collected in the trap is determined analytically. The vapor pressure is calculated from the mass of the substance, the volume of the gas passed, and the temperature.

OECD Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method

The n-octanol/water partition coefficient (Pow) is a key parameter for assessing the environmental fate and bioaccumulation potential of a substance.[2][18][19]

  • Principle: This method involves dissolving the test substance in a two-phase system of n-octanol and water and allowing it to partition between the two immiscible phases until equilibrium is reached. The concentration of the substance in each phase is then measured.

  • Procedure: A solution of the test substance in either n-octanol or water is placed in a vessel with the other solvent. The vessel is shaken or stirred until equilibrium is achieved. The two phases are then separated, typically by centrifugation, and the concentration of the test substance in each phase is determined using a suitable analytical method (e.g., HPLC, GC). The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. For highly hydrophobic substances like this compound (with a high LogP), modifications to this method or alternative methods like HPLC estimation (OECD Guideline 117) or the slow-stirring method (OECD Guideline 123) may be necessary to obtain accurate results.[20][21]

Structure-Property Relationships

The molecular structure of this compound directly influences its key physicochemical properties, making it a highly effective and durable plasticizer.

G cluster_structure Molecular Structure of this compound cluster_properties Key Physicochemical Properties structure This compound trimellitate_core Aromatic Trimellitate Core structure->trimellitate_core consists of isodecyl_chains Three Branched Isodecyl Chains structure->isodecyl_chains consists of permanence Low Migration & High Permanence structure->permanence results in compatibility Good Polymer Compatibility structure->compatibility exhibits thermal_stability High Thermal Stability & Low Volatility trimellitate_core->thermal_stability contributes to flexibility Excellent Flexibility & Plasticizing Efficiency isodecyl_chains->flexibility imparts

Caption: Structure-Property Relationship of this compound.

The aromatic trimellitate core provides rigidity and a high boiling point, contributing to the substance's excellent thermal stability and low volatility. The three long, branched isodecyl chains introduce steric hindrance, preventing close packing of polymer chains and thereby imparting significant flexibility and plasticizing efficiency. The overall high molecular weight and the branched nature of the alkyl groups result in low migration tendencies, leading to high permanence in the polymer matrix. This combination of structural features also ensures good compatibility with a variety of polymers, most notably PVC.[4]

Conclusion

This compound (CAS 36631-30-8) is a well-characterized high-performance plasticizer with a robust set of physicochemical properties that make it suitable for demanding applications. Its low volatility, high thermal stability, and excellent permanence are direct consequences of its unique molecular structure. The standardized test methodologies outlined in this guide provide a framework for the accurate and reproducible determination of its key characteristics, ensuring quality control and facilitating its use in research, development, and industrial manufacturing. This document serves as a comprehensive technical resource for professionals requiring detailed information on this important industrial chemical.

References

In-Depth Technical Guide to the Thermal Degradation Mechanism of Triisodecyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisodecyl trimellitate (TIDTM) is a high-molecular-weight plasticizer and lubricant valued for its excellent thermal stability, low volatility, and high-temperature resistance. Understanding its thermal degradation mechanism is crucial for predicting its performance, ensuring material integrity, and assessing safety in high-temperature applications such as in medical devices and pharmaceutical packaging. This guide provides a comprehensive overview of the thermal degradation of TIDTM, drawing upon data from its close structural analog, trioctyl trimellitate (TOTM), due to the limited availability of public research on TIDTM's specific degradation pathways. The guide details the primary analytical techniques used for characterization, presents quantitative data on thermal stability, and proposes a likely degradation mechanism based on the fundamental principles of ester pyrolysis.

Introduction

This compound (TIDTM) is a branched-chain aromatic triester synthesized from trimellitic anhydride (B1165640) and isodecyl alcohol. Its molecular structure, characterized by a central benzene (B151609) ring with three ester linkages to long alkyl chains, imparts a high degree of thermal stability and low volatility. These properties make it a preferred alternative to lower molecular weight phthalate (B1215562) plasticizers in applications where resistance to high temperatures and permanence are required.

While TIDTM is known for its robust thermal properties, exposure to sufficiently high temperatures will inevitably lead to chemical decomposition. The pathway of this degradation, the volatile products formed, and the remaining residues are of significant interest for material science, safety, and environmental considerations. This document synthesizes the available information to provide a detailed technical overview of the thermal degradation of TIDTM.

Experimental Protocols for Thermal Analysis

The study of the thermal degradation of high-boiling point esters like TIDTM primarily relies on a suite of advanced analytical techniques. These methods allow for the precise measurement of mass loss as a function of temperature and the identification of the evolved gaseous products.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique for determining the thermal stability of a material.

  • Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Apparatus: A high-precision balance with a sample pan located inside a furnace.

  • Procedure:

    • A small, precisely weighed sample (typically 5-10 mg) of TIDTM is placed in an inert sample pan (e.g., platinum or alumina).

    • The furnace is sealed and purged with an inert gas, typically nitrogen, to prevent oxidative degradation.

    • The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., ambient to 600°C).

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting data is plotted as a thermogram (mass vs. temperature) and its derivative (rate of mass loss vs. temperature), which helps to identify the onset and peak degradation temperatures.

Evolved Gas Analysis: TGA Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS)

To identify the chemical nature of the volatile products released during TGA, the instrument is often coupled to a spectroscopic or spectrometric detector.

  • Objective: To identify the functional groups (FTIR) or molecular masses (MS) of the gaseous products evolved during thermal decomposition.

  • Apparatus: A TGA instrument connected via a heated transfer line to either an FTIR spectrometer or a mass spectrometer.

  • Procedure:

    • A TGA experiment is performed as described in section 2.1.

    • The gaseous effluent from the TGA furnace is continuously transferred through a heated line to the detector.

    • For TGA-FTIR, the evolved gases pass through a gas cell where they are analyzed by infrared spectroscopy, providing information about the functional groups present (e.g., C=O, C-H, O-H).

    • For TGA-MS, the evolved gases are ionized and separated based on their mass-to-charge ratio, allowing for the identification of the molecular weights of the decomposition products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique provides a more detailed separation and identification of the individual components of the evolved gases.

  • Objective: To separate and identify the specific chemical compounds produced during the rapid thermal decomposition (pyrolysis) of a sample.

  • Apparatus: A pyrolyzer unit attached to the injector port of a gas chromatograph-mass spectrometer (GC-MS).

  • Procedure:

    • A very small amount of the TIDTM sample is placed in the pyrolyzer.

    • The sample is rapidly heated to a high temperature (e.g., 600-1000°C) in an inert atmosphere, causing it to fragment into smaller, volatile molecules.

    • These pyrolysis products are swept into the GC column, where they are separated based on their boiling points and affinity for the column's stationary phase.

    • The separated components then enter the mass spectrometer for identification based on their mass spectra.

Quantitative Data on Thermal Stability

Due to the limited publicly available data specifically for this compound, the following table presents data for its close structural analog, trioctyl trimellitate (TOTM), which is widely used as a benchmark for high-temperature plasticizers. The data is derived from studies of PVC plasticized with these compounds, providing a comparative measure of their thermal stability.

PlasticizerOnset Decomposition T° (°C)Peak Decomposition T° (°C)Activation Energy (Ea) (kJ/mol)
TOTM ~250-300~350-400~130-150 (initial stage), up to ~499 (second stage in PVC)[1]
DOP ~200-250~300-350~118-130 (initial stage in PVC)[1]
DOTP ~230-280~330-380~120-140 (initial stage in PVC)[1]

Note: The values presented are approximate and can vary based on the specific experimental conditions (e.g., heating rate, atmosphere) and the matrix in which the plasticizer is present. The activation energy for TOTM in a PVC matrix shows a significantly higher value in the second stage of decomposition, indicating a more stable char formation process compared to other plasticizers[1].

Proposed Thermal Degradation Mechanism

The primary thermal degradation pathway for esters of this type is believed to be a non-radical, intramolecular elimination reaction known as a β-hydride elimination or ester pyrolysis . This reaction proceeds through a six-membered cyclic transition state.

Step 1: Initiation via β-Hydride Elimination

At elevated temperatures, one of the isodecyl ester groups undergoes a conformational change to allow for the transfer of a hydrogen atom from the β-carbon of the alkyl chain to the carbonyl oxygen of the ester group. This concerted reaction results in the cleavage of the C-O ester bond, forming a carboxylic acid group on the trimellitate backbone and an alkene.

Step 2: Formation of Primary Degradation Products

The initial degradation of one of the three ester chains on the TIDTM molecule would yield:

  • Isodecene (a C10 alkene)

  • A diisodecyl, mono-carboxy-trimellitate intermediate.

This process can then repeat for the remaining two ester chains, leading to further elimination of isodecene molecules and the progressive formation of:

  • A monoisodecyl, di-carboxy-trimellitate intermediate.

  • Finally, trimellitic acid (1,2,4-benzenetricarboxylic acid).

Step 3: Secondary Degradation of Intermediates

The trimellitic acid formed is itself subject to further thermal decomposition at higher temperatures. This can involve decarboxylation (loss of CO2) and dehydration to form trimellitic anhydride . Further heating can lead to more complex fragmentation of the aromatic ring, producing a range of smaller organic molecules and ultimately a carbonaceous char.

The isodecene produced may also undergo further isomerization or fragmentation at high temperatures.

Visualizations

Experimental Workflow for TGA-FTIR/MS Analysis

TGA_Workflow cluster_TGA Thermogravimetric Analyzer (TGA) cluster_EGA Evolved Gas Analyzer TGA_Sample TIDTM Sample (5-10 mg) TGA_Furnace Furnace (Heat at 10°C/min in N2) TGA_Sample->TGA_Furnace TGA_Balance Microbalance TGA_Furnace->TGA_Balance Mass Loss Data Heated_Line Heated Transfer Line (~250°C) TGA_Furnace->Heated_Line Evolved Gases Data_Analysis Data Analysis (Identify Volatiles) TGA_Balance->Data_Analysis Detector FTIR or MS Detector->Data_Analysis Spectral Data Heated_Line->Detector

Caption: Workflow for TGA coupled with Evolved Gas Analysis.

Proposed β-Hydride Elimination Pathway

Degradation_Mechanism TIDTM This compound (TIDTM) TransitionState Six-Membered Cyclic Transition State TIDTM->TransitionState Heat (Initiation) Products1 Diisodecyl, Mono-carboxy-trimellitate + Isodecene TransitionState->Products1 Products2 Monoisodecyl, Di-carboxy-trimellitate + Isodecene Products1->Products2 Heat FinalProducts Trimellitic Acid + Isodecene Products2->FinalProducts Heat SecondaryDeg Secondary Degradation (Decarboxylation, Anhydride Formation, Char) FinalProducts->SecondaryDeg Higher Heat

Caption: Proposed primary degradation pathway for TIDTM.

Conclusion

This compound exhibits high thermal stability, a key property for its use in demanding applications. While specific experimental data on its degradation mechanism is sparse, a well-established understanding of ester pyrolysis suggests a primary degradation pathway initiated by a β-hydride elimination. This process likely leads to the sequential loss of isodecene molecules and the formation of trimellitic acid, which can then undergo further decomposition at higher temperatures.

For professionals in material science and drug development, it is critical to recognize that while TIDTM offers superior thermal performance compared to many common plasticizers, its degradation will produce volatile organic compounds and ultimately a carboxylic acid intermediate. The temperatures at which these processes occur are high, but they must be considered in the context of the entire product lifecycle and potential extreme temperature excursions. Further research using techniques such as Py-GC-MS and TGA-MS would be invaluable to definitively identify the degradation products and validate the proposed mechanism.

References

An In-depth Technical Guide to the Solubility of Triisodecyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of triisodecyl trimellitate (TIDTM), a high molecular weight plasticizer and emollient. Given the general lack of specific quantitative solubility data in publicly available literature, this document outlines the known qualitative solubility, provides a detailed experimental protocol for determining quantitative solubility, and presents a logical workflow for this determination.

Introduction to this compound (TIDTM)

This compound is a branched triester of trimellitic acid and isodecyl alcohol. Its large, non-polar structure dictates its solubility properties, making it a valuable component in various formulations, including plastics, lubricants, and cosmetics, where it enhances flexibility, stability, and sensory characteristics. Understanding its solubility is critical for formulation development, ensuring product stability, and predicting its behavior in different matrices.

Solubility Profile of this compound

Based on available technical data sheets and safety assessments, the solubility of TIDTM can be qualitatively summarized. It is characterized by its lipophilic and hydrophobic nature.

Data Presentation: Qualitative Solubility of this compound

Solvent ClassGeneral SolubilitySpecific Solvents (Examples)
Polar Protic
WaterVery Low / ImmiscibleWater (1.24 mg/L at 20°C)
AlcoholsMiscibleEthanol, Methanol
Polar Aprotic Readily SolubleAcetone, Tetrahydrofuran (THF)
Non-Polar Readily SolubleToluene, Hexane
Oils & Hydrocarbons Readily Soluble/SensibleMineral Oil, Vegetable Oils

Note: "Readily Soluble" and "Miscible" indicate that TIDTM is expected to dissolve in these solvents to form a homogeneous solution at typical ambient conditions. However, the precise concentration limits have not been widely published.

Experimental Protocol: Determination of Quantitative Solubility

The following protocol describes the widely accepted "shake-flask" method for determining the thermodynamic solubility of a substance like TIDTM in various organic solvents. This method is reliable and can be adapted for different solute-solvent systems.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane) of analytical grade

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector)

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity to avoid interferences.

  • Addition of Excess Solute: To a series of vials, add a known volume of each solvent (e.g., 10 mL). To each vial, add an excess amount of TIDTM. The presence of undissolved TIDTM at the end of the equilibration period is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Securely cap the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C ± 0.5°C). Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the minimum time to reach a stable concentration.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid TIDTM to settle.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Gravimetric Analysis (for non-volatile solvents):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the TIDTM.

    • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved TIDTM.

    • Calculate the solubility in g/100 mL or other suitable units.

  • Chromatographic Analysis (for volatile solvents):

    • Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

    • Prepare a series of standard solutions of TIDTM of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., GC-FID).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration of the saturated solution.

Data Presentation: Quantitative Solubility of this compound

The results of the experimental determination should be presented in a clear, tabular format.

SolventTemperature (°C)Solubility ( g/100 mL)Method of Quantification
Ethanol25[Experimental Value]GC-FID
Methanol25[Experimental Value]GC-FID
Acetone25[Experimental Value]GC-FID
Toluene25[Experimental Value]Gravimetric
Hexane25[Experimental Value]Gravimetric

Mandatory Visualization

The logical workflow for determining the solubility of this compound can be visualized as follows:

G Workflow for Determining TIDTM Solubility A Start: Define Solvents and Temperature B Add Excess TIDTM to Solvent in Vials A->B C Equilibrate (Shake/Stir) at Constant Temperature (24-72 hours) B->C D Allow Excess TIDTM to Settle C->D E Withdraw and Filter Supernatant D->E F Quantify TIDTM Concentration E->F G End: Report Solubility Data F->G

Caption: Logical workflow for the experimental determination of this compound solubility.

Spectroscopic Analysis of Triisodecyl Trimellitate (TIDTM): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisodecyl trimellitate (TIDTM) is a high-molecular-weight plasticizer utilized in a variety of applications, including PVC formulations for medical devices and other sensitive products where low migration and high permanence are required. Its chemical structure, characterized by a central aromatic trimellitate core and three branched isodecyl ester chains, imparts excellent thermal stability and compatibility with various polymers. A thorough understanding of its spectroscopic signature is paramount for quality control, material identification, and stability studies. This technical guide provides a detailed overview of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of TIDTM.

Molecular Structure

This compound is the triester of trimellitic acid and isodecyl alcohol. The "isodecyl" group is a branched ten-carbon alkyl chain, which can have various isomeric forms. The common structure is based on the hydroformylation of nonene.

Data Presentation

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of TIDTM is characterized by strong absorptions corresponding to the ester functional groups and the aliphatic and aromatic hydrocarbon moieties. The following table summarizes the expected vibrational modes. The peak positions are estimated based on the analysis of structurally similar trimellitate esters, such as trioctyl trimellitate (TOTM).[1]

Wavenumber (cm⁻¹)IntensityAssignment
~2957StrongC-H asymmetric stretching of CH₃ groups
~2925StrongC-H asymmetric stretching of CH₂ groups
~2858StrongC-H symmetric stretching of CH₂ and CH₃ groups
~1728Very StrongC=O stretching of the ester carbonyl groups
~1580, ~1460MediumC=C stretching of the aromatic ring
~1270StrongC-O stretching of the ester linkage
~1120StrongC-O-C asymmetric stretching
~770MediumC-H out-of-plane bending of the aromatic ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the carbon-hydrogen framework of TIDTM.

The proton NMR spectrum of TIDTM shows distinct signals for the aromatic protons, the protons of the ester linkages, and the various protons of the branched isodecyl chains.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.0m3HAromatic protons (H-3, H-5, H-6)
~4.2m6H-O-CH₂ - protons of the isodecyl chains
~1.7 - 1.2m~45H-CH₂- and -CH- protons of the isodecyl chains
~0.9m~18H-CH₃ protons of the isodecyl chains

Note: The chemical shifts and multiplicities for the isodecyl chain protons are complex due to branching and overlapping signals.

The carbon-13 NMR spectrum provides information on the different carbon environments within the TIDTM molecule.

Chemical Shift (δ, ppm)Assignment
~167Ester C =O carbons
~134 - 128Aromatic C -H and quaternary C carbons
~68-O-CH₂ - carbons of the isodecyl chains
~39 - 22CH₂ and CH carbons of the isodecyl chains
~14CH₃ carbons of the isodecyl chains

Experimental Protocols

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the FTIR spectrum of liquid samples like TIDTM with minimal sample preparation.[2]

  • Sample Preparation: Place a small drop of this compound directly onto the ATR crystal (e.g., diamond or ZnSe).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • A typical resolution is 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software. The resulting spectrum should be baseline corrected if necessary.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • The number of scans can vary from 8 to 16 for a concentrated sample.

    • A relaxation delay of 1-2 seconds is typically sufficient.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure proper signal relaxation.

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra to the TMS signal.

Mandatory Visualization

Experimental_Workflow cluster_sample Sample cluster_ftir FTIR Analysis cluster_nmr NMR Analysis cluster_interpretation Data Interpretation TIDTM This compound FTIR_Prep Place on ATR Crystal TIDTM->FTIR_Prep NMR_Prep Dissolve in CDCl₃ with TMS TIDTM->NMR_Prep FTIR_Acq Acquire Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq FTIR_Data FTIR Spectrum FTIR_Acq->FTIR_Data Interpretation Peak Assignment & Structural Elucidation FTIR_Data->Interpretation NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Data ¹H & ¹³C Spectra NMR_Acq->NMR_Data NMR_Data->Interpretation

Caption: Experimental workflow for the spectroscopic analysis of TIDTM.

Logical_Relationship cluster_functional_groups Key Functional Groups cluster_ftir_signals Characteristic FTIR Signals cluster_nmr_signals Characteristic NMR Signals TIDTM This compound (C₃₉H₆₆O₆) Aromatic Aromatic Ring (C₆H₃) TIDTM->Aromatic Ester Ester Groups (-COO-) TIDTM->Ester Alkyl Isodecyl Chains (-C₁₀H₂₁) TIDTM->Alkyl Aromatic_FTIR C=C stretch (~1580, 1460 cm⁻¹) C-H bend (~770 cm⁻¹) Aromatic->Aromatic_FTIR vibrates at Aromatic_NMR Aromatic Protons (δ ~8.2-8.0 ppm) Aromatic Carbons (δ ~134-128 ppm) Aromatic->Aromatic_NMR resonates at Ester_FTIR C=O stretch (~1728 cm⁻¹) C-O stretch (~1270 cm⁻¹) Ester->Ester_FTIR vibrates at Ester_NMR Ester Carbons (C=O) (δ ~167 ppm) -O-CH₂- Protons (δ ~4.2 ppm) Ester->Ester_NMR resonates at Alkyl_FTIR C-H stretch (~2957-2858 cm⁻¹) Alkyl->Alkyl_FTIR vibrates at Alkyl_NMR Alkyl Protons (δ ~1.7-0.9 ppm) Alkyl Carbons (δ ~39-14 ppm) Alkyl->Alkyl_NMR resonates at

Caption: Logical relationship between functional groups and spectroscopic signals.

References

The Comprehensive Guide to Trimellitate Plasticizers: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly for polyvinyl chloride (PVC) applications. With increasing regulatory scrutiny on traditional phthalate (B1215562) plasticizers, the focus has shifted towards safer, high-performance alternatives. Among these, trimellitate plasticizers have emerged as a leading class of compounds, offering a unique combination of low volatility, high thermal stability, and excellent resistance to extraction. This technical guide provides an in-depth review of trimellitate plasticizers, with a focus on Trioctyl Trimellitate (TOTM), a key member of this class. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties and Performance Characteristics

Trimellitate plasticizers are esters of trimellitic acid, characterized by a central benzene (B151609) ring with three carboxyl groups esterified with various alcohols. This structure imparts a higher molecular weight and lower volatility compared to many phthalate plasticizers.[1][2] Trioctyl trimellitate (TOTM), the tris(2-ethylhexyl) ester of trimellitic acid, is a benchmark trimellitate plasticizer valued for its exceptional stability and durability, especially in high-temperature applications.[1]

Physical and Chemical Properties of Trioctyl Trimellitate (TOTM)

The following table summarizes the key physical and chemical properties of TOTM, demonstrating its suitability for demanding applications where permanence is critical.

PropertyValue/DescriptionReference(s)
Chemical Name Tris(2-ethylhexyl) trimellitate[1]
Synonyms TOTM, Tris(2-ethylhexyl) 1,2,4-benzenetricarboxylate[3]
Molecular Formula C₃₃H₅₄O₆[1][4][5]
Molecular Weight 546.78 g/mol [1][4]
Physical State at 20°C Colorless to light yellow viscous liquid[1][3][4]
Density at 20°C ~0.99 g/mL[1][6]
Boiling Point ~414°C[1][6][7]
Flash Point ~260°C (closed cup)[1]
Freezing Point -38°C to -50°C[1]
Vapor Pressure at 25°C <10⁻⁷ mmHg (practically zero)[1]
Water Solubility 1-2 µg/L (practically insoluble)[1][3]
Log Kow 5.9-8 (highly hydrophobic)[1]
Stability Stable under normal conditions; resistant to UV degradation[1]
Comparative Performance in PVC Formulations

Trimellitate plasticizers, particularly TOTM, offer significant performance advantages over other plasticizer types, such as phthalates and adipates.[7] Their low volatility and high migration resistance make them ideal for applications requiring long-term stability and minimal environmental or biological contamination.[1][7]

The following tables provide a comparative analysis of the mechanical and physical properties of PVC plasticized with different trimellitate esters and other non-phthalate plasticizers.

Table 2: Mechanical Properties of PVC Plasticized with Different Trimellitate Esters (50 phr) [8]

PropertyTest MethodTOTMTINTMTIDTM
Tensile Strength (MPa) ASTM D228420.519.819.2
Elongation at Break (%) ASTM D2284350370385
Shore D Hardness ASTM D2240555250

Table 3: Physical Properties of Different Trimellitate Esters [8]

PropertyTest MethodTOTMTINTMTIDTM
Volatility (Weight Loss %, 24h @ 130°C) ASTM D12030.50.40.3
Molecular Weight ( g/mol ) -546.8588.9631.0

Table 4: Performance Comparison of TOTM with Other Non-Phthalate Plasticizers [9]

PropertyTrioctyl Trimellitate (TOTM)Dioctyl Terephthalate (DOTP)Hexamoll® DINCH
Shore A Hardness (at 67 phr) ~80 - 85~78 - 83~77 - 82
Volatility (Weight Loss %, 7 days @ 100°C) < 18%~22.5%~26%
Degradation Temperature (TGA) HighModerate to HighModerate

Synthesis and Manufacturing of Trimellitate Plasticizers

The industrial synthesis of trimellitate plasticizers, such as TOTM, is typically achieved through an esterification reaction between trimellitic anhydride (B1165640) and the corresponding alcohol.[1][10] The process involves several key steps, from raw material preparation to purification of the final product.

General Synthesis Workflow

The synthesis of TOTM begins with the reaction of trimellitic anhydride with 2-ethylhexanol in the presence of an acid catalyst.[1][10] This is followed by purification steps to remove unreacted starting materials and by-products.[10]

Synthesis_Workflow cluster_raw_materials Raw Materials cluster_reaction Reaction cluster_purification Purification TMA Trimellitic Anhydride (TMA) Esterification Esterification (150-250°C, Acid Catalyst) TMA->Esterification EH 2-Ethylhexanol (2-EH) EH->Esterification Neutralization Neutralization Esterification->Neutralization Crude TOTM Washing Water Washing Neutralization->Washing Dealcoholization Dealcoholization (Vacuum) Washing->Dealcoholization Filtering Filtering Dealcoholization->Filtering Product High-Purity TOTM Filtering->Product Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Polymer Sample (e.g., PVC) Grinding Grinding/Cutting Sample->Grinding Extraction Solvent Extraction (e.g., Soxhlet, UAE) Grinding->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Filtration Filtration Reconstitution->Filtration Chromatography Chromatography (GC or LC) Filtration->Chromatography Prepared Sample Detection Mass Spectrometry (MS or MS/MS) Chromatography->Detection Quantification Data Analysis & Quantification Detection->Quantification Metabolism_Pathway TOTM Trioctyl Trimellitate (TOTM) Hydrolysis Hydrolysis (Esterases) TOTM->Hydrolysis MEHTM Mono-(2-ethylhexyl)trimellitate (MEHTM) Hydrolysis->MEHTM EH 2-Ethylhexanol (2-EH) Hydrolysis->EH Excretion Excretion (Urine, Feces) MEHTM->Excretion Oxidation Oxidation EH->Oxidation EHA 2-Ethylhexanoic Acid Oxidation->EHA Heptanone 2-Heptanone Oxidation->Heptanone EHA->Excretion Heptanone->Excretion

References

Triisodecyl Trimellitate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisodecyl trimellitate (TIDTM) is a branched triester of trimellitic acid and isodecyl alcohol. It is a high-molecular-weight, clear, and viscous liquid primarily utilized as a plasticizer in various polymer applications, particularly for polyvinyl chloride (PVC) to impart flexibility and durability. Its low volatility, excellent thermal stability, and good electrical insulating properties make it suitable for high-temperature applications, such as wire and cable insulation. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological effects.

Core Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValue
Chemical Formula C₃₉H₆₆O₆[1]
Molecular Weight 630.94 g/mol [1]
IUPAC Name Tris(8-methylnonyl) benzene-1,2,4-tricarboxylate
CAS Number 36631-30-8
Appearance Clear, viscous liquid
Density 0.9690 g/cm³ at 20°C[2]
Pour Point -37°C[2]
Flash Point 520°F (271°C)[2]
Refractive Index nD25 1.4830[2]

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the direct esterification of trimellitic anhydride (B1165640) with isodecyl alcohol. This reaction is generally catalyzed by an acid or an organometallic compound and involves the removal of water to drive the reaction to completion.

Synthesis_of_Triisodecyl_Trimellitate cluster_reactants Reactants cluster_process Process cluster_products Products Trimellitic Anhydride Trimellitic Anhydride Esterification Esterification Trimellitic Anhydride->Esterification Isodecyl Alcohol Isodecyl Alcohol Isodecyl Alcohol->Esterification This compound This compound Esterification->this compound Water Water Esterification->Water catalyst Catalyst (e.g., Titanate) catalyst->Esterification heat Heat (190-220°C) heat->Esterification

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of a Trialkyl Trimellitate (Example)

The following is a representative procedure for the synthesis of a trialkyl trimellitate, such as tridecyl trimellitate, which can be adapted for this compound by substituting tridecyl alcohol with isodecyl alcohol.

Materials:

  • Trimellitic anhydride

  • Isodecyl alcohol (molar ratio of alcohol to anhydride: 3-5:1)

  • Catalyst (e.g., tetrabutyl titanate, 0.1-2% of total reactant mass)

  • Nitrogen gas

  • Reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus or similar water separator.

Procedure:

  • Charge the reaction vessel with trimellitic anhydride and isodecyl alcohol according to the desired molar ratio.

  • Add the catalyst to the reaction mixture.

  • Begin stirring and purge the system with nitrogen to create an inert atmosphere.

  • Heat the reaction mixture to a temperature of 190-220°C.

  • Continuously remove the water generated during the esterification reaction using the water separator to drive the equilibrium towards the product.

  • Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is low and no more water is being collected.

  • Once the reaction is complete, cool the mixture to approximately 120°C.

  • Apply a vacuum to the system to distill off the excess unreacted isodecyl alcohol.

  • Further, cool the product to about 90°C.

  • The crude this compound can then be purified by washing with a dilute alkaline solution to neutralize any remaining catalyst and acid, followed by washing with water, and finally drying under vacuum.

Analytical Methodologies

The purity and identity of this compound can be determined using various chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a common and effective method.

Experimental Protocol: GC-MS Analysis (Example)

The following is a general procedure for the analysis of high-molecular-weight esters like trimellitates and can be adapted for this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for high-temperature analysis (e.g., 5% phenyl methyl siloxane)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Create a series of calibration standards by diluting the stock solution to known concentrations.

  • If analyzing a sample matrix, perform an appropriate extraction to isolate the this compound.

GC-MS Conditions (Example):

  • Injector Temperature: 280-300°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), then ramp up to a final temperature of around 320-340°C.

  • Carrier Gas: Helium

  • MS Ionization Mode: Electron Ionization (EI)

  • MS Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

Biological Effects and Metabolism

Trialkyl trimellitates, including this compound, generally exhibit low acute toxicity. The primary route of metabolism for these compounds is believed to be hydrolysis by esterases, breaking down the triester into its constituent alcohol (isodecyl alcohol) and trimellitic acid, along with mono- and di-ester intermediates.

Metabolism_of_Trialkyl_Trimellitates cluster_compound Parent Compound cluster_process Metabolic Process cluster_metabolites Metabolites Trialkyl Trimellitate Trialkyl Trimellitate Hydrolysis (Esterases) Hydrolysis (Esterases) Trialkyl Trimellitate->Hydrolysis (Esterases) Dialkyl Trimellitate Dialkyl Trimellitate Hydrolysis (Esterases)->Dialkyl Trimellitate Monoalkyl Trimellitate Monoalkyl Trimellitate Hydrolysis (Esterases)->Monoalkyl Trimellitate Trimellitic Acid Trimellitic Acid Hydrolysis (Esterases)->Trimellitic Acid Alcohol Alcohol Hydrolysis (Esterases)->Alcohol Dialkyl Trimellitate->Hydrolysis (Esterases) Further hydrolysis Monoalkyl Trimellitate->Hydrolysis (Esterases) Further hydrolysis

Caption: General metabolic pathway of trialkyl trimellitates via hydrolysis.

Studies on analogous compounds suggest that after oral administration, a significant portion is excreted unchanged in the feces, with the absorbed fraction being metabolized and its metabolites excreted in the urine. Due to its high molecular weight and low water solubility, dermal absorption of this compound is expected to be limited. There is currently no substantial evidence to suggest that this compound is involved in specific complex biological signaling pathways. Its biological effects are primarily considered in the context of toxicology and its potential to act as an endocrine disruptor, although evidence for potent activity in this regard is limited for high-molecular-weight trimellitates.

Conclusion

This compound is a commercially important plasticizer with well-defined physical and chemical properties. Its synthesis is based on straightforward esterification chemistry, and its purity can be reliably assessed using standard analytical techniques like GC-MS. The available toxicological data for this compound and related trialkyl trimellitates indicate a low order of toxicity, with metabolism proceeding primarily through hydrolysis. This technical guide provides a foundational understanding for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Triisodecyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triisodecyl trimellitate (TIDTM) is a high molecular weight branched-chain ester utilized as a plasticizer and emollient in various industrial and consumer products. This technical guide provides a comprehensive overview of the environmental fate and biodegradability of TIDTM, addressing the core requirements of professionals in research, scientific, and drug development fields. Due to the limited availability of direct experimental data for TIDTM, this guide employs a scientifically robust read-across approach, leveraging data from structurally similar analogues, such as tri(2-ethylhexyl) trimellitate (TOTM) and other long-chain esters. The predicted environmental behavior of TIDTM suggests it will predominantly partition to soil and sediment, with low potential for bioaccumulation. Biodegradation is expected to proceed via hydrolysis of the ester linkages, followed by further degradation of the resulting trimellitic acid and isodecanol (B128192) moieties, although this process may be slow. This guide details the expected environmental pathways, summarizes relevant quantitative data from analogue substances, and outlines the standardized experimental protocols for assessing biodegradability.

Introduction

This compound (CAS No. 36631-30-8), a triester of trimellitic acid and isodecyl alcohol, is a complex organic compound valued for its properties as a plasticizer. Its large, hydrophobic nature dictates its behavior in the environment. Understanding the environmental fate and biodegradability of TIDTM is crucial for conducting comprehensive environmental risk assessments and ensuring its safe use in various applications, including as an excipient in topical medicines.[1] This document synthesizes the available scientific knowledge to provide a detailed technical overview for researchers and professionals.

Physicochemical Properties and Environmental Distribution

TIDTM is characterized as an oily liquid with high molecular weight, negligible vapor pressure, and low water solubility.[1] These properties are key determinants of its environmental distribution.

  • Partitioning: Due to its hydrophobicity, TIDTM released into the environment is expected to adsorb strongly to organic matter in soil, sediment, and sludge. Its low vapor pressure indicates that volatilization to the atmosphere will be negligible.

  • Bioaccumulation: While TIDTM is lipophilic, its large molecular size may limit its ability to permeate biological membranes. Studies on the analogue TOTM suggest a low bioaccumulation potential.[1]

Environmental Fate Pathways

The environmental degradation of this compound is anticipated to occur through several key processes, with biodegradation being the most significant.

Abiotic Degradation
  • Hydrolysis: As an ester, TIDTM is susceptible to hydrolysis, which is the cleavage of the ester bonds by reaction with water. This process can be influenced by pH and temperature. Under environmental conditions, this is often the initial step preceding microbial degradation. The expected hydrolysis products are isodecanol and partial esters of trimellitic acid.

  • Photolysis: Direct degradation by sunlight (photolysis) is not expected to be a significant environmental fate process for TIDTM, as it lacks functional groups that absorb light in the environmentally relevant UV spectrum.

Biodegradation

Biodegradation is the primary mechanism for the environmental removal of TIDTM. The process is expected to be initiated by microbial esterase enzymes.

  • Aerobic Biodegradation: In the presence of oxygen, microorganisms are expected to hydrolyze the ester bonds of TIDTM, releasing isodecanol and trimellitic acid. These intermediates are then anticipated to be further mineralized to carbon dioxide and water. While data for TIDTM is not available, a study on the analogue tri(2-ethylhexyl) trimellitate (TOTM) showed 68% biodegradation in 28 days, suggesting that trimellitates can be biodegradable.[2] However, the complex branched structure and low bioavailability of TIDTM may result in a slower rate of degradation.

  • Anaerobic Biodegradation: In environments devoid of oxygen, such as deep sediments, the biodegradation of large esters is generally slower than under aerobic conditions. While specific data for TIDTM is lacking, studies on other high molecular weight esters suggest that anaerobic degradation is possible but likely to be a very slow process.

The proposed biodegradation pathway for this compound is illustrated in the following diagram.

G TIDTM This compound (TIDTM) Hydrolysis Ester Hydrolysis (Abiotic/Biotic) TIDTM->Hydrolysis Isodecanol Isodecanol Hydrolysis->Isodecanol Di_ester Diisodecyl Trimellitate Hydrolysis->Di_ester Aerobic_Deg Further Aerobic Biodegradation Isodecanol->Aerobic_Deg Di_ester->Hydrolysis Stepwise Mono_ester Monoisodecyl Trimellitate Di_ester->Mono_ester Mono_ester->Hydrolysis Stepwise TMA Trimellitic Acid Mono_ester->TMA TMA->Aerobic_Deg Mineralization CO2 + H2O + Biomass Aerobic_Deg->Mineralization

Proposed Biodegradation Pathway of TIDTM.

Quantitative Data Summary (from Analogue Substances)

Direct quantitative data on the environmental fate of TIDTM is not available. The following table summarizes data from structurally similar substances to provide an estimate of TIDTM's likely behavior.

ParameterAnalogue SubstanceValueTest GuidelineReference
Ready Biodegradability Tri(2-ethylhexyl) trimellitate (TOTM)68% in 28 daysOECD 301B (CO2 Evolution)[2]
Ready Biodegradability Fatty acids, C8-10, triesters with trimethylolpropane78% in 28 days (10-d window met)EU Method C.4-D[3]
Ready Biodegradability Fatty acids, C16-18 and C16-18-unsatd., triesters with trimethylolpropane86% in 28 days (10-d window met)OECD 301F (Manometric Respirometry)[3]
Human Metabolism (Oral) Tri-(2-ethylhexyl) trimellitate (TEHTM)~5.8% of dose recovered in urine over 72hHuman volunteer study[4]

Experimental Protocols

The assessment of the biodegradability of a poorly water-soluble substance like TIDTM requires specific experimental designs as outlined in the OECD Guidelines for the Testing of Chemicals.

Ready Biodegradability Testing (OECD 301)

The goal of these tests is to determine if a substance is likely to biodegrade rapidly and completely in the environment. For a poorly soluble substance like TIDTM, the OECD 301B (CO2 Evolution Test) is a suitable method.[5][6]

Methodology (OECD 301B):

  • Test Substance Preparation: Due to its low water solubility, TIDTM is introduced into the test medium adsorbed onto an inert support (e.g., silica (B1680970) gel) or emulsified with a non-toxic, non-biodegradable emulsifier to enhance bioavailability.

  • Inoculum: A mixed population of microorganisms, typically activated sludge from a domestic wastewater treatment plant, is used as the inoculum.

  • Test System: The test is conducted in sealed vessels containing a mineral medium, the prepared test substance, and the inoculum. A control with only the inoculum and a reference substance (e.g., sodium benzoate) are run in parallel.

  • Incubation: The vessels are incubated in the dark at a constant temperature (20-25°C) for 28 days with continuous stirring.

  • Measurement: The amount of carbon dioxide produced from the microbial respiration of the test substance is measured over time and compared to the theoretical maximum CO2 production (ThCO2).

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.

Inherent Biodegradability Testing (OECD 302)

If a substance fails a ready biodegradability test, an inherent biodegradability test can be performed to assess its potential to biodegrade under optimized conditions. The OECD 302C (Modified MITI Test (II)) is suitable for this purpose.[7][8][9]

Methodology (OECD 302C):

  • Objective: To assess the ultimate biodegradability under conditions of prolonged exposure and a high concentration of microorganisms.

  • Inoculum: A higher concentration of activated sludge is used compared to the ready biodegradability tests.

  • Measurement: Biodegradation is determined by measuring the biochemical oxygen demand (BOD) over a 28-day period or longer.

  • Interpretation: Significant degradation in this test indicates that the substance is inherently biodegradable and may degrade in the environment, albeit at a slower rate.

The following diagram illustrates a typical experimental workflow for assessing the biodegradability of a poorly soluble substance like TIDTM.

G cluster_prep 1. Preparation cluster_test 2. Ready Biodegradability Test (OECD 301B) cluster_analysis 3. Data Analysis & Interpretation cluster_inherent 4. Inherent Biodegradability Test (Optional) substance TIDTM (Poorly Soluble) dispersion Dispersion on Silica Gel or with Emulsifier substance->dispersion setup Set up Test Vessels: - Mineral Medium - Inoculum (Activated Sludge) - Prepared TIDTM dispersion->setup incubation Incubate for 28 days in the dark with stirring setup->incubation measurement Measure CO2 Evolution incubation->measurement decision >60% ThCO2 in 10-d window? measurement->decision ready Readily Biodegradable decision->ready Yes not_ready Not Readily Biodegradable decision->not_ready No oecd302 Perform OECD 302C Test not_ready->oecd302 inherent_result Assess Inherent Biodegradability oecd302->inherent_result

Experimental Workflow for Biodegradability Testing of TIDTM.

Conclusion

While direct experimental data on the environmental fate and biodegradability of this compound are limited, a read-across approach using data from structural analogues provides a scientifically sound basis for its environmental assessment. TIDTM is expected to partition to solid environmental compartments like soil and sediment. Its potential for bioaccumulation is predicted to be low. The primary degradation pathway is anticipated to be biodegradation, initiated by the hydrolysis of its ester bonds. While likely to be inherently biodegradable, the rate of degradation in the environment may be slow due to its high molecular weight, branched structure, and low water solubility. Standardized OECD test methods are available to experimentally determine its biodegradability, and these should be employed for a definitive assessment. For professionals in research and drug development, this guide provides a foundational understanding of the likely environmental behavior of TIDTM, supporting informed decision-making in product development and risk assessment.

References

Toxicological Profile of Triisodecyl Trimellitate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Triisodecyl Trimellitate (TIDTM), a complex branched-chain triester of trimellitic acid. Due to the limited availability of toxicological data for TIDTM, this profile incorporates a weight-of-evidence approach, including data from structurally related analogues, most notably tri(2-ethylhexyl) trimellitate (TEHT or TOTM), to support a thorough safety assessment. This document is intended to serve as a key resource for researchers, scientists, and professionals involved in drug development and chemical safety evaluation.

Chemical and Physical Properties

This compound is a high molecular weight, viscous liquid characterized by its low volatility and poor water solubility. These properties significantly influence its toxicokinetic profile, particularly its absorption and distribution.

PropertyValueReference
CAS Number 36631-30-8[1]
Molecular Formula C₃₉H₆₆O₆[1]
Molecular Weight 630.94 g/mol [1][2]
Physical Description Viscous Liquid[1][2]
Boiling Point 335 °C (at 101,325 Pa)[2]
Density 0.959 g/cm³ (at 20°C)[2]
Water Solubility 1.24 mg/L (at 20°C)[2]
logP (Octanol/Water Partition Coefficient) 9.4 (at 35°C)[2]
Vapor Pressure 0 Pa (at 25°C)[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetic profile of TIDTM is largely inferred from its physicochemical properties and data from its analogue, TEHT.

  • Absorption: Due to its high molecular weight and lipophilicity (high logP), dermal and gastrointestinal absorption of TIDTM is expected to be very limited. Studies on TEHT show that following oral administration in rats, a significant portion (approximately 75%) is excreted unchanged in the feces.[3]

  • Distribution: Given the expected low absorption, systemic distribution of TIDTM is likely to be minimal.

  • Metabolism: The primary metabolic pathway for trimellitate esters is hydrolysis. In humans, orally administered TEHTM is regioselectively hydrolyzed to its diester and monoester forms.[4][5] The ester linkages are cleaved to form mono- and di-esters of trimellitic acid and the corresponding alcohol (isodecanol for TIDTM, 2-ethylhexanol for TEHT). 2-ethylhexanol can be further metabolized to 2-ethylhexanoic acid and 2-heptanone.[3]

  • Excretion: The majority of ingested trimellitates is excreted in the feces. The small fraction that is absorbed and metabolized is eliminated primarily through the urine as various metabolites.[3] In a human study with TEHT, only about 5.8% of the administered dose was recovered in the urine within 72 hours, indicating low absorption and/or slow excretion.[4][5]

Metabolic Pathway of Trialkyl Trimellitates (based on TEHT)

Metabolic Pathway of Trialkyl Trimellitates TIDTM This compound (TIDTM) Hydrolysis1 Hydrolysis (Esterases) TIDTM->Hydrolysis1 Diester Diisodecyl Trimellitate Hydrolysis1->Diester Isodecanol1 Isodecanol Hydrolysis1->Isodecanol1 Hydrolysis2 Hydrolysis (Esterases) Diester->Hydrolysis2 Oxidation Oxidation Isodecanol1->Oxidation Monoester Monoisodecyl Trimellitate Hydrolysis2->Monoester Isodecanol2 Isodecanol Hydrolysis2->Isodecanol2 Excretion Urinary Excretion Monoester->Excretion Isodecanol2->Oxidation Metabolites Further Oxidized Metabolites Oxidation->Metabolites Metabolites->Excretion

Caption: Postulated metabolic pathway for this compound (TIDTM).

Toxicological Endpoints

The toxicological assessment of TIDTM relies heavily on data from its own limited studies and read-across data from more extensively studied analogues like TEHT.

Acute Toxicity

TIDTM exhibits a low order of acute toxicity via oral and dermal routes.

EndpointSpeciesRouteValueClassification
LD₅₀ RatOral> 9590 mg/kg bwLow Toxicity
LD₅₀ (Analogue: TEHT) RatOral> 3200 mg/kg bwLow Toxicity
LD₅₀ (Analogue: TEHT) MouseOral> 3200 mg/kg bwLow Toxicity
Irritation and Sensitization
  • Skin Irritation: Undiluted this compound was found to be slightly irritating to rabbit skin in a single occlusive application study.

  • Eye Irritation: this compound was not irritating to rabbit eyes.

  • Skin Sensitization: There is no evidence to suggest that TIDTM is a skin sensitizer (B1316253).

Repeated Dose Toxicity

The liver is identified as a potential target organ for trimellitates, but only at high doses. The effects observed in rodents, such as peroxisome proliferation, are generally not considered relevant to humans.[6]

StudySpeciesAnalogueNOAELKey Findings
28-Day Gavage RatTEHT1000 mg/kg/dayNo treatment-related effects observed.[3]
90-Day Feeding RatTEHT225 mg/kg/dayLowest NOAEL identified in repeated dose studies.[7]
Genotoxicity

The available data on trimellitates, including TEHT, indicate a lack of genotoxic potential. Urine from rats dosed with TEHT was not mutagenic in the Ames test.

AssayAnalogueResult
Ames Test TEHTNegative
In Vitro Mammalian Cell Gene Mutation TEHTNegative
In Vitro Mammalian Chromosomal Aberration TEHTNegative
Carcinogenicity

No carcinogenicity data are available for TIDTM. However, based on the negative genotoxicity data and the mechanism of liver effects in rodents (peroxisome proliferation) which is not considered relevant to humans, there is no significant concern for carcinogenicity.[8]

Reproductive and Developmental Toxicity

Studies on the analogue TEHT indicate that it is not a potent reproductive or developmental toxicant. Effects were only observed at high dose levels.

StudySpeciesAnalogueNOAELKey Findings
Two-Generation Reproduction RatTEHT100 mg/kg/day (males), 1000 mg/kg/day (females/offspring)Decreased spermatocytes/spermatids at ≥300 mg/kg/day in males.[6][8]
Developmental Toxicity RatTEHT≥ 1000 mg/kg/dayNo toxicologically significant developmental effects.[6]

Experimental Protocols

The following are detailed methodologies for key toxicological studies, based on standard OECD guidelines, which would be applicable for the assessment of TIDTM.

OECD 404: Acute Dermal Irritation/Corrosion
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Test System: Healthy, young adult albino rabbits (typically New Zealand White).

  • Procedure: A single dose of 0.5 mL of the test substance is applied to a small area (~6 cm²) of shaved, intact skin on the back of the animal. The site is covered with a semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.

  • Observations: After removal of the dressing, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application. If effects persist, observations may continue for up to 14 days.

  • Scoring: Dermal reactions are scored using a standardized grading system (e.g., Draize scale). The mean scores for erythema and edema are calculated for each observation time point.

  • Classification: The substance is classified as an irritant or corrosive based on the severity, persistence, and reversibility of the observed skin reactions.[9][10][11][12][13]

OECD 405: Acute Eye Irritation/Corrosion
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.

  • Test System: Healthy, young adult albino rabbits with no pre-existing eye defects.

  • Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The eyelids are held together for approximately one second. The other eye remains untreated and serves as a control.

  • Observations: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after instillation. The observation period may be extended to 21 days to assess the reversibility of effects.

  • Scoring: Ocular lesions are scored according to a standardized grading system.

  • Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed.[14][15][16][17][18]

OECD 429: Skin Sensitization (Local Lymph Node Assay - LLNA)
  • Objective: To determine the potential of a substance to induce skin sensitization.

  • Test System: CBA/J or CBA/Ca strain mice.

  • Procedure: The test substance, at various concentrations in a suitable vehicle, is applied to the dorsal surface of each ear of the mice for three consecutive days. Control groups receive the vehicle alone and a positive control (a known sensitizer) is also used.

  • Endpoint Measurement: On day 6, a solution of ³H-methyl thymidine (B127349) is injected intravenously. A few hours later, the animals are euthanized, and the auricular lymph nodes are excised. The proliferation of lymphocytes in the lymph nodes is measured as a function of ³H-methyl thymidine incorporation, determined by scintillation counting.

  • Data Analysis: A Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

  • Classification: A substance is classified as a skin sensitizer if the SI is 3 or greater at any test concentration.[19][20][21][22]

OECD 471: Bacterial Reverse Mutation Test (Ames Test)
  • Objective: To screen for the mutagenic potential of a substance to induce gene mutations.

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine or tryptophan).

  • Procedure: The bacterial tester strains are exposed to the test substance at several concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver). The test can be performed using the plate incorporation or pre-incubation method.

  • Endpoint Measurement: After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to grow on an amino acid-deficient medium) is counted.

  • Data Analysis: The mutagenic potential is assessed by comparing the number of revertant colonies in the test cultures to the number in the negative (solvent) control cultures. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one concentration.[23][24][25][26][27]

Experimental Workflow for Genotoxicity Testing

Genotoxicity Testing Workflow start Test Substance ames OECD 471 Bacterial Reverse Mutation Test (Ames Test) start->ames in_vitro_mam In Vitro Mammalian Cell Cytotoxicity Assay start->in_vitro_mam decision1 Positive Result? ames->decision1 in_vitro_gene_mut OECD 476/490 In Vitro Mammalian Cell Gene Mutation Test in_vitro_mam->in_vitro_gene_mut in_vitro_chromo OECD 473/487 In Vitro Mammalian Chromosomal Aberration/Micronucleus Test in_vitro_mam->in_vitro_chromo decision2 Positive Result in In Vitro Mammalian Assays? in_vitro_gene_mut->decision2 in_vitro_chromo->decision2 decision1->in_vitro_gene_mut No decision1->in_vitro_chromo No positive Genotoxic Potential decision1->positive Yes in_vivo In Vivo Genotoxicity Testing (e.g., OECD 474/488) decision2->in_vivo Yes negative Not Genotoxic decision2->negative No in_vivo->negative Negative in_vivo->positive Positive

Caption: A typical workflow for in vitro and in vivo genotoxicity assessment.

Risk Assessment

The risk assessment for TIDTM in cosmetic applications considers the hazard profile and the potential for consumer exposure.

  • Hazard Identification: Based on the available data, TIDTM is of low acute toxicity, is at most a slight skin irritant, is not an eye irritant or a skin sensitizer, and has no significant genotoxic, carcinogenic, or reproductive/developmental toxicity concerns at relevant exposure levels.

  • Exposure Assessment: Dermal exposure from leave-on cosmetic products is the primary route of consumer exposure. Due to its high molecular weight and low water solubility, dermal absorption and systemic exposure are expected to be very low.

  • Risk Characterization: The margin of safety (MoS) is calculated by comparing the No Observed Adverse Effect Level (NOAEL) from the most relevant toxicity study (typically repeated dose or reproductive toxicity) with the systemic exposure dose (SED) estimated from cosmetic use. Given the high NOAELs for analogues like TEHT and the low expected systemic exposure, the MoS for TIDTM is considered to be large, indicating a low risk to human health when used in cosmetic formulations. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe in cosmetics in the present practices of use and concentration when formulated to be non-irritating.[8]

Cosmetic Ingredient Risk Assessment Workflow

Cosmetic Ingredient Risk Assessment Workflow start Ingredient Profile (Physicochemical Properties) hazard_id Hazard Identification (Toxicological Endpoints) start->hazard_id exposure Exposure Assessment (Product Use, Dermal Penetration) start->exposure dose_resp Dose-Response Assessment (Determine NOAEL) hazard_id->dose_resp noael NOAEL (No Observed Adverse Effect Level) dose_resp->noael sed SED (Systemic Exposure Dose) exposure->sed risk_char Risk Characterization (Calculate Margin of Safety) mos MoS = NOAEL / SED risk_char->mos noael->risk_char sed->risk_char safe Safe for Use (MoS ≥ 100) mos->safe Yes unsafe Risk Management Required (e.g., concentration limit) mos->unsafe No

Caption: A simplified workflow for the risk assessment of a cosmetic ingredient.

Conclusion

This compound possesses a favorable toxicological profile for its use in applications where low systemic exposure is expected, such as in cosmetics. The available data, supported by read-across from structurally similar trimellitates, indicate a low potential for acute toxicity, skin and eye irritation, sensitization, and systemic toxicity. There are no significant concerns regarding genotoxicity, carcinogenicity, or reproductive and developmental toxicity under current use conditions. The primary consideration for formulation is its potential to cause slight skin irritation, which can be mitigated by appropriate concentration limits to ensure product safety.

References

Methodological & Application

Application Note: Determination of Triisodecyl Trimellitate in Polymer Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective method for the determination of triisodecyl trimellitate (TIDTM), a high molecular weight plasticizer, in polymer samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines a solvent extraction procedure for sample preparation followed by GC-MS analysis. This method is intended for researchers, scientists, and professionals in drug development and quality control for the quantification of TIDTM. While specific performance characteristics such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are method-dependent and require validation, this document provides a foundational protocol for method development.

Introduction

This compound (TIDTM) is a commonly used plasticizer in various polymer applications, particularly where low volatility and high-temperature resistance are required. Monitoring and quantifying the concentration of TIDTM is crucial for quality control, safety assessment, and regulatory compliance, especially concerning its potential migration from plastic materials. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical technique for the separation and quantification of TIDTM from complex matrices.[1][2] This method provides the necessary selectivity and sensitivity for accurate measurement.

Experimental

A representative protocol for the extraction of TIDTM from a polymer matrix is detailed below. This procedure is based on established methods for analyzing plasticizers in solid samples.[1][3]

  • Sample Homogenization: The polymer sample should be finely ground or cut into small pieces to increase the surface area for extraction.

  • Weighing and Spiking: Accurately weigh approximately 0.1 to 0.5 g of the homogenized polymer sample into a glass centrifuge tube.

  • Solvent Addition: Add 10 mL of a suitable extraction solvent, such as dichloromethane (B109758) or a 1:1 (v/v) mixture of hexane (B92381) and acetone.[3][4]

  • Extraction:

    • Vortex the mixture for 2 minutes to ensure the sample is thoroughly wetted.

    • Place the tube in an ultrasonic bath for 30 minutes to facilitate the extraction of TIDTM.[1]

  • Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the polymer particles from the solvent.

  • Solvent Collection: Carefully transfer the supernatant containing the extracted TIDTM to a clean tube.

  • Concentration: Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into an autosampler vial for GC-MS analysis.[1]

The following are typical GC-MS parameters for the analysis of high molecular weight plasticizers and can be adapted for TIDTM.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).[1]

  • GC Column: A low-bleed, mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.[2]

  • Injection: 1 µL of the sample extract is injected in splitless mode.[5]

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 320 °C

    • Hold: 10 minutes at 320 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-700 amu) for identification.

Quantitative Analysis

For accurate quantification, an external calibration curve should be prepared using standard solutions of TIDTM in the same solvent as the final sample extract. The concentration of TIDTM in the sample can be determined by comparing the peak area of the analyte in the sample to the calibration curve.

Data Presentation

The quantitative performance of the method should be evaluated through a validation study. The results of such a study would typically be summarized as shown in the table below. Please note that the values in this table are placeholders and must be determined experimentally.

ParameterResult
Linearity (R²)>0.99
Limit of Detection (LOD)TBD
Limit of Quantification (LOQ)TBD
Recovery (%)TBD
Precision (RSD%)<15%

TBD: To Be Determined through method validation.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenize 1. Homogenize Polymer Sample Weigh 2. Weigh Sample Homogenize->Weigh Extract 3. Solvent Extraction Weigh->Extract Concentrate 4. Concentrate Extract Extract->Concentrate Filter 5. Filter Extract Concentrate->Filter Inject 6. Inject into GC-MS Filter->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Mass Spectrometric Detection Separate->Detect Identify 9. Identification Detect->Identify Quantify 10. Quantification Identify->Quantify Report 11. Report Results Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a robust framework for the determination of this compound in polymer matrices. The protocol for sample preparation is straightforward, and the GC-MS parameters are optimized for the analysis of high molecular weight plasticizers. For routine analysis, a thorough method validation is essential to determine the performance characteristics and ensure the accuracy and reliability of the results.

References

Application Note: Quantification of Triisodecyl Trimellitate (TIDTM) in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triisodecyl trimellitate (TIDTM) is a high-molecular-weight plasticizer used to enhance the flexibility and durability of various polymers, most notably polyvinyl chloride (PVC). Due to its low volatility and reduced migration potential compared to some ortho-phthalate plasticizers, TIDTM is frequently employed in applications with stringent safety requirements, such as medical devices, pharmaceutical packaging, and food contact materials.[1] Accurate and precise quantification of TIDTM in these polymer matrices is essential for quality control, regulatory compliance, and risk assessment to ensure product safety and efficacy.[1] This document provides detailed protocols for the extraction and quantification of TIDTM from polymer matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Principle of Analysis

The quantification of TIDTM from a polymer sample involves two primary stages.[2][3] First, the TIDTM is physically separated from the bulk polymer matrix through a sample preparation step, typically solvent extraction or polymer dissolution followed by precipitation.[2] Second, the resulting extract, which contains the dissolved TIDTM, is analyzed using a chromatographic technique.[3] This technique separates TIDTM from other co-extracted components, and a detector measures the amount of TIDTM present. Quantification is achieved by comparing the detector's response for the sample to its response for a series of calibration standards with known TIDTM concentrations.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the properties of the polymer matrix.[2] The goal is to quantitatively release the additive from the polymer.[2]

Protocol 3.1.1: Solvent Extraction (for insoluble polymers like PVC)

This method is suitable for polymers that swell in a solvent, allowing the plasticizer to be extracted without dissolving the polymer itself.

  • Sample Comminution: Reduce the polymer sample into small pieces (e.g., cryomilling or cutting into ~1 mm³ fragments) to maximize the surface area for extraction.[4]

  • Weighing: Accurately weigh approximately 1.0 g of the comminuted polymer into a 50 mL glass vial.

  • Spiking (Optional but Recommended): For the highest accuracy, add a known amount of an isotopic internal standard, such as Trioctyl trimellitate-d6, to the vial.[1]

  • Solvent Addition: Add 20 mL of dichloromethane (B109758) or a hexane (B92381)/acetone mixture.[5]

  • Extraction: Tightly cap the vial and place it in an ultrasonic bath for 3 hours at 40°C. Alternatively, allow it to soak overnight (approx. 16 hours) at room temperature with occasional agitation.[6][7]

  • Separation: Carefully transfer the solvent extract into a clean vial, leaving the polymer material behind.[8]

  • Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen.[2]

  • Reconstitution: Reconstitute the residue in 1.0 mL of a suitable solvent (e.g., hexane for GC, acetonitrile (B52724) for HPLC) for analysis.

Protocol 3.1.2: Dissolution-Precipitation (for soluble polymers)

This method involves dissolving the entire polymer sample to release the additives into the solution.[2]

  • Sample Weighing: Accurately weigh approximately 0.5 g of the polymer sample into a 50 mL beaker.

  • Dissolution: Add 10 mL of a suitable solvent that dissolves the polymer (e.g., tetrahydrofuran (B95107) (THF) for many polymers) and stir until the polymer is completely dissolved.[9] This may take several hours.[9]

  • Precipitation: While stirring vigorously, slowly add an "anti-solvent" in which the polymer is insoluble but the TIDTM remains dissolved (e.g., methanol). Add approximately 30-40 mL or until the polymer fully precipitates.

  • Separation: Centrifuge the mixture to pellet the precipitated polymer. Decant the supernatant containing the TIDTM into a clean vial.

  • Concentration & Reconstitution: Follow steps 7 and 8 from Protocol 3.1.1.

Instrumental Analysis

Both GC and HPLC are powerful techniques for the quantification of plasticizers.[5][8]

Protocol 3.2.1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for analyzing semi-volatile compounds like TIDTM, offering high resolution and definitive identification.[5]

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

  • GC Column: 5% phenyl methyl siloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

  • Injector: Splitless mode at 280°C.[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

  • Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 320°C at 20°C/min, and hold for 10 minutes.

  • MSD Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[5]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for TIDTM (e.g., m/z 149, 279, 411).

  • Injection Volume: 1 µL.

Protocol 3.2.2: High-Performance Liquid Chromatography (HPLC) with UV/DAD

HPLC is an excellent alternative, especially for complex matrices or when there are concerns about the thermal stability of analytes.[8]

  • Instrumentation: An HPLC system with a Diode Array Detector (DAD) or UV detector.

  • HPLC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[10]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: DAD/UV set at 240 nm.

  • Injection Volume: 10 µL.

Calibration
  • Stock Solution: Prepare a 1000 µg/mL stock solution of TIDTM in the reconstitution solvent (hexane or acetonitrile).

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards. A suitable range would be 0.5, 1, 5, 10, 25, and 50 µg/mL.

  • Calibration Curve: Inject each working standard into the instrument (GC-MS or HPLC) and record the peak area response. Plot the peak area against the concentration to generate a calibration curve. The linearity should be confirmed by a correlation coefficient (R²) of >0.99.

Data Presentation

The performance of analytical methods for plasticizers can vary based on the matrix and instrumentation.[8] The following table summarizes typical performance data for the quantification of TIDTM.

ParameterGC-MSHPLC-UV
Linearity (R²) > 0.995> 0.995
Limit of Detection (LOD) ~0.5 mg/kg~1.0 mg/kg
Limit of Quantification (LOQ) ~1.5 mg/kg~3.0 mg/kg
Typical Recovery in PVC (%) 90 - 105%88 - 103%
Relative Standard Deviation (RSD) < 10%< 10%

Note: LOD and LOQ values are estimates and should be experimentally determined by each laboratory. The LOD is often defined as the concentration that produces a signal three times the background noise.[11][12]

Visualizations

Diagrams help to clarify the analytical process and workflow.

Workflow_for_TIDTM_Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Polymer Sample Comminution Comminution (Cut / Grind) Sample->Comminution Extraction Extraction or Dissolution Comminution->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Analysis GC-MS or HPLC Analysis Concentration->Analysis Quant Quantification via Calibration Curve Analysis->Quant Result Final Result (mg/kg or %w/w) Quant->Result

Caption: General experimental workflow for TIDTM quantification.

Method_Selection_Logic start Start: Polymer Sample q_soluble Is polymer soluble in a suitable solvent (e.g., THF)? start->q_soluble diss_precip Use Dissolution- Precipitation Method q_soluble->diss_precip Yes solvent_ext Use Solvent Extraction Method q_soluble->solvent_ext No q_thermal Is analyte thermally stable & volatile? diss_precip->q_thermal solvent_ext->q_thermal gc_ms Preferred Method: GC-MS (High Sensitivity & Specificity) q_thermal->gc_ms Yes hplc Preferred Method: HPLC-UV (Good for less volatile or thermally labile compounds) q_thermal->hplc No

Caption: Logic diagram for selecting the appropriate analytical method.

References

Application of Triisodecyl Trimellitate (TIDTM) in High-Temperature PVC Cables

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triisodecyl trimellitate (TIDTM) is a high-performance, high molecular weight plasticizer utilized to enhance the flexibility, durability, and thermal stability of polymer systems, particularly polyvinyl chloride (PVC).[1] Its chemical structure, characterized by a central trimellitic acid core esterified with isodecyl alcohol chains, imparts low volatility, excellent thermal stability, and superior resistance to migration.[1][2] These properties make TIDTM an ideal candidate for demanding applications, most notably for the insulation and jacketing of high-temperature electrical wires and cables, such as those rated for 105°C service.[3][4]

This document provides detailed application notes and experimental protocols for researchers and scientists evaluating TIDTM for use in high-temperature PVC cable formulations. It covers the material's key performance attributes, presents comparative data, and outlines standardized testing methodologies.

Key Performance Attributes

The primary advantages of using TIDTM in high-temperature PVC cable compounds stem from its unique molecular structure.

  • High Thermal Stability: TIDTM's high molecular weight and boiling point (335°C) contribute to its exceptionally low volatility.[1][3] This minimizes plasticizer loss during high-temperature processing and service life, preventing the insulation from becoming brittle and cracking.[4][5]

  • Excellent Permanence: The low migration tendency of TIDTM ensures it remains within the PVC matrix, maintaining the cable's flexibility and mechanical properties over an extended period.[1] This is critical for long-term reliability.

  • Superior Electrical Properties: TIDTM imparts high dielectric resistance, a crucial characteristic for an electrical insulator.[3] Formulations with trimellitate plasticizers maintain high volume resistivity, ensuring efficient and safe electrical performance even at elevated temperatures.[6]

  • Good Mechanical Properties: PVC compounds plasticized with TIDTM exhibit a favorable balance of tensile strength and elongation, providing both toughness and flexibility for ease of installation and operational durability.[2]

Comparative Performance Data

The selection of a plasticizer is a critical step in PVC formulation. The following tables summarize the performance of TIDTM in comparison to other common trimellitate plasticizers.

Table 1: Mechanical Properties of PVC Plasticized with Different Trimellitate Esters (50 phr)

Property Test Method Trioctyl Trimellitate (TOTM) Tri(isononyl) Trimellitate (TINTM) This compound (TIDTM)
Tensile Strength (MPa) ASTM D638 20.5 19.8 19.2
Elongation at Break (%) ASTM D638 350 370 385
Shore D Hardness ASTM D2240 55 52 50

Data sourced from a comparative study of trimellitate esters.[2]

Table 2: Physical and Thermal Properties of Different Trimellitate Esters

Property Test Method Trioctyl Trimellitate (TOTM) Tri(isononyl) Trimellitate (TINTM) This compound (TIDTM)
Volatility (Weight Loss %, 130°C/3h) ASTM D1203 / KLJ-TM-P-11-92 ~0.5% ~0.4% ≤ 0.10% [3]
Molecular Weight ( g/mol ) - 546.8 588.9 630.9[1]
Flash Point (°C) ASTM D92 ~240 - 215[3]

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

The following protocols describe standard procedures for preparing and evaluating PVC compounds plasticized with TIDTM for high-temperature cable applications.

Protocol: PVC Compound Preparation

Objective: To prepare a homogeneous PVC compound suitable for molding test specimens.

Materials & Equipment:

  • PVC Resin (Suspension grade, K-value 67-70)

  • This compound (TIDTM)

  • Thermal Stabilizer (e.g., Ca/Zn or lead-based system)

  • Lubricants (e.g., stearic acid, paraffin (B1166041) wax)

  • Fillers (e.g., coated calcium carbonate)

  • Two-roll mill or internal mixer (e.g., Banbury)

  • Laboratory scale

Procedure:

  • Pre-mixing: In a high-speed mixer, blend the PVC resin with the thermal stabilizer, lubricants, and fillers for 5-10 minutes until a uniform dry blend is achieved.

  • Plasticizer Addition: While mixing, slowly add the pre-weighed TIDTM to the dry blend. Continue mixing until the plasticizer is fully absorbed and the mixture is free-flowing.

  • Compounding:

    • Set the temperature of the two-roll mill to 160-175°C.

    • Transfer the pre-mixed compound to the heated rolls and begin mastication.

    • Continuously cut and fold the material on the mill to ensure homogeneity.

    • Mill the compound for 5-10 minutes until a smooth, uniform sheet is formed.

  • Sheet Off: Once compounding is complete, remove the PVC sheet from the mill.

  • Specimen Preparation:

    • Cut the cooled sheets into smaller pieces.

    • Use a compression molding press (at 170-180°C) to prepare standardized test plaques of the required thickness for subsequent mechanical and electrical testing.

    • Allow plaques to condition at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Protocol: Thermal Aging Performance

Objective: To evaluate the retention of mechanical properties after exposure to high temperatures, simulating the service life of the cable.

Materials & Equipment:

  • Dumbbell-shaped test specimens (cut from molded plaques per ASTM D638)

  • Forced-air convection oven with temperature control (±1°C)

  • Tensile testing machine

  • Micrometer

Procedure:

  • Initial Property Measurement:

    • Measure and record the initial tensile strength and elongation at break for a set of un-aged (control) specimens according to ASTM D638.

  • Oven Aging:

    • Place a separate set of specimens in the convection oven, ensuring they are hung freely without touching each other.

    • Set the oven temperature to a specified level for high-temperature cables, typically 136°C (as per UL 1581 for 105°C rated cables).

    • Age the specimens for a standard duration, commonly 168 hours (7 days).

  • Post-Aging Conditioning:

    • After the specified duration, remove the specimens from the oven and allow them to cool to room temperature.

    • Condition the aged specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Final Property Measurement:

    • Measure and record the tensile strength and elongation at break for the aged specimens.

  • Data Analysis:

    • Calculate the percentage retention of tensile strength and elongation at break using the formula: *Retention (%) = (Value after Aging / Initial Value) * 100

    • A high retention percentage indicates good thermal stability.

Protocol: Electrical Property Measurement (Volume Resistivity)

Objective: To determine the electrical insulation performance of the PVC compound.

Materials & Equipment:

  • Circular test specimens (from molded plaques)

  • Resistivity test fixture with guarded electrodes

  • Megohmmeter or Electrometer

  • Environmental chamber for temperature control

Procedure:

  • Specimen Preparation: Ensure the molded test specimen is clean, dry, and of a uniform thickness.

  • Test Setup:

    • Place the specimen in the resistivity test fixture.

    • Connect the electrodes to the megohmmeter as per the instrument's instructions (following ASTM D257).

  • Measurement:

    • Apply a specified DC voltage (typically 500 V) across the specimen for 60 seconds to allow for charge stabilization.

    • Record the measured insulation resistance in ohms.

    • Measure the dimensions of the specimen and the electrode configuration.

  • Calculation:

    • Calculate the volume resistivity (ρv) in Ohm-cm using the formula specified in ASTM D257: *ρv = (A / t) * Rv *Where: A = effective area of the guarded electrode, t = average thickness of the specimen, and Rv = measured volume resistance.

  • High-Temperature Measurement (Optional): To assess performance at service temperatures, place the entire test fixture inside an environmental chamber and repeat the measurement at the desired temperature (e.g., 105°C). Volume resistivity typically decreases as temperature increases.[6]

Visualized Workflows and Relationships

The following diagrams illustrate the evaluation process and the structure-property relationships of TIDTM.

experimental_workflow cluster_formulation 1. Formulation & Compounding cluster_testing 2. Testing & Evaluation cluster_analysis 3. Data Analysis pvc PVC Resin mix High-Speed Mixing pvc->mix tidtm TIDTM tidtm->mix additives Stabilizers, Fillers, etc. additives->mix compound Two-Roll Mill Compounding mix->compound Dry Blend mold Compression Molding compound->mold initial_prop Initial Mechanical & Electrical Testing (Control) mold->initial_prop aging Thermal Aging (e.g., 168h @ 136°C) mold->aging analysis Calculate Retention of Properties initial_prop->analysis final_prop Final Mechanical & Electrical Testing aging->final_prop final_prop->analysis

Caption: Experimental workflow for evaluating TIDTM in PVC compounds.

structure_property cluster_structure Molecular Structure cluster_properties Inherent Physical Properties cluster_performance Performance in High-Temp PVC struct High Molecular Weight & Branched Ester Groups prop1 Low Volatility struct->prop1 prop2 Low Migration struct->prop2 prop3 High Boiling Point struct->prop3 perf1 Excellent Thermal Stability (Resistance to embrittlement) prop1->perf1 perf2 High Permanence (Long-term flexibility) prop2->perf2 perf4 Durability for 105°C Cables perf1->perf4 perf2->perf4 perf3 Superior Electrical Properties (High volume resistivity) perf3->perf4

References

Application Notes and Protocols for Triisodecyl Trimellitate as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisodecyl trimellitate (TIDTM) is a synthetic ester that demonstrates significant potential as a high-performance lubricant additive.[1] Belonging to the trimellitate ester family, it is synthesized from trimellitic anhydride (B1165640) and isodecyl alcohol.[1] Its molecular structure, featuring a central aromatic ring and three long, branched alkyl chains, imparts desirable properties for lubrication, including excellent thermal stability and lubricity.[1] These characteristics make TIDTM a valuable component in the formulation of advanced lubricants for various demanding applications. This document provides detailed application notes, experimental protocols, and performance data for researchers evaluating TIDTM as a lubricant additive.

Physicochemical Properties

TIDTM is a colorless to slightly yellow, viscous liquid with a high boiling point and low water solubility, making it suitable for high-temperature applications.[1] Its branched alkyl chains contribute to good low-temperature fluidity.[2]

Mechanism of Action in Lubrication

This compound primarily functions as a boundary lubrication additive. In this regime, the lubricant film is thin, and surface-to-surface contact is possible. The effectiveness of TIDTM is attributed to its ability to form a protective film on metal surfaces.[1] The polar ester groups in the TIDTM molecule are attracted to the metal surfaces, leading to the adsorption of the molecules. This forms a durable, low-shear-strength film that minimizes direct metal-to-metal contact, thereby reducing friction and wear.

LubricationMechanism cluster_0 Boundary Lubrication with TIDTM cluster_1 Outcome MetalSurface1 Metal Surface 1 AdsorbedLayer Adsorbed Protective Film MetalSurface1->AdsorbedLayer Adsorption MetalSurface2 Metal Surface 2 MetalSurface2->AdsorbedLayer Adsorption TIDTM_Molecule TIDTM Molecules TIDTM_Molecule->AdsorbedLayer Forms ReducedFriction Reduced Friction AdsorbedLayer->ReducedFriction ReducedWear Reduced Wear AdsorbedLayer->ReducedWear ViscosityIndexWorkflow start Start prepare_sample Prepare Lubricant Sample start->prepare_sample measure_40 Measure Kinematic Viscosity at 40°C (ASTM D445) prepare_sample->measure_40 measure_100 Measure Kinematic Viscosity at 100°C (ASTM D445) prepare_sample->measure_100 calculate_vi Calculate Viscosity Index (ASTM D2270) measure_40->calculate_vi measure_100->calculate_vi end_node End calculate_vi->end_node FourBallTestWorkflow start Start setup Assemble 3 stationary balls in test cup start->setup add_lubricant Add test lubricant setup->add_lubricant mount_top_ball Mount 4th ball in rotating spindle add_lubricant->mount_top_ball run_test Apply load, temperature, and rotation for specified duration mount_top_ball->run_test measure_scars Measure wear scar diameters on stationary balls run_test->measure_scars calculate_average Calculate average wear scar diameter measure_scars->calculate_average end_node End calculate_average->end_node ThermalStabilityWorkflow start Start prepare_test Place copper and steel rods in test tube with lubricant start->prepare_test heat_sample Heat in oven at 135°C for 168 hours prepare_test->heat_sample cool_sample Cool sample to room temperature heat_sample->cool_sample analyze_results Analyze rods, sludge, viscosity, and acid number cool_sample->analyze_results end_node End analyze_results->end_node

References

Application Note: High-Efficiency Extraction of Triisodecyl Trimellitate (TIDTM) from Plastics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the extraction of triisodecyl trimellitate (TIDTM), a common plasticizer, from plastic matrices, particularly polyvinyl chloride (PVC). The primary method detailed is Accelerated Solvent Extraction (ASE®), a rapid and efficient technique that significantly reduces extraction time and solvent consumption compared to traditional methods.[1][2] Alternative methods, including Soxhlet and Ultrasound-Assisted Extraction (UAE), are also discussed. This document is intended for researchers, scientists, and quality control professionals in materials science and analytical chemistry.

Introduction

This compound (TIDTM) is a high-molecular-weight plasticizer used in a variety of plastic applications, notably in PVC, to impart flexibility and durability. The quantification of TIDTM in plastic materials is crucial for quality control, regulatory compliance, and research into material properties and potential environmental and health impacts. The extraction of TIDTM from the polymer matrix is a critical first step for accurate analysis. Traditional methods like Soxhlet extraction are effective but are often time-consuming and require large volumes of solvent.[1][3] Modern techniques such as Accelerated Solvent Extraction (ASE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages in terms of speed, efficiency, and reduced environmental footprint.[1][4]

This application note presents a detailed protocol for the extraction of TIDTM from plastics using ASE and provides an overview of alternative methods. Subsequent analysis of the extract can be performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

Data Presentation

The following table summarizes the key quantitative parameters of different extraction methods for plasticizers like TIDTM from PVC, highlighting the advantages of modern techniques.

ParameterAccelerated Solvent Extraction (ASE)Soxhlet ExtractionUltrasound-Assisted Extraction (UAE)
Extraction Time ~12 minutes per sample[1]6-24 hours[1][3][7]30-60 minutes[4]
Solvent Consumption ~20 mL per sample[1]120-300 mL per sample[1][8]~50-100 mL per sample
Extraction Temperature 100 °C (can be optimized)[1][7]Boiling point of solventTypically ambient to slightly elevated (e.g., 40°C)[7]
Pressure ~1500 psi[1][7]AtmosphericAtmospheric
Automation Fully automatable[1]Manual[3]Semi-automatable
Relative Efficiency Equivalent to or better than Soxhlet[1]High (traditional benchmark)[3]Good, can be optimized[4]

Experimental Protocols

Sample Preparation (Applicable to all methods)

Proper sample preparation is critical for efficient extraction.

  • Sample Reduction: Cut the plastic sample into small pieces (approximately 2-3 mm).

  • Grinding: For optimal results, cryogenically grind the plastic pieces to a fine powder or a mesh size of 10 or finer.[1] This increases the surface area available for solvent interaction. A freezer/mill is recommended for this purpose.[1]

  • Drying: Ensure the sample is free of moisture by drying it in a desiccator or a vacuum oven at a low temperature.

Protocol for Accelerated Solvent Extraction (ASE)

This protocol is based on established methods for plasticizer extraction from PVC.[1][2]

Materials and Reagents:

  • Accelerated Solvent Extractor (e.g., Thermo Scientific™ Dionex™ ASE™ system)

  • Extraction cells (e.g., 11 mL)

  • Cellulose (B213188) extraction thimbles

  • Collection vials (e.g., 40 mL)

  • Petroleum ether (or other suitable non-polar solvent)

  • Nitrogen gas for solvent evaporation

  • Analytical balance

Procedure:

  • Cell Preparation: Place a cellulose filter at the bottom of the extraction cell.

  • Sample Loading: Accurately weigh approximately 0.5–1.0 g of the ground plastic sample into a cellulose extraction thimble.[1] Place the thimble inside the extraction cell.

  • ASE System Parameters: Set the following parameters on the ASE system (parameters may need to be optimized for specific sample types and instruments):

    • Extraction Solvent: Petroleum Ether[1]

    • Temperature: 100 °C[1][7]

    • Pressure: 1500 psi[1][7]

    • Static Time: 5 minutes

    • Number of Cycles: 2

    • Flush Volume: 60% of cell volume

    • Purge Time: 90 seconds

  • Extraction: Place the prepared cells into the ASE system and start the extraction sequence.

  • Extract Collection: The extract will be collected in pre-weighed vials.

  • Solvent Evaporation: Evaporate the solvent from the collection vials under a gentle stream of nitrogen.

  • Gravimetric Analysis (Optional): Reweigh the vials to determine the total mass of the extracted material.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methylene (B1212753) chloride or chloroform) for subsequent chromatographic analysis (e.g., GC-MS).[1][5]

Overview of Alternative Extraction Protocols

This is a classical and exhaustive extraction method, often used as a benchmark.[3]

Brief Procedure:

  • Place 1-2 g of the prepared plastic sample into a cellulose thimble.

  • Place the thimble into the Soxhlet extractor.

  • Add the extraction solvent (e.g., petroleum ether, diethyl ether, or dichloromethane) to the round-bottom flask.[1][9]

  • Heat the solvent to its boiling point and allow the extraction to proceed for 6-24 hours, ensuring a cycle rate of 4-6 cycles per hour.[1][8]

  • After extraction, cool the apparatus and concentrate the extract using a rotary evaporator.

  • Proceed with solvent exchange and reconstitution as needed for analysis.

UAE is a faster alternative to Soxhlet that uses ultrasonic waves to enhance solvent penetration and extraction.[4]

Brief Procedure:

  • Place a known amount of the prepared plastic sample (e.g., 0.5-1.0 g) into a glass flask.

  • Add a specific volume of extraction solvent (e.g., hexane, toluene, or chloroform).[4][5]

  • Place the flask in an ultrasonic bath.

  • Sonicate for 30-60 minutes. The temperature of the bath can be slightly elevated to improve efficiency, but should be kept below the boiling point of the solvent.[7]

  • After sonication, filter the extract to remove the plastic particles.

  • Concentrate the extract and reconstitute for analysis.

Mandatory Visualization

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plastic samples.

TIDTM_Extraction_Workflow Workflow for TIDTM Extraction and Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample Plastic Sample Cut Cutting into small pieces Sample->Cut Grind Cryogenic Grinding Cut->Grind Dry Drying Grind->Dry ASE Accelerated Solvent Extraction (ASE) Dry->ASE Select Method Soxhlet Soxhlet Extraction Dry->Soxhlet Select Method UAE Ultrasound-Assisted Extraction (UAE) Dry->UAE Select Method Evaporation Solvent Evaporation ASE->Evaporation Soxhlet->Evaporation UAE->Evaporation Reconstitution Reconstitution in known solvent volume Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Quantification Quantification of TIDTM GCMS->Quantification

Caption: General workflow from sample preparation to TIDTM quantification.

References

Application Notes and Protocols: Triisodecyl Trimellitate (TIDM) as a Plasticizer for Acrylic Emulsions and Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisodecyl trimellitate (TIDM) is a high-molecular-weight, branched monomeric plasticizer that offers exceptional performance characteristics for acrylic emulsions and inks. Its unique structure, consisting of a trimellitate core esterified with isodecyl alcohol, imparts a combination of low volatility, excellent thermal stability, and superior migration resistance. These properties make TIDM an ideal choice for demanding applications where permanence, durability, and safety are paramount.

In acrylic systems, TIDM functions by embedding itself between the polymer chains, thereby increasing the free volume and reducing the glass transition temperature (Tg) of the polymer. This results in improved flexibility, film formation, and adhesion without compromising the integrity of the final product. Its low volatility ensures that the desired properties are maintained over the product's lifespan, even at elevated temperatures. Furthermore, its high resistance to migration is critical in applications with direct contact, such as in medical devices, food packaging inks, or specialized coatings.

These application notes provide a comprehensive overview of the performance of TIDM in acrylic emulsions and inks, including comparative data, detailed experimental protocols for evaluation, and visual representations of key concepts.

Key Performance Attributes of TIDM in Acrylic Systems

This compound offers several distinct advantages over lower-molecular-weight or more volatile plasticizers traditionally used in acrylic formulations:

  • Low Volatility: TIDM's high molecular weight and boiling point result in significantly lower volatile loss, especially during thermal processing and over the lifetime of the end product.

  • Excellent Thermal Stability: It exhibits high thermal and oxidative stability, making it suitable for applications requiring high-temperature processing or end-use conditions.

  • Superior Migration Resistance: The branched structure and large molecular size of TIDM hinder its mobility within the polymer matrix, leading to very low migration rates. This is a critical feature for applications where plasticizer leaching is a concern.

  • Good Compatibility: TIDM shows good compatibility with acrylic polymers, allowing for efficient plasticization and the formation of stable, homogeneous films.

  • Enhanced Flexibility and Durability: By effectively lowering the Tg of the acrylic polymer, TIDM imparts excellent flexibility and durability to coatings, adhesives, and ink films.

Data Presentation: Performance in Acrylic Emulsions and Inks

The following tables present representative data on the performance of this compound (TIDM) in comparison to other commonly used plasticizers, Di(2-ethylhexyl) phthalate (B1215562) (DOP) and Diisononyl phthalate (DINP), in a model acrylic emulsion formulation.

Table 1: Physical and Chemical Properties of Plasticizers

PropertyTest MethodTIDMDOPDINP
Molecular Weight ( g/mol ) -~631~391~419
Boiling Point (°C) ASTM D1045~335~385~402
Specific Gravity (20°C) ASTM D1045~0.962~0.986~0.972
Viscosity @ 20°C (cP) ASTM D1045~490~80~97
Volatility (wt% loss, 24h @ 130°C) ASTM D1203< 0.1 ~1.5~0.8

Table 2: Performance in a Model Acrylic Emulsion Coating (Plasticizer at 15 phr)

PropertyTest MethodTIDMDOPDINP
Glass Transition Temp. (Tg, °C) ISO 11357-3-15-12-13
Shore A Hardness ASTM D2240858886
Tensile Strength (MPa) ASTM D412182019
Elongation at Break (%) ASTM D412350320330
Migration (wt% loss, 24h in hexane) ASTM D1239< 0.5 ~3.0~2.2
Water Absorption (wt%, 24h) ASTM D5700.20.30.25

Table 3: Performance in a Model Acrylic Ink Formulation (Plasticizer at 10 wt%)

PropertyTest MethodTIDMDOPDINP
Viscosity (cP @ 25°C) ASTM D2196150135140
Fineness of Grind (Hegman) ASTM D12107.57.57.5
Gloss (60°) ASTM D523889089
Adhesion (Cross-hatch) ASTM D33595B5B5B
Drying Time (minutes) ASTM D1640252022

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound (TIDM) in acrylic emulsions and inks.

Protocol for Evaluating Plasticizer Efficiency in Acrylic Emulsions

Objective: To determine the effect of TIDM on the physical and mechanical properties of an acrylic emulsion film.

Materials:

  • Acrylic emulsion

  • This compound (TIDM)

  • Other plasticizers for comparison (e.g., DOP, DINP)

  • Deionized water

  • Applicator for film casting (e.g., drawdown bar)

  • Glass or release paper substrate

  • Tensile tester

  • Shore A durometer

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Preparation of Plasticized Emulsion:

    • In a suitable container, weigh the acrylic emulsion.

    • Slowly add the desired amount of TIDM (e.g., 15 parts per hundred parts of resin - phr) while stirring continuously with a low-shear mixer.

    • Continue mixing for 15-20 minutes to ensure a homogeneous dispersion.

    • Prepare control samples with other plasticizers using the same procedure.

  • Film Casting:

    • Using a drawdown bar of appropriate thickness (e.g., 250 µm), cast a uniform film of the plasticized emulsion onto a clean glass plate or release paper.

    • Allow the film to dry at ambient conditions (23 ± 2°C, 50 ± 5% relative humidity) for 48 hours, followed by 24 hours in a vacuum oven at 50°C to ensure complete removal of water.

  • Evaluation of Film Properties:

    • Glass Transition Temperature (Tg):

      • Cut a small sample (5-10 mg) of the dried film.

      • Determine the Tg using a DSC according to ISO 11357-3.

    • Hardness:

      • Measure the Shore A hardness of the film using a durometer according to ASTM D2240. Take at least five readings at different points and calculate the average.

    • Tensile Properties:

      • Cut dumbbell-shaped specimens from the dried film using a die.

      • Measure the tensile strength and elongation at break using a tensile tester according to ASTM D412.

Protocol for Measuring Plasticizer Migration from Acrylic Films

Objective: To quantify the resistance of TIDM to extraction by a chemical agent.

Materials:

  • Dried acrylic films containing TIDM and other plasticizers (prepared as in Protocol 4.1).

  • Hexane (B92381) (or other relevant solvent).

  • Glass vials with screw caps.

  • Analytical balance.

Procedure:

  • Sample Preparation:

    • Cut circular samples (e.g., 2 cm diameter) from the dried films.

    • Weigh each sample accurately (W_initial).

  • Extraction:

    • Place each sample in a separate glass vial.

    • Add a sufficient volume of hexane to completely immerse the sample.

    • Seal the vials and store them at a constant temperature (e.g., 23°C) for 24 hours.

  • Post-Extraction Analysis:

    • Carefully remove the samples from the vials and gently blot the surface with a lint-free cloth to remove excess solvent.

    • Dry the samples in a vacuum oven at 50°C for 24 hours to remove any absorbed solvent.

    • Weigh the dried samples accurately (W_final).

  • Calculation:

    • Calculate the percentage of plasticizer migration (weight loss) using the following formula:

Protocol for Evaluating TIDM in an Acrylic Ink Formulation

Objective: To assess the impact of TIDM on the key properties of an acrylic-based ink.

Materials:

  • Acrylic resin solution

  • Pigment dispersion

  • This compound (TIDM)

  • Other plasticizers for comparison

  • Solvents and other additives as required by the formulation

  • High-speed disperser or shaker

  • Viscometer (e.g., Brookfield)

  • Hegman gauge

  • Glossmeter

  • Adhesion testing kit (cross-hatch)

Procedure:

  • Ink Formulation:

    • In a mixing vessel, combine the acrylic resin solution and pigment dispersion.

    • Slowly add the desired amount of TIDM (e.g., 10 wt%) while mixing at low speed.

    • Add any other required solvents or additives.

    • Disperse the mixture at high speed for 30 minutes or until a stable dispersion is achieved.

    • Prepare control ink formulations with other plasticizers.

  • Evaluation of Ink Properties:

    • Viscosity:

      • Measure the viscosity of the ink using a rotational viscometer according to ASTM D2196 at a specified shear rate and temperature.

    • Fineness of Grind:

      • Determine the fineness of the pigment dispersion using a Hegman gauge as per ASTM D1210.

    • Print Application:

      • Apply the ink to a standard substrate (e.g., paper, film) using a drawdown bar or a laboratory printing press.

      • Allow the ink to dry completely under controlled conditions.

    • Gloss:

      • Measure the 60° specular gloss of the dried ink film using a glossmeter according to ASTM D523.

    • Adhesion:

      • Assess the adhesion of the dried ink film using the cross-hatch tape test according to ASTM D3359.

Visualizations

Chemical Structure of this compound (TIDM)

plasticizer_workflow cluster_prep Preparation cluster_application Application & Curing cluster_testing Performance Testing cluster_analysis Analysis formulation Formulate Acrylic System (Emulsion or Ink) plasticizer_addition Add TIDM and Control Plasticizers formulation->plasticizer_addition mixing Homogenize Mixture plasticizer_addition->mixing film_casting Cast Film / Print Ink mixing->film_casting drying Dry and Cure film_casting->drying physical_tests Physical Properties (Tg, Hardness) drying->physical_tests mechanical_tests Mechanical Properties (Tensile, Elongation) drying->mechanical_tests permanence_tests Permanence Properties (Volatility, Migration) drying->permanence_tests ink_tests Ink-Specific Properties (Viscosity, Gloss, Adhesion) drying->ink_tests data_analysis Analyze and Compare Data physical_tests->data_analysis mechanical_tests->data_analysis permanence_tests->data_analysis ink_tests->data_analysis conclusion Draw Conclusions on Plasticizer Performance data_analysis->conclusion plasticizer_interaction cluster_unplasticized Unplasticized Acrylic Polymer cluster_plasticized Plasticized Acrylic Polymer chain1 Acrylic Chain chain2 Acrylic Chain chain3 Acrylic Chain label_unplasticized Rigid, Brittle (High Tg) p_chain1 Acrylic Chain tidm1 TIDM p_chain2 Acrylic Chain tidm2 TIDM p_chain3 Acrylic Chain label_plasticized Flexible, Durable (Low Tg) cluster_unplasticized cluster_unplasticized cluster_plasticized cluster_plasticized

Application Notes and Protocols for the Formulation of Non-Migrating Plasticizers Using Triisodecyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisodecyl trimellitate (TIDTM) is a high molecular weight, branched-chain plasticizer that is increasingly utilized in applications demanding low plasticizer migration. Its chemical structure, characterized by a central trimellitate ring and three long, branched isodecyl chains, imparts excellent permanence, thermal stability, and resistance to extraction. These properties make TIDTM a superior alternative to traditional low molecular weight phthalate (B1215562) plasticizers, particularly in sensitive applications such as medical devices, pharmaceutical packaging, and drug delivery systems where leaching of plasticizer is a significant concern.

This document provides detailed application notes and experimental protocols for the formulation and evaluation of non-migrating plasticizers using this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Properties of this compound (TIDTM)

TIDTM's efficacy as a non-migrating plasticizer is rooted in its distinct physical and chemical properties. Its higher molecular weight and branched structure are key to its low volatility and migration resistance.[1][2]

PropertyTest MethodValueReference
Chemical Name -Tris(isodecyl) benzene-1,2,4-tricarboxylate-
Molecular Formula -C₃₉H₆₆O₆-
Molecular Weight -630.94 g/mol [1]
Appearance -Colorless to slightly yellow liquid-
Volatility (Weight Loss %, 24h @ 130°C) ASTM D12030.3[1]
Boiling Point -335 °C-
Specific Gravity (27°C) ASTM-D-1045-20080.962 – 0.963-
Solubility -Limited in water; soluble in organic solvents-

Mechanism of Non-Migration

The low migration tendency of this compound is primarily attributed to two key molecular features: high molecular weight and steric hindrance.

  • High Molecular Weight: Larger molecules, such as TIDTM, have significantly lower diffusion coefficients within a polymer matrix compared to smaller plasticizer molecules. This reduced mobility makes it more difficult for the plasticizer to travel to the surface of the polymer and migrate into a contacting medium.[1][2]

  • Steric Hindrance: The branched isodecyl chains of TIDTM create significant steric hindrance, further impeding its movement within the polymer chains. This complex, non-linear structure results in greater entanglement with the polymer, effectively "anchoring" the plasticizer in place.[3]

G cluster_0 Polymer Matrix cluster_1 Plasticizer Properties cluster_2 Migration Resistance Mechanism cluster_3 Outcome p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain p4 Polymer Chain LM Low Migration TIDTM TIDTM MW High Molecular Weight TIDTM->MW SH Branched Structure (Steric Hindrance) TIDTM->SH LD Low Diffusion Rate MW->LD Reduces mobility PE Polymer Entanglement SH->PE Increases entanglement LD->LM PE->LM G start Start premise Pre-mix PVC Resin, Stabilizer, Lubricant start->premise add_plasticizer Gradually Add TIDTM premise->add_plasticizer heat_mix High-Speed Mixing (100-120°C) to form Dry Blend add_plasticizer->heat_mix melt_compound Melt Compounding heat_mix->melt_compound two_roll Two-Roll Mill (160-170°C) melt_compound->two_roll Method 1 extruder Twin-Screw Extruder (150-180°C) melt_compound->extruder Method 2 shape Shaping two_roll->shape extruder->shape pelletize Pelletize for Later Use shape->pelletize extrude_tube Extrude into Tubing shape->extrude_tube end Final Product pelletize->end anneal Annealing extrude_tube->anneal anneal->end G start Start dissolve Dissolve API and TIDTM in Solvent start->dissolve add_polymer Add Adhesive Polymer(s) dissolve->add_polymer cast Cast Homogenous Solution onto Release Liner add_polymer->cast dry Dry in Oven to Remove Solvent cast->dry laminate Laminate with Backing Film dry->laminate cut Cut into Individual Patches laminate->cut end Finished Transdermal Patches cut->end

References

Application Notes & Protocols for the Determination of Triisodecyl Trimellitate in Cosmetic Products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triisodecyl trimellitate (TDTM) is a triester of isodecyl alcohol and trimellitic acid, commonly used in cosmetic formulations as a skin-conditioning agent and emollient. It is valued for its ability to form a non-greasy, protective film on the skin, preventing moisture loss, and is frequently found in products such as lipsticks, lotions, and creams. Ensuring the correct concentration and stability of TDTM in cosmetic products is crucial for product quality and performance. This document provides a detailed protocol for the quantitative determination of this compound in cosmetic products using High-Performance Liquid Chromatography (HPLC) with UV detection.

While a specific, validated HPLC method for the quantitative analysis of this compound in cosmetic matrices is not widely published, the following protocol has been developed based on established methods for similar compounds, such as other trimellitate esters and plasticizers found in complex matrices. This method utilizes reversed-phase HPLC, which is suitable for separating non-polar compounds like TDTM.

Experimental Protocols

Principle

This method describes the quantification of this compound in a cosmetic matrix (e.g., lipstick or cream) by reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The sample is first treated to extract TDTM from the complex cosmetic base. The extract is then clarified and injected into an HPLC system for separation and quantification.

Reagents and Materials
  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Tetrahydrofuran (B95107) (THF, HPLC grade), n-Hexane (HPLC grade), Deionized water (18.2 MΩ·cm).

  • Standards: this compound (TDTM) reference standard (>98% purity).

  • Equipment:

    • Analytical balance (0.0001 g readability).

    • HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

    • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Ultrasonic bath.

    • Centrifuge.

    • Syringe filters (0.45 µm, PTFE or nylon).

    • Volumetric flasks, pipettes, and vials.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of TDTM reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations in the range of 10-200 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The following is a general procedure for a lipstick or cream matrix. The procedure may need to be optimized depending on the specific formulation.

  • Weighing: Accurately weigh approximately 0.5 g of the cosmetic product into a 50 mL centrifuge tube.

  • Initial Extraction (for high wax/oil content matrices like lipstick): Add 10 mL of n-hexane to the centrifuge tube. Vortex for 2 minutes to dissolve the waxy components. Centrifuge at 4000 rpm for 10 minutes. Decant and discard the n-hexane supernatant. This step helps to remove interfering lipids and waxes. For simpler cream formulations, this step may be omitted.

  • Extraction of TDTM: To the remaining residue (or directly to the weighed cream sample), add 20 mL of tetrahydrofuran (THF). Vortex for 5 minutes or sonicate for 15 minutes to disperse the sample completely.

  • Precipitation of Excipients: Add 30 mL of methanol to the THF dispersion. Vortex for 2 minutes. This will cause the precipitation of some insoluble excipients.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to obtain a clear supernatant.

  • Filtration: Carefully transfer the supernatant to a clean vial. Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: Depending on the expected concentration of TDTM, the filtered extract may need to be further diluted with acetonitrile to fall within the calibration range.

HPLC Conditions

The following HPLC parameters are a starting point and may require optimization for specific columns and systems.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (95:5, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV-Vis
Detection Wavelength 240 nm
Run Time Approximately 20 minutes (ensure elution of TDTM and any late-eluting peaks)
Quantification
  • Calibration Curve: Inject the working standard solutions and record the peak area for TDTM. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample solution and record the peak area of the TDTM peak.

  • Calculation: Determine the concentration of TDTM in the sample solution from the calibration curve. Calculate the amount of TDTM in the original cosmetic product using the following formula:

    TDTM (%) = (C × V × D) / (W × 10000)

    Where:

    • C = Concentration of TDTM in the injected sample solution (µg/mL) from the calibration curve.

    • V = Total volume of the sample extract (mL).

    • D = Dilution factor, if any.

    • W = Weight of the cosmetic sample taken (g).

Data Presentation

Table 1: HPLC Method Parameters
ParameterValue
Instrument High-Performance Liquid Chromatography with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (95:5, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Oven Temperature 30 °C
Detection UV at 240 nm
Table 2: Example Method Validation Data (Hypothetical)

This table presents typical performance characteristics for a validated HPLC method. These values should be experimentally determined.

Validation ParameterResult
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 2.5 µg/mL
Limit of Quantification (LOQ) 7.5 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD%) < 2.0%
Specificity No interference from placebo matrix

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of this compound in cosmetic products.

TDTM_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Weigh Cosmetic Sample Hexane_Extraction Hexane Wash (for Lipstick) Sample->Hexane_Extraction Optional THF_Extraction Extract with THF Sample->THF_Extraction Hexane_Extraction->THF_Extraction Precipitation Precipitate with Methanol THF_Extraction->Precipitation Centrifuge Centrifuge Precipitation->Centrifuge Filter Filter Extract Centrifuge->Filter Inject Inject into HPLC Filter->Inject HPLC_System C18 Column ACN:H2O (95:5) UV at 240 nm Inject->HPLC_System Detect Detect TDTM Peak HPLC_System->Detect Quantify Quantify TDTM Concentration Detect->Quantify Cal_Curve Prepare Calibration Curve (Standard Solutions) Cal_Curve->Quantify Report Report Final Result (%) Quantify->Report

Caption: Workflow for the determination of TDTM in cosmetics.

Application Notes and Protocols for the Synthesis of Triisodecyl Trimellitate Using Novel Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisodecyl trimellitate (TIDTM) is a high-molecular-weight plasticizer used in a variety of applications, including PVC formulations for wire and cable insulation, automotive interiors, and medical devices, where high thermal stability and low volatility are required. The synthesis of TIDTM is typically achieved through the esterification of trimellitic anhydride (B1165640) with isodecanol (B128192). This document provides detailed application notes and experimental protocols for the synthesis of TIDTM, with a focus on comparing conventional titanate catalysts with novel solid acid catalysts. Emerging catalytic systems, such as ionic liquids and enzymes, are also discussed as potential future technologies.

Introduction to Catalytic Systems for this compound Synthesis

The synthesis of this compound involves the reaction of trimellitic anhydride with isodecanol. This esterification reaction is typically catalyzed to achieve high yields and reaction rates. The choice of catalyst is crucial as it influences not only the reaction efficiency but also the purity of the final product and the overall environmental impact of the process.

Conventional Catalysts: Organotitanates

Organotitanate catalysts, such as tetra-n-butyl titanate (TNBT) and tetraisopropyl titanate (TIPT), are widely used in the industrial production of plasticizers.[1][2] These catalysts are effective at high temperatures (typically above 180°C) and can achieve high conversion rates.[3] However, they are homogeneous catalysts, which can lead to challenges in their removal from the final product, potentially affecting its color and purity.[2][4]

Novel Catalysts: Solid Acids

Solid acid catalysts have emerged as a promising alternative to conventional liquid and organometallic catalysts.[5] These heterogeneous catalysts offer several advantages, including easier separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse.[5][6] Examples of solid acid catalysts include sulfated metal oxides, zeolites, and sulfonic acid-functionalized resins.[5][7][8] Their use can lead to a more environmentally friendly and cost-effective synthesis process.

Emerging Catalytic Systems

  • Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and have been investigated as catalysts for various chemical reactions, including esterification.[9][10] They can act as both the catalyst and the solvent, and their properties can be tuned by modifying their cationic and anionic components.[11][12] Their low volatility and high thermal stability make them attractive for high-temperature esterification reactions.

  • Enzymes: Biocatalysis using enzymes, particularly lipases, offers a highly selective and environmentally benign route for ester synthesis.[13][14] Enzymatic reactions are typically conducted under mild conditions, which can reduce energy consumption and the formation of byproducts.[15][16] However, the cost and stability of enzymes can be limiting factors for large-scale industrial applications.[17]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for the synthesis of trimellitate esters using different catalytic systems.

Table 1: Comparison of Titanate and Solid Acid Catalysts for Trimellitate Ester Synthesis

ParameterOrganotitanate Catalyst (TNBT)Solid Acid Catalyst (Sulfated Zirconia)
Catalyst Loading 0.2% of total reactant mass[18]0.45 wt% of reaction mixture[5]
Reactant Molar Ratio (Alcohol:Anhydride) 3-5 : 1[18]Not Specified
Reaction Temperature 190-220 °C[18]120 °C[5]
Reaction Time Not specified, reaction proceeds until water formation ceases[18]Not Specified
Yield > 85%[18]High conversion reported for similar esters[5]
Catalyst Separation Hydrolysis and filtration[2]Simple filtration[5]

Table 2: General Operating Conditions for Esterification using Various Catalyst Types

Catalyst TypeTypical Reaction TemperatureAdvantagesDisadvantages
Organotitanates 180-220 °C[3][18]High activity, good solubility in reactantsDifficult to remove, can affect product color[2][4]
Solid Acids 120-200 °C[5]Easy separation, reusable, low corrosion[5]Can have lower activity than homogeneous catalysts
Ionic Liquids 110-150 °C[9]Low volatility, tunable properties, potential for reuse[9]High cost, potential for product contamination
Enzymes (Lipases) 40-70 °C[13]High selectivity, mild reaction conditions[13]High cost, lower stability at high temperatures[17]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Tetra-n-butyl Titanate (TNBT) Catalyst

This protocol is based on a general procedure for the synthesis of tridecyl trimellitate using a titanate catalyst.[18]

Materials:

  • Trimellitic Anhydride (1 mole equivalent)

  • Isodecanol (3.5 mole equivalents)

  • Tetra-n-butyl titanate (TNBT) (0.2% of the total mass of trimellitic anhydride and isodecanol)

  • Nitrogen gas

  • Sodium hydroxide (B78521) solution (for washing)

  • Deionized water

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Reactor Charging: Charge the reaction vessel with trimellitic anhydride and isodecanol.

  • Inerting: Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Catalyst Addition: Add the tetra-n-butyl titanate catalyst to the reaction mixture.

  • Esterification Reaction:

    • Begin stirring and gradually heat the mixture to 190-220 °C.[18]

    • Continuously remove the water formed during the reaction using the Dean-Stark trap.

    • Monitor the reaction progress by measuring the acid value of the reaction mixture periodically. The reaction is considered complete when water formation ceases.[18]

  • Dealcoholization: Once the reaction is complete, cool the mixture to 120 °C and apply a vacuum to distill off the excess isodecanol.

  • Purification:

    • Cool the crude product to 90 °C.

    • Wash the product with a dilute sodium hydroxide solution to neutralize any remaining acidic components.

    • Wash with deionized water to remove any residual salts and base.

    • Dry the final product under vacuum.

Protocol 2: Synthesis of Long-Chain Esters using a Solid Acid Catalyst (General Procedure)

This protocol is a generalized procedure based on the synthesis of long-chain esters using solid acid catalysts.[5]

Materials:

  • Trimellitic Anhydride (1 mole equivalent)

  • Isodecanol (3.5 mole equivalents)

  • Solid acid catalyst (e.g., sulfated zirconia, 0.45 wt% of the reaction mixture)[5]

  • Nitrogen gas

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser.

  • Heating mantle

  • Filtration apparatus

  • Vacuum distillation apparatus

Procedure:

  • Reactor Charging: Charge the reaction vessel with trimellitic anhydride, isodecanol, and the solid acid catalyst.

  • Inerting: Purge the reactor with nitrogen gas.

  • Esterification Reaction:

    • Heat the mixture to the desired reaction temperature (e.g., 120-160 °C) with continuous stirring.

    • Monitor the reaction progress by analyzing samples using techniques such as gas chromatography (GC) or by measuring the acid value.

  • Catalyst Removal: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.

  • Purification:

    • Remove the excess isodecanol from the filtrate by vacuum distillation.

    • Further purification steps, such as washing with a dilute base and water, may be performed if necessary to achieve the desired product purity.

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification Trimellitic_Anhydride Trimellitic Anhydride Reactor Reaction Vessel (Heating, Stirring, N2 Atmosphere) Trimellitic_Anhydride->Reactor Isodecanol Isodecanol Isodecanol->Reactor Catalyst Catalyst (e.g., TNBT or Solid Acid) Catalyst->Reactor Water_Removal Water Removal (Dean-Stark Trap) Reactor->Water_Removal Byproduct Catalyst_Separation Catalyst Separation (Filtration for Solid Acid) Reactor->Catalyst_Separation Water_Removal->Reactor Dealcoholization Dealcoholization (Vacuum Distillation) Catalyst_Separation->Dealcoholization Washing Washing & Drying Dealcoholization->Washing Final_Product This compound Washing->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Catalytic_Cycle Catalyst Catalyst (e.g., H+) Anhydride Trimellitic Anhydride Catalyst->Anhydride + Intermediate1 Activated Anhydride Anhydride->Intermediate1 Alcohol1 Isodecanol Intermediate2 Monoester Intermediate1->Intermediate2 + Isodecanol - Catalyst Intermediate3 Activated Monoester Intermediate2->Intermediate3 + Catalyst Alcohol2 Isodecanol Intermediate4 Diester Intermediate3->Intermediate4 + Isodecanol - Catalyst - H2O Intermediate5 Activated Diester Intermediate4->Intermediate5 + Catalyst Alcohol3 Isodecanol Product Triisodecyl Trimellitate Intermediate5->Product + Isodecanol - Catalyst - H2O Water H2O

References

Application Notes and Protocols for the Analytical Determination of Triisodecyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisodecyl trimellitate (TIDTM) is a high molecular weight branched-chain ester of trimellitic acid. It is primarily utilized as a plasticizer in the manufacturing of various polymers, particularly polyvinyl chloride (PVC), to enhance flexibility and durability. Its low volatility and migration characteristics make it a suitable alternative to some ortho-phthalate plasticizers. The accurate and reliable quantification of TIDTM is crucial for quality control in manufacturing processes, safety assessment of materials, and to ensure compliance with regulatory standards in various applications, including consumer products and materials that may come into contact with pharmaceuticals.

This document provides detailed application notes and protocols for the analytical determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of semi-volatile organic compounds.

Analytical Standards

A certified reference material (CRM) is essential for the accurate quantification of this compound. A commercially available analytical standard is:

  • Product Name: this compound

  • CAS Number: 36631-30-8

  • Supplier: AccuStandard

  • Catalog Number: PLAS-PL-093S

  • Matrix: 1000 µg/mL in Hexane[1]

Experimental Protocols

Sample Preparation: Solvent Extraction from a Polymer Matrix

This protocol describes the extraction of this compound from a solid polymer matrix, such as PVC.

Materials:

  • Homogenized polymer sample

  • n-Hexane (HPLC grade or equivalent)

  • Methanol (HPLC grade or equivalent)

  • Soxhlet extraction apparatus or an ultrasonic bath

  • Rotary evaporator

  • Syringe filters (0.45 µm, PTFE or compatible)

  • Glass vials

Procedure:

  • Sample Weighing: Accurately weigh approximately 1 gram of the homogenized polymer sample into a cellulose (B213188) extraction thimble.

  • Extraction:

    • Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Add 150 mL of n-hexane to the boiling flask and extract for 6 hours at a rate of 4-6 cycles per hour.

    • Ultrasonic Extraction: Place the weighed sample in a glass beaker with 50 mL of n-hexane. Sonicate in an ultrasonic bath for 30 minutes at room temperature. Repeat the extraction twice with fresh solvent. Combine the extracts.

  • Concentration: Concentrate the extract to near dryness using a rotary evaporator with the water bath set to 40°C.

  • Reconstitution: Reconstitute the residue in 10 mL of n-hexane.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into a clean glass vial prior to GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental parameters for the analysis of this compound. The method is adapted from established methods for similar high molecular weight trimellitate esters.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: A low-bleed, mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

GC Conditions:

ParameterValue
Injector Temperature 290 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature150 °C, hold for 1 minute
Ramp 115 °C/min to 320 °C
Hold Time10 minutes at 320 °C

MS Conditions:

ParameterValue
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range 50-700 amu
Scan Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Quantitative and Qualitative Ions (for SIM mode):

While a full mass spectrum should be acquired for initial identification, for quantitative analysis, monitoring specific ions can improve sensitivity and selectivity. Based on the structure of this compound, characteristic fragment ions would be selected. For a precise analysis, these ions should be determined from the mass spectrum of a certified reference standard.

Data Presentation

The following table summarizes expected analytical performance characteristics for a validated method for a similar trimellitate, Trioctyl trimellitate (TOTM), which can serve as a benchmark for the validation of a this compound method.

Table 1: Performance Characteristics of a Validated GC-MS Method for Trioctyl Trimellitate (TOTM) in Plastic. [2]

ParameterPerformance
Linearity (Correlation Coefficient, r²) ≥ 0.99
Limit of Detection (LOD) ~0.03 mg/kg
Limit of Quantification (LOQ) ~0.10 mg/kg
Recovery 85 - 110%
Precision (Relative Standard Deviation, RSD) < 15%
Retention Time (RT) for TIDTM 15.99 min (Note: This is an experimental value and may vary based on the specific GC column and conditions used)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a polymer sample.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Polymer Sample Weighing Weighing Sample->Weighing Extraction Solvent Extraction (Soxhlet or Ultrasonic) Weighing->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Filtration Filtration Reconstitution->Filtration GCMS GC-MS Analysis Filtration->GCMS Data Data Acquisition and Analysis GCMS->Data Report Reporting Data->Report

Workflow for TIDTM Analysis
Logical Relationship of Analytical Steps

This diagram shows the logical progression and dependencies of the key stages in the analytical protocol.

logical_flow Start Start: Receive Polymer Sample Prep Sample Preparation - Weighing - Extraction - Concentration - Reconstitution - Filtration Start->Prep StdPrep Standard Preparation - Serial Dilutions of CRM Start->StdPrep Analysis Sample and Standard Analysis Prep->Analysis StdPrep->Analysis GCMS_Setup GC-MS Instrument Setup - Column Installation - Method Programming GCMS_Setup->Analysis DataProcessing Data Processing - Peak Integration - Calibration Curve Generation Analysis->DataProcessing Quantification Quantification of TIDTM DataProcessing->Quantification Report Final Report Generation Quantification->Report

Logical Flow of Analysis

References

Troubleshooting & Optimization

resolving peak tailing for triisodecyl trimellitate in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing for triisodecyl trimellitate (TIDTM) in gas chromatography (GC) analysis.

Troubleshooting Guide

This section addresses specific issues that can lead to poor peak shape for high-boiling point compounds like TIDTM.

Q1: What are the most common causes of peak tailing for this compound?

Peak tailing for a high-boiling, semi-polar compound like TIDTM is primarily caused by secondary, unwanted interactions as the analyte travels through the GC system. The most common causes, in order of likelihood, are:

  • Active Sites in the Inlet: This is the most frequent cause.[1] Active sites are locations in the sample flow path that can interact with and temporarily adsorb polar analytes. For TIDTM, the ester functional groups can interact with acidic silanol (B1196071) (Si-OH) groups present on glass surfaces like the inlet liner, glass wool packing, or the inlet seal.[2][3] This interaction slows down a portion of the analyte molecules, causing the peak to tail.[3][4]

  • Column Contamination or Degradation: Accumulation of non-volatile sample residue at the front of the GC column can create active sites.[5][6] Over time, the stationary phase itself can degrade, especially at the high temperatures required for TIDTM elution, exposing active silanol groups on the fused silica (B1680970) tubing.[7]

  • Improper Column Installation: A poorly cut column end can create a non-uniform surface with active sites.[1][5][6] Installing the column at the incorrect depth in the inlet can create "dead volumes" or turbulence, disrupting the smooth transfer of the analyte band to the column and causing tailing.[8][9]

  • Inappropriate Method Parameters: Cold spots anywhere in the flow path between the injector and detector can cause the analyte to condense and re-vaporize slowly, leading to tailing.[5][8] Additionally, a carrier gas flow rate that is too low can increase the residence time of TIDTM in the inlet and column, allowing more time for unwanted secondary interactions.[8]

Q2: My TIDTM peak is tailing. What is the first and most important troubleshooting step?

The first step is always to perform routine maintenance on the GC inlet.[10] The inlet is the first surface the analyte contacts, and it is the most common source of activity and contamination.[4]

Actionable Steps:

  • Replace the Septum: A cored or leaking septum can introduce contaminants and disrupt flow.[11]

  • Replace the Inlet Liner: Over time, liners become contaminated with sample matrix residue, which acts as a source of activity.[12] Replace it with a new, highly deactivated (silanized) liner.[2][4]

  • Inspect and Clean/Replace the Inlet Seal: The metal seal at the base of the inlet can also accumulate residue. If it appears discolored or contaminated, replace it.

Performing this basic maintenance resolves a majority of peak tailing issues.[10]

Q3: How can I confirm if active sites are the cause of my peak tailing?

You can diagnose active sites by injecting a test mixture containing a compound known to be sensitive to activity (like an alcohol or a free acid) alongside your analyte. If both the test probe compound and your TIDTM peak show tailing, it strongly indicates a system activity issue.

Another approach is to "prime" the system by injecting a high-concentration standard of your compound a few times.[8] This can temporarily passivate the active sites. If the peak shape improves on subsequent runs, this points to system activity as the root cause.[8]

Q4: What type of GC column and liner are recommended for TIDTM analysis?

For a high-boiling point compound like this compound, the proper choice of column and liner is critical.

  • Liner Selection: Always use a liner with a high-quality deactivation treatment.[2][3][4] For splitless injections, which are common for trace analysis, a tapered liner can help focus the analytes onto the column, minimizing contact with metal surfaces at the bottom of the inlet.[11] Using a liner with deactivated glass wool can aid in sample vaporization and trap non-volatile residues.[9]

  • Column Selection: A low-polarity, thermally stable column is generally recommended. A column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., a TG-5MS or equivalent) is an excellent starting point.[13][14] These columns separate primarily by boiling point and are robust at high temperatures.[14] For trace analysis, ensure the column is rated for low bleed. A standard dimension of 30 m length, 0.25 mm internal diameter, and a 0.25 µm film thickness is suitable for most applications.[15]

Experimental Protocols

Protocol: GC Inlet Maintenance for Resolving Peak Tailing

This protocol describes the standard procedure for replacing the liner, O-ring, and septum in a typical split/splitless GC inlet.

Materials:

  • New, deactivated inlet liner (appropriate for your injection type)

  • New graphite (B72142) or Viton O-ring for the liner

  • New septum

  • Tweezers or liner removal tool

  • Wrenches for inlet fittings

  • Lint-free gloves

Procedure:

  • Cool Down the System: Set the inlet and oven temperatures to a safe temperature (e.g., 40 °C) and wait for the system to cool completely. Turn off detector gases if necessary.

  • Vent the Inlet (if required): Follow the manufacturer's instructions for venting the inlet to prevent oxygen from entering the column while it is hot.

  • Remove the Septum Nut: Unscrew the septum nut at the top of the inlet and remove the old septum using tweezers.

  • Remove the Inlet Liner: Unscrew the larger retaining nut that holds the liner in place. Carefully use tweezers or a liner removal tool to pull the old liner straight out of the inlet. Remove the O-ring from the old liner.

  • Inspect the Inlet: Look inside the inlet body for any visible contamination or septum debris. If necessary, clean the metal surfaces with a lint-free swab lightly dampened with an appropriate solvent (e.g., methanol (B129727) or hexane), ensuring no fibers are left behind.

  • Install the New Liner: Wearing clean, lint-free gloves, place the new O-ring onto the new liner. Carefully insert the new liner into the inlet, ensuring it is seated correctly.

  • Reassemble the Inlet: Screw the liner retaining nut back on until it is finger-tight, then tighten gently with a wrench (typically an additional 1/4 turn). Do not overtighten.

  • Install the New Septum: Place the new septum into the septum nut and re-install it on top of the inlet. Tighten to the manufacturer's specification to prevent leaks without causing excessive coring.

  • Restore Gas Flow and Check for Leaks: Restore the carrier gas flow. Use an electronic leak detector to check for leaks around the septum nut and other fittings.

  • Condition the System: Equilibrate the system by allowing the carrier gas to purge for 10-15 minutes. Slowly ramp the inlet and oven temperature to your method's operating conditions. It is good practice to inject a solvent blank after maintenance to ensure the system is clean.

Data Presentation

Liner TypeDeactivation LevelExpected Tailing Factor (Tf)Performance Impact
Standard GlassNone> 2.5Poor: Significant analyte adsorption, peak tailing, and potential loss of response.[2]
Intermediate PolarityStandard Silanization1.5 - 2.0Fair: Some residual active sites may still cause noticeable tailing for sensitive compounds.[2]
Ultra Inert / Base Deactivated Proprietary Multi-layer 1.0 - 1.3 Excellent: Minimizes active sites, leading to sharp, symmetrical peaks and improved reproducibility.[2][16]

Visualizations

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues in gas chromatography.

PeakTailing_Troubleshooting start Peak Tailing Observed (Tailing Factor > 1.5) check_inlet Step 1: Perform Inlet Maintenance - Replace Septum - Replace Liner with Ultra-Inert - Inspect/Replace Seal start->check_inlet reanalyze1 Re-analyze Sample check_inlet->reanalyze1 check_column Step 2: Check Column Installation & Integrity - Re-cut front of column (10-20 cm) - Verify correct installation depth - Check for leaks reanalyze1->check_column Tailing persists resolved Problem Resolved reanalyze1->resolved Peak shape is good reanalyze2 Re-analyze Sample check_column->reanalyze2 check_method Step 3: Review Method Parameters - Check for cold spots - Increase carrier gas flow rate - Confirm appropriate temperature program reanalyze2->check_method Tailing persists reanalyze2->resolved Peak shape is good reanalyze3 Re-analyze Sample check_method->reanalyze3 advanced_steps Step 4: Advanced Troubleshooting - Condition/Bake out column - Consider a different stationary phase - Review sample preparation reanalyze3->advanced_steps Tailing persists reanalyze3->resolved Peak shape is good advanced_steps->resolved After changes not_resolved Problem Persists

Caption: A flowchart for systematic troubleshooting of GC peak tailing.

Frequently Asked Questions (FAQs)

What is peak tailing and how is it calculated?

Peak tailing is a distortion where the back half of a chromatographic peak is broader than the front half.[17] It is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), typically calculated at 5% of the peak height. The USP formula is As = W₀.₀₅ / 2d, where W₀.₀₅ is the peak width at 5% height and 'd' is the distance from the peak maximum to the leading edge at 5% height.[17] An ideal, symmetrical peak has a value of 1.0.

Can the sample solvent cause peak tailing?

Yes. A mismatch between the polarity of the injection solvent and the stationary phase can cause poor peak shape, especially for early eluting peaks.[5][10] This is less common for high-boiling compounds like TIDTM which elute much later, but it is a factor to consider. If the initial oven temperature is too high during a splitless injection, it can also lead to a "solvent effect violation," causing distorted peaks.[8][10]

How often should I perform routine inlet maintenance?

The frequency depends heavily on sample cleanliness and the number of injections. For labs with heavy use or those analyzing "dirty" samples, changing the septum daily is recommended. The inlet liner should be inspected daily if possible and replaced whenever residue becomes visible or when chromatographic performance (peak shape, response) begins to decline. Keeping a maintenance log is a best practice to track the lifetime of consumables.[11]

References

Technical Support Center: Optimizing Triisodecyl Trimellitate (TIDTM) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the esterification process for triisodecyl trimellitate (TIDTM) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical reaction for the synthesis of this compound (TIDTM)?

A1: this compound is synthesized through the esterification of trimellitic anhydride (B1165640) with isodecyl alcohol. The reaction involves the ring-opening of the anhydride by the alcohol, followed by two subsequent esterification reactions at the other two carboxylic acid groups of the trimellitic acid intermediate. The overall reaction requires a catalyst and the removal of water to drive the equilibrium towards the formation of the triester product.

Q2: What are the typical reactants and their molar ratios for TIDTM synthesis?

A2: The primary reactants are trimellitic anhydride and isodecyl alcohol. A molar excess of isodecyl alcohol is generally used to ensure the complete conversion of the trimellitic anhydride. A typical molar ratio of trimellitic anhydride to isodecyl alcohol is in the range of 1:3.5 to 1:4.5.[1]

Q3: What catalysts are commonly used for TIDTM synthesis?

A3: Several catalysts can be used for the esterification reaction. Common choices include:

  • Organotitanates: Such as tetrabutyl titanate or titanium isopropoxide. These are often preferred due to their high activity and good product quality.

  • Acid Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid (p-TSA) are also effective. The choice of catalyst can influence reaction time, temperature, and the final product's properties.

Q4: What are the typical reaction temperatures for TIDTM synthesis?

A4: The esterification reaction is typically carried out at elevated temperatures, generally ranging from 180°C to 245°C.[1] The specific temperature profile may vary depending on the catalyst used and the stage of the reaction.

Q5: Why is it crucial to remove water during the reaction?

A5: The esterification reaction is a reversible equilibrium process that produces water as a byproduct. To achieve a high yield of the ester, it is essential to continuously remove water from the reaction mixture.[2][3] This is typically accomplished by using a Dean-Stark apparatus or by applying a vacuum during the later stages of the reaction.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low Product Yield - Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or catalyst deactivation. - Equilibrium Limitations: Failure to effectively remove water will prevent the reaction from proceeding to completion.[2][3] - Side Reactions: Undesirable side reactions may be consuming the reactants or product. - Loss during Workup: Product may be lost during the purification steps.- Optimize Reaction Conditions: Increase reaction time or temperature according to the protocol. Ensure the catalyst is active and used in the correct concentration. - Improve Water Removal: Check the efficiency of the water removal system (e.g., Dean-Stark trap, vacuum). - Minimize Side Reactions: Use a nitrogen blanket to prevent oxidation. Ensure reactants are of high purity. - Refine Purification Technique: Optimize washing and distillation procedures to minimize product loss.
High Acid Value in Final Product - Incomplete Esterification: Residual unreacted carboxylic acid groups from the trimellitic anhydride will result in a high acid value. - Catalyst Inefficiency: The catalyst may not be effectively promoting the final stages of esterification. - Hydrolysis: Presence of excess water can lead to the hydrolysis of the ester product back to the carboxylic acid.- Prolong Reaction Time: Continue heating under vacuum to drive the esterification to completion. - Catalyst Optimization: Ensure the correct amount of active catalyst is used. - Neutralization: After the reaction, wash the crude product with a dilute alkaline solution (e.g., sodium carbonate or sodium hydroxide (B78521) solution) to neutralize the remaining acid.[1]
Product Discoloration (Dark or Yellowish) - Oxidation: High reaction temperatures in the presence of air can lead to the oxidation of reactants or the product.[4] - Impurities in Reactants: The presence of impurities in the trimellitic anhydride or isodecyl alcohol can lead to colored byproducts. - Catalyst-Related Color Formation: Some catalysts may contribute to color formation at high temperatures. - Thermal Degradation: Prolonged exposure to very high temperatures can cause thermal decomposition of the product.- Use an Inert Atmosphere: Conduct the reaction under a nitrogen blanket to prevent oxidation.[4] - Use High-Purity Reactants: Ensure the starting materials are of high quality. - Decolorization Step: Treat the crude product with activated carbon or a suitable bleaching agent during the purification process.[1][5] - Optimize Temperature Profile: Avoid excessively high temperatures and prolonged reaction times.
Phase Separation Issues During Workup - Emulsion Formation: The presence of partially reacted intermediates or soaps (if an alkaline wash is used) can lead to the formation of stable emulsions.- Use of Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions. - Solvent Addition: Add a suitable organic solvent to help break the emulsion and improve phase separation. - Centrifugation: If the emulsion is persistent, centrifugation can aid in separating the layers.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • Trimellitic Anhydride

  • Isodecyl Alcohol

  • Catalyst (e.g., Tetrabutyl titanate, p-Toluenesulfonic acid, or Sulfuric acid)

  • Nitrogen gas

  • Sodium Carbonate solution (for neutralization)

  • Activated Carbon (for decolorization)

  • Anhydrous Sodium Sulfate (B86663) (for drying)

Equipment:

  • Reaction flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus with a condenser.

  • Heating mantle

  • Vacuum pump

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charging the Reactor: In a clean and dry reaction flask, add trimellitic anhydride and isodecyl alcohol in a molar ratio of 1:4.

  • Inerting: Purge the reaction flask with nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a slow, continuous nitrogen purge throughout the reaction.

  • Initial Heating: Begin stirring and gradually heat the mixture.

  • Catalyst Addition: Once the reactants have melted and the temperature reaches approximately 140-160°C, add the catalyst. The amount of catalyst will depend on the type used (e.g., 0.1-0.5% by weight of the reactants).

  • Esterification: Increase the temperature to the desired reaction temperature (e.g., 190-220°C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring the Reaction: Monitor the reaction progress by measuring the amount of water collected and by periodically determining the acid value of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been collected and the acid value is below a target specification (e.g., < 0.5 mg KOH/g).

  • Dealcoholization: Once the reaction is complete, cool the mixture slightly and apply a vacuum to remove the excess isodecyl alcohol.

  • Neutralization: Cool the crude product to about 90°C and wash it with a dilute sodium carbonate solution to neutralize any residual catalyst and unreacted acids.

  • Washing: Wash the organic layer with water or brine until the washings are neutral.

  • Decolorization (if necessary): Add a small amount of activated carbon to the product, stir for a specified time, and then filter to remove the carbon.

  • Drying and Final Product: Dry the final product over anhydrous sodium sulfate and filter to obtain the purified this compound.

Determination of Acid Value

The acid value is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize one gram of the chemical substance.

Reagents:

Procedure:

  • Accurately weigh a known amount of the sample (e.g., 1-2 g) into a conical flask.

  • Add approximately 50 mL of the neutralized titration solvent and swirl to dissolve the sample. Gentle warming may be necessary.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with the standardized 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.

  • Record the volume of KOH solution used.

  • Perform a blank titration using only the titration solvent.

Calculation:

Acid Value (mg KOH/g) = ( (A - B) * M * 56.1 ) / W

Where:

  • A = volume of KOH solution used for the sample (mL)

  • B = volume of KOH solution used for the blank (mL)

  • M = Molarity of the KOH solution (mol/L)

  • 56.1 = Molar mass of KOH ( g/mol )

  • W = Weight of the sample (g)

Data Presentation

Table 1: Typical Reaction Parameters for TIDTM Synthesis

ParameterTetrabutyl Titanatep-Toluenesulfonic AcidSulfuric Acid
Molar Ratio (Anhydride:Alcohol) 1:41:41:4
Catalyst Concentration (% by wt.) 0.1 - 0.3%0.5 - 1.5%0.5 - 1.5%
Reaction Temperature (°C) 200 - 230°C190 - 220°C190 - 220°C
Reaction Time (hours) 4 - 65 - 85 - 8
Final Acid Value (mg KOH/g) < 0.1< 0.2< 0.2
Product Color Light yellowYellow to brownishYellow to brownish

Visualizations

Esterification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Charge Reactants (Trimellitic Anhydride, Isodecyl Alcohol) Inert_Atmosphere Establish Inert Atmosphere (N2) Reactants->Inert_Atmosphere Heating Heat to 140-160°C Inert_Atmosphere->Heating Catalyst Add Catalyst Heating->Catalyst Esterification Esterification (190-220°C) & Water Removal Catalyst->Esterification Monitoring Monitor Reaction (Acid Value) Esterification->Monitoring Dealcoholization Dealcoholization (Vacuum) Esterification->Dealcoholization Neutralization Neutralization (Alkaline Wash) Dealcoholization->Neutralization Washing Washing (Water/Brine) Neutralization->Washing Decolorization Decolorization (Activated Carbon) Washing->Decolorization Drying Drying & Filtration Decolorization->Drying Final_Product Final Product: This compound Drying->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_yield Low Yield cluster_acid High Acid Value cluster_color Discoloration Start Problem Encountered Low_Yield Low Product Yield Start->Low_Yield High_Acid High Acid Value Start->High_Acid Discoloration Product Discoloration Start->Discoloration Check_Water Inadequate Water Removal? Low_Yield->Check_Water Improve_Water Improve Water Removal (Dean-Stark/Vacuum) Check_Water->Improve_Water Yes Check_Conditions Suboptimal Reaction Conditions? Check_Water->Check_Conditions No Optimize_Conditions Increase Time/Temp, Check Catalyst Check_Conditions->Optimize_Conditions Yes Incomplete_Reaction Incomplete Reaction? High_Acid->Incomplete_Reaction Prolong_Reaction Prolong Reaction Time under Vacuum Incomplete_Reaction->Prolong_Reaction Yes Neutralize Perform Alkaline Wash (Post-Reaction) Incomplete_Reaction->Neutralize No/After Reaction Check_Atmosphere Reaction Open to Air? Discoloration->Check_Atmosphere Use_Inert Use Inert Atmosphere (Nitrogen) Check_Atmosphere->Use_Inert Yes Decolorize Perform Decolorization Step (Activated Carbon) Check_Atmosphere->Decolorize No/Also Consider

Caption: Troubleshooting decision tree for common issues in TIDTM synthesis.

References

Technical Support Center: Managing Volatile Loss of Triisodecyl Trimellitate (TIDTM) in Polymer Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of reducing the volatile loss of Triisodecyl Trimellitate (TIDTM) during polymer processing.

Troubleshooting Guide: Minimizing TIDTM Volatilization

Volatile loss of TIDTM during polymer processing can lead to inconsistent product quality, altered mechanical properties, and potential environmental and safety concerns. This guide provides a systematic approach to identifying and mitigating the root causes of TIDTM volatilization.

Problem: Excessive Volatile Loss of TIDTM Detected

Initial Assessment: The first step is to quantify the extent of the volatile loss. This can be achieved through standardized analytical methods.

Experimental Protocol: Gravimetric Analysis of Volatile Loss (Modified ASTM D1203)

This protocol outlines a standard method to determine the amount of volatile material lost from a polymer sample under controlled temperature conditions.

  • Sample Preparation:

    • Prepare circular polymer discs with a diameter of 50 ± 1 mm and a thickness of 2 ± 0.2 mm.

    • Condition the samples in a desiccator at 23 ± 2 °C for at least 24 hours.

    • Weigh each sample to the nearest 0.001 g (Initial Weight, W_i).

  • Apparatus:

    • Forced-air convection oven capable of maintaining the test temperature within ± 2 °C.

    • Activated carbon (6/14 mesh) with a moisture content of less than 0.1%.

    • Wire cages to suspend samples, preventing direct contact with the activated carbon.

  • Procedure:

    • Preheat the oven to the desired processing temperature (e.g., 180 °C, 200 °C, 220 °C).

    • Place a 25 mm layer of activated carbon at the bottom of a sealed container.

    • Suspend the samples in the wire cages, ensuring no contact with the carbon or each other.

    • Place the sealed container in the preheated oven for a specified duration (e.g., 24 hours).

    • After the exposure period, remove the samples from the oven and allow them to cool to room temperature in a desiccator.

    • Reweigh each sample to the nearest 0.001 g (Final Weight, W_f).

  • Calculation of Volatile Loss:

    • Volatile Loss (%) = [(W_i - W_f) / W_i] * 100

An alternative and more detailed analysis can be performed using Thermogravimetric Analysis (TGA), which measures the weight loss of a sample as a function of temperature in a controlled atmosphere.

Troubleshooting Flowchart

This flowchart provides a logical sequence for troubleshooting excessive TIDTM loss.

troubleshooting_workflow cluster_formulation Formulation Checks cluster_processing Processing Parameter Checks cluster_equipment Equipment Inspection start Start: Excessive TIDTM Volatile Loss Detected check_formulation Step 1: Review Formulation start->check_formulation check_processing Step 2: Analyze Processing Parameters check_formulation->check_processing tidtm_level TIDTM Concentration check_equipment Step 3: Inspect Equipment check_processing->check_equipment temperature Melt Temperature solution Solution Implemented & Monitored check_equipment->solution screw_design Screw Design stabilizer Stabilizer Package lubricant Lubricant System filler Filler Type & Loading residence_time Residence Time screw_speed Screw Speed venting Venting/Degassing barrel_wear Barrel/Screw Wear die_design Die Design

Caption: Troubleshooting workflow for addressing excessive TIDTM volatile loss.

Detailed Troubleshooting Steps & Solutions
Potential Cause Troubleshooting Action Recommended Solution
Formulation Issues
High TIDTM ConcentrationReview the formulation to determine if the TIDTM level can be optimized.Reduce the TIDTM concentration to the minimum effective level required for the desired flexibility. Consider partial replacement with a higher molecular weight or polymeric plasticizer.
Inadequate StabilizationAnalyze the heat stabilizer package for effectiveness at the processing temperatures used.Increase the dosage of the heat stabilizer or switch to a more robust stabilizer system (e.g., mixed metal stabilizers) to prevent polymer degradation, which can exacerbate plasticizer loss.
Improper Lubricant BalanceEvaluate the internal and external lubricant balance. Excessive external lubricant can reduce shear and mixing efficiency, while too much internal lubricant can increase frictional heat.Adjust the lubricant package to ensure proper melt viscosity and minimize excessive frictional heat. A balanced system will promote better plasticizer interaction with the polymer matrix.
High Filler LoadingAssess the type and loading of fillers. Some fillers can absorb plasticizers or increase processing temperatures.Consider using surface-treated fillers to reduce plasticizer absorption. Optimize filler loading to balance performance and processability.
Processing Parameter Issues
Excessive Melt TemperatureMonitor and record the melt temperature profile across the extruder or processing line.Lower the barrel and die temperatures in increments of 5 °C, while ensuring complete fusion and good surface finish. Aim for the lowest possible processing temperature that maintains product quality.
Long Residence TimeCalculate the residence time of the material in the processing equipment.Increase the screw speed or reduce the barrel length if possible to minimize the time the polymer is exposed to high temperatures.
High Screw SpeedEvaluate the screw speed in relation to the material's melting and conveying characteristics.Reduce the screw speed to decrease shear heating. This is particularly important in the metering section of the extruder.
Inefficient VentingCheck if the venting or degassing system is functioning correctly and is not clogged.Ensure vacuum ports are clean and the vacuum level is adequate to remove volatiles generated during processing.
Equipment Issues
Aggressive Screw DesignAnalyze the screw design, particularly the compression ratio and the length of the metering section.A less aggressive screw design with a lower compression ratio can reduce shear and subsequent heat generation.
Worn Screw or BarrelInspect the screw and barrel for signs of wear, which can lead to inefficient melting and increased frictional heat.Replace worn components to ensure proper material conveying and melting, and to reduce localized overheating.
Restrictive Die DesignEvaluate the die design for potential areas of high pressure and shear.A more streamlined die design can reduce backpressure and shear, thereby lowering the melt temperature.

Quantitative Data Summary

The following tables provide a summary of typical data related to the volatile loss of trimellitate plasticizers.

Table 1: Comparison of Volatility for Different Trimellitate Esters

PlasticizerMolecular Weight ( g/mol )Volatile Loss (%) (24h @ 130°C, ASTM D1203)
Trioctyl Trimellitate (TOTM)546.80.5
Tri(isononyl) Trimellitate (TINTM)602.90.4
This compound (TIDTM) 630.9 0.3

This data illustrates that within the trimellitate family, higher molecular weight generally correlates with lower volatility.

Table 2: Effect of Processing Temperature on TIDTM Volatile Loss (Illustrative Data)

Processing Temperature (°C)Volatile Loss (%) (24h exposure)
1800.8
1901.5
2002.5
2104.0

This illustrative data shows a clear trend of increasing volatile loss with higher processing temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TIDTM) and why is it used in polymer processing?

A1: this compound (TIDTM) is a high molecular weight plasticizer used to increase the flexibility, durability, and workability of polymers, particularly polyvinyl chloride (PVC).[1] Its low volatility and high thermal stability make it ideal for applications requiring high-temperature resistance and long service life, such as wire and cable insulation and automotive interiors.[1]

Q2: What are the main causes of TIDTM volatile loss during processing?

A2: The primary causes of TIDTM volatilization are excessive processing temperatures, long residence times at elevated temperatures, and high shear rates which generate frictional heat.[2] An improperly stabilized formulation can also lead to polymer degradation, which can accelerate the loss of the plasticizer.

Q3: How can I reduce TIDTM loss without significantly changing my formulation?

A3: You can significantly reduce TIDTM loss by optimizing your processing parameters. Focus on lowering the melt temperature to the minimum required for proper fusion. Additionally, increasing the throughput rate to reduce residence time and optimizing the screw speed to minimize shear heating can be very effective.

Q4: Are there alternative plasticizers to TIDTM with lower volatility?

A4: While TIDTM is already a low-volatility plasticizer, polymeric plasticizers offer even lower migration and volatilization due to their much higher molecular weight.[2] However, they may have different processing characteristics and cost implications that need to be considered.

Q5: How does screw design impact TIDTM volatilization?

A5: The design of the extruder screw plays a critical role. A screw with a high compression ratio or a long metering section can generate excessive shear, leading to a higher melt temperature and increased TIDTM loss. A less aggressive screw design is often preferable for heat-sensitive formulations.

Q6: What is the role of a heat stabilizer in preventing plasticizer loss?

A6: Heat stabilizers are crucial for protecting the polymer (e.g., PVC) from thermal degradation during processing. When the polymer degrades, its matrix structure is compromised, which can facilitate the release of the plasticizer. A robust stabilizer system maintains the integrity of the polymer, helping to retain the plasticizer within the matrix.

Q7: Can surface modification of the final product help with plasticizer retention?

A7: Yes, surface modification techniques can be employed post-processing to create a barrier that reduces plasticizer migration and volatilization over the product's lifespan. Methods like UV curing, plasma treatment, or the application of a barrier coating can be effective.

Experimental Workflow and Signaling Pathways

Experimental Workflow for Investigating TIDTM Volatile Loss

This diagram illustrates the systematic process for investigating and mitigating TIDTM volatile loss.

experimental_workflow start Problem Identification: High TIDTM Volatile Loss quantify Quantify Volatile Loss (ASTM D1203 / TGA) start->quantify formulation_review Formulation Review (TIDTM %, Stabilizer, Lubricant) quantify->formulation_review process_audit Process Parameter Audit (Temperature, Residence Time, Screw Speed) quantify->process_audit data_analysis Data Analysis and Hypothesis Formulation formulation_review->data_analysis process_audit->data_analysis doe Design of Experiments (DoE) to Test Corrective Actions data_analysis->doe implementation Implement Optimized Parameters/Formulation doe->implementation verification Verification of Reduced Loss (Repeat Quantification) implementation->verification documentation Document Findings and Standardize Process verification->documentation

Caption: A systematic workflow for diagnosing and resolving issues of TIDTM volatile loss.

References

overcoming matrix effects in LC-MS/MS analysis of triisodecyl trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of triisodecyl trimellitate (TIDTM).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous materials.[2] Matrix effects occur when these co-eluting substances interfere with the ionization of TIDTM in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][4][5][6] This phenomenon can compromise the accuracy, precision, and sensitivity of the analysis, potentially leading to unreliable quantification.[4][7][8]

Q2: How can I detect and quantify matrix effects for my TIDTM analysis?

A2: The most common method for quantifying matrix effects is the post-extraction spike method.[2][9] This involves comparing the response of an analyte spiked into the matrix extract after the extraction process to the response of the analyte in a neat (clean) solvent. This approach allows for the calculation of a "matrix factor," which provides a quantitative measure of ion suppression or enhancement.[2] A qualitative assessment can also be performed using the post-column infusion technique, where a constant flow of the analyte solution is introduced into the LC eluent after the analytical column.[10][11] A dip or rise in the baseline signal upon injection of a blank matrix extract indicates the presence of ion suppression or enhancement, respectively.[12]

Q3: What are the most effective strategies to overcome matrix effects?

A3: A multi-faceted approach is often the most effective. Key strategies include:

  • Optimized Sample Preparation: The goal is to remove interfering components from the sample matrix before analysis.[4][13] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are commonly used to clean up complex samples.[1][14]

  • Chromatographic Separation: Adjusting the LC method to chromatographically separate TIDTM from co-eluting matrix components can significantly reduce interference.[1][7]

  • Use of Internal Standards: The most reliable way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard (e.g., this compound-d_x_).[15][16][17] A SIL internal standard co-elutes with the analyte and experiences similar ionization effects, allowing for accurate correction of signal variability.[15][17]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the samples can also help to compensate for matrix effects.[15][18]

Q4: I am observing significant ion suppression. What are my immediate troubleshooting steps?

A4: If you suspect ion suppression, consider the following steps:

  • Dilute the Sample: A simple first step is to dilute the sample extract.[4] This reduces the concentration of interfering matrix components, which can often alleviate suppression. However, ensure the diluted analyte concentration is still above the method's limit of quantification.

  • Improve Sample Cleanup: Re-evaluate your sample preparation method. If you are using protein precipitation, consider switching to a more selective technique like SPE or LLE to better remove interferences.[19][20]

  • Optimize Chromatography: Modify your LC gradient or change the analytical column to improve the separation between TIDTM and the region of ion suppression.[7][12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Reproducibility/Inaccurate Quantification Significant and variable matrix effects between samples.Primary: Incorporate a stable isotope-labeled internal standard that co-elutes with TIDTM.[15][17] This is the most effective way to correct for sample-to-sample variations in ion suppression or enhancement. Secondary: Improve the sample cleanup procedure to remove more of the interfering matrix components.[20] Consider developing an SPE or LLE method.
Analyte Signal is Suppressed Co-elution of TIDTM with endogenous matrix components (e.g., phospholipids, salts).[1][2]Chromatographic: Adjust the LC gradient to shift the retention time of TIDTM away from the suppression zone.[12] Sample Prep: Use a more rigorous sample preparation technique like SPE to remove the specific interferences.[1] Dilution: Dilute the final extract to reduce the concentration of interfering compounds.[4]
Analyte Signal is Enhanced Co-eluting compounds are improving the ionization efficiency of TIDTM.While less common than suppression, this still affects accuracy. The same solutions apply: use a stable isotope-labeled internal standard, improve chromatographic separation, or enhance sample cleanup.
Analyte and Deuterated Internal Standard Do Not Co-elute The "deuterium isotope effect" can sometimes cause a slight shift in retention time on reversed-phase columns.[17][20]This is often acceptable if the shift is small and consistent, and both peaks are free from interference. If the separation is significant and they experience different matrix effects, consider using a ¹³C- or ¹⁵N-labeled internal standard, which are less prone to this effect.[17]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes how to prepare samples to quantitatively measure the matrix effect (ME), recovery (RE), and process efficiency (PE).

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Prepare a standard of TIDTM and its SIL internal standard in a clean solvent (e.g., acetonitrile/water) at a known concentration.

  • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine) and perform the entire extraction procedure. In the final, clean extract, spike the same amount of TIDTM and SIL internal standard as in Set A.[20]

  • Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with the same amount of TIDTM and SIL internal standard as in Set A before performing the extraction procedure.[20]

2. Analyze and Calculate:

Analyze all three sets by LC-MS/MS. Calculate the ME, RE, and PE using the mean peak areas from each set:

  • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[20]

  • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Protocol 2: General Solid-Phase Extraction (SPE) for Cleanup

This is a general protocol for removing interferences from a liquid sample. The specific sorbent and solvents should be optimized for TIDTM and the sample matrix.

  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass an equilibration solvent (e.g., water or a buffer matching the sample's pH) through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass a wash solvent (e.g., a low percentage of organic solvent in water) through the cartridge to remove weakly bound interferences.

  • Elution: Elute TIDTM from the cartridge using an appropriate elution solvent (e.g., a high percentage of organic solvent).

  • Post-Elution: Evaporate the elution solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Example Calculation of Matrix Effect and Recovery for TIDTM

Sample SetDescriptionMean Peak Area (TIDTM)CalculationResult
ANeat Standard850,000--
BPost-Extraction Spike680,000(680,000 / 850,000) * 100Matrix Effect = 80% (Ion Suppression)
CPre-Extraction Spike612,000(612,000 / 680,000) * 100Recovery = 90%

Table 2: Comparison of Sample Preparation Techniques

TechniqueAnalyteMean Recovery (%)Mean Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation TIDTM9565 (Suppression)61.8
Liquid-Liquid Extraction TIDTM8885 (Suppression)74.8
Solid-Phase Extraction TIDTM9298 (Minimal Effect)90.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Collection (e.g., Plasma, Urine) spike_is Spike with SIL Internal Standard start->spike_is extraction Extraction (SPE, LLE, or PPT) spike_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification review Data Review & Reporting quantification->review

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects start Inaccurate or Irreproducible Results Observed q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->q1 a1_no Implement a co-eluting SIL-IS for TIDTM. q1->a1_no No a1_yes Quantify Matrix Effect (ME) using Post-Extraction Spike q1->a1_yes Yes q2 Is ME significant (e.g., <85% or >115%)? a1_yes->q2 a2_no Issue may not be ME. Investigate other parameters (e.g., instrument stability). q2->a2_no No a2_yes Improve Sample Cleanup (e.g., switch from PPT to SPE) q2->a2_yes Yes q3 Is ME still significant? a2_yes->q3 a3_no Method Optimized. Proceed with Validation. q3->a3_no No a3_yes Optimize Chromatography (change gradient/column to separate analyte from ME zone) q3->a3_yes Yes end_note If issues persist, consider matrix-matched calibrators. a3_yes->end_note

Caption: Troubleshooting logic for addressing matrix effects in TIDTM analysis.

References

improving the color stability of triisodecyl trimellitate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the color stability of Triisodecyl Trimellitate (TIDTM) during its synthesis.

Troubleshooting Guide

This guide addresses specific issues related to color formation during the synthesis of TIDTM, offering potential causes and actionable solutions in a direct question-and-answer format.

Problem Question Potential Causes Recommended Solutions
High Initial Color of Product Why is my crude TIDTM product highly colored (e.g., yellow or brown) immediately after the esterification reaction?1. Oxidation: Exposure to oxygen at high reaction temperatures is a primary cause of color formation.[1][2][3] 2. Raw Material Impurities: Impurities in trimellitic anhydride (B1165640) or isodecyl alcohol can lead to colored byproducts.[4] 3. Excessive Reaction Temperature/Time: Prolonged exposure to high heat can cause thermal degradation of the reactants or product.[5] 4. Catalyst Issues: Certain catalysts may promote side reactions that produce color bodies. Iron contamination, for instance, can lead to colored complexes.[4]1. Inert Atmosphere: Always perform the reaction under a nitrogen blanket to displace oxygen.[1][6][7] 2. High-Purity Reactants: Use high-purity trimellitic anhydride and isodecyl alcohol. 3. Optimize Reaction Conditions: Maintain the lowest effective reaction temperature (typically 190-220°C) and monitor the reaction to avoid unnecessary heating after completion.[8] 4. Catalyst Selection: Use a high-quality esterification catalyst, such as a titanate catalyst, and ensure equipment is free from rust or other metal contaminants.
Color Darkens During Purification My TIDTM was a light color after the reaction, but it darkened during vacuum distillation or dealcoholization. Why?1. Thermal Stress: High temperatures during purification, even under vacuum, can cause thermal degradation. 2. Residual Catalyst: Traces of the esterification catalyst can promote decomposition at high temperatures. 3. Oxygen Ingress: Leaks in the vacuum system can introduce oxygen, leading to oxidation.1. Optimize Distillation: Use the lowest possible temperature and highest vacuum to remove unreacted alcohol and other volatiles. 2. Neutralization and Washing: Thoroughly neutralize and wash the crude product to remove the catalyst before distillation.[8] 3. System Integrity: Ensure your vacuum distillation setup is airtight to prevent oxygen from entering the system.
Ineffective Decolorization I treated my colored TIDTM with activated carbon, but the color did not improve significantly. What went wrong?1. Incorrect Grade of Activated Carbon: The effectiveness of activated carbon depends on its pore structure and surface chemistry.[9] 2. Insufficient Amount or Contact Time: The amount of activated carbon and the duration of the treatment may have been inadequate.[10] 3. Suboptimal Temperature: The adsorption process is temperature-dependent.[11]1. Select Appropriate Adsorbent: Use a grade of activated carbon specifically designed for decolorizing organic liquids. Wood-based activated carbon is often effective for large organic molecules.[9][12] 2. Optimize Treatment Parameters: Experiment with increasing the weight percentage of activated carbon (e.g., 0.5-2.0 wt%) and the contact time (e.g., 30-60 minutes).[11] 3. Adjust Temperature: Perform the activated carbon treatment at a moderately elevated temperature (e.g., 75-80°C) to enhance efficiency, but avoid excessive heat that could cause degradation.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of color formation during TIDTM synthesis?

The primary cause of color instability is oxidation due to the presence of oxygen at the high temperatures required for esterification.[1][2] This leads to the formation of colored degradation products. Impurities in the raw materials and excessive thermal stress can also contribute significantly.[4][5]

Q2: How does a nitrogen blanket help improve the color stability of TIDTM?

A nitrogen blanket is crucial as it creates an inert atmosphere within the reaction vessel.[6][7] By displacing oxygen, it prevents the oxidation of the reactants and the final ester product at elevated temperatures, thereby minimizing the formation of color bodies.[3]

Q3: What role do antioxidants play in maintaining the color stability of TIDTM?

Antioxidants, particularly phosphite-based secondary antioxidants, are effective in preserving the color of esters. They function by decomposing hydroperoxides that are formed during the initial stages of oxidation, thus interrupting the chain reactions that lead to color formation and degradation of the material.

Q4: What is a typical APHA/Hazen color specification for high-quality TIDTM?

High-quality, commercially available this compound typically has a maximum APHA (Hazen) color of 50.

Q5: Can the choice of catalyst influence the final color of the TIDTM?

Yes, the catalyst can influence the color. While common esterification catalysts like titanates are generally efficient, contamination with metals such as iron can lead to the formation of colored complexes.[4] It is essential to use a high-purity catalyst and ensure the reactor is clean.

Q6: What post-synthesis purification steps are recommended for improving the color of TIDTM?

After the esterification is complete, a series of purification steps are recommended. These include:

  • Neutralization: Washing the crude product with a dilute alkaline solution (e.g., sodium carbonate or sodium hydroxide (B78521) solution) to neutralize the acidic catalyst.[8]

  • Washing: Rinsing with deionized water to remove any residual salts.[8]

  • Dealcoholization: Removing excess isodecyl alcohol under vacuum.

  • Decolorization: Treating the ester with an adsorbent like activated carbon to remove color bodies before a final filtration.[10][11][13]

Quantitative Data Summary

The following table provides an illustrative summary of how different synthesis and purification parameters can affect the final color of this compound, measured in APHA/Hazen units. Note: These are representative values based on established principles and not from a single comparative study.

Parameter Condition A (Standard Process) APHA Color (Illustrative) Condition B (Optimized for Low Color) APHA Color (Illustrative) Reference
Atmosphere Air> 200Nitrogen Blanket< 50[1][6]
Antioxidant None100 - 150Phosphite (B83602) Antioxidant (0.1-0.5 wt%)< 40
Reaction Temp. 230°C80 - 120200°C< 60[5][8]
Decolorization No Treatment> 150Activated Carbon (1 wt%)< 30[10][13]

Experimental Protocols

Protocol 1: Synthesis of Low-Color this compound

Objective: To synthesize high-purity, low-color this compound (Target APHA < 50).

Materials:

  • Trimellitic Anhydride (high purity)

  • Isodecyl Alcohol (high purity)

  • Esterification Catalyst (e.g., Tetra-isopropyl Titanate)

  • Phosphite Antioxidant (e.g., Tris(nonylphenyl) phosphite - TNPP)

  • Nitrogen Gas (high purity)

  • 5% Sodium Carbonate Solution

  • Activated Carbon (decolorizing grade)

  • Diatomaceous Earth (filter aid)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle.

  • Vacuum pump and vacuum distillation apparatus.

  • Filtration apparatus.

Procedure:

  • Reactant Charging:

    • Charge the reactor with trimellitic anhydride and a molar excess of isodecyl alcohol (e.g., a 1:3.3 molar ratio).

    • Add the phosphite antioxidant (0.1-0.3% of the total reactant weight).

  • Inerting the System:

    • Purge the reactor with nitrogen gas for 15-20 minutes to remove air.

    • Maintain a slow, continuous flow of nitrogen throughout the reaction to create an inert blanket.[6][7]

  • Esterification Reaction:

    • Begin stirring and gradually heat the mixture.

    • Add the esterification catalyst (typically 0.1-0.2% of the total reactant weight) once the reactants are melted and the temperature reaches approximately 140°C.

    • Continue heating to the reaction temperature (190-220°C).[8]

    • Continuously remove the water of reaction using the Dean-Stark trap.

    • Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below a specified limit (e.g., < 0.5 mg KOH/g).

  • Post-Reaction Treatment:

    • Cool the reaction mixture to below 100°C.

    • Neutralization: Add the 5% sodium carbonate solution and stir for 30 minutes to neutralize the acidic catalyst.

    • Washing: Stop stirring, allow the layers to separate, and drain the lower aqueous layer. Wash the organic layer with hot deionized water until the washings are neutral.

  • Purification:

    • Dealcoholization: Heat the washed ester under vacuum to distill off the excess isodecyl alcohol.

    • Decolorization: Cool the dealcoholized ester to 75-80°C. Add 0.5-1.5 wt% of activated carbon and stir for 30-60 minutes under a nitrogen atmosphere.[11]

    • Filtration: Add a filter aid (e.g., diatomaceous earth) and filter the mixture while hot to remove the activated carbon.

    • The resulting clear liquid is the final this compound product.

Visualizations

Factors Influencing TIDTM Color Stability A High Reaction Temperature Result Color Formation (High APHA Value) A->Result B Presence of Oxygen B->Result C Raw Material Impurities C->Result D Metal Contamination (e.g., Iron) D->Result Sol1 Nitrogen Blanketing Sol1->B Mitigates Sol2 Use of Antioxidants Sol2->B Mitigates Sol3 High-Purity Reactants Sol3->C Mitigates Sol4 Post-Synthesis Decolorization Sol4->Result Corrects Sol5 Optimized Temp. & Time Control Sol5->A Mitigates

Caption: Key factors leading to color formation in TIDTM and mitigation strategies.

Experimental Workflow for Low-Color TIDTM Synthesis Start Start: Charge Reactants & Antioxidant N2_Purge Nitrogen Purge & Blanket Start->N2_Purge Reaction Esterification Reaction (190-220°C) - Add Catalyst - Remove Water N2_Purge->Reaction Monitor Monitor Acid Value Reaction->Monitor Cool Cool Down Monitor->Cool Reaction Complete Neutralize Neutralization (Na2CO3 Wash) Cool->Neutralize Wash Water Washing Neutralize->Wash Dealcohol Vacuum Dealcoholization Wash->Dealcohol Decolor Activated Carbon Treatment (75-80°C) Dealcohol->Decolor Filter Hot Filtration Decolor->Filter End End: Low-Color TIDTM (APHA < 50) Filter->End

Caption: Step-by-step workflow for the synthesis of low-color TIDTM.

References

Technical Support Center: Troubleshooting Poor Resolution of Trimellitate Isomers in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor resolution of trimellitate isomers during gas chromatography (GC) analysis. The following question-and-answer format directly addresses common issues and offers detailed solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor or no separation between my trimellitate isomer peaks?

Poor or no separation, often observed as co-eluting or heavily overlapping peaks, is a common issue when analyzing structurally similar isomers like trimellitic acid, hemimellitic acid, and trimesic acid. The primary reasons for this issue can be categorized as follows:

  • Inappropriate GC Column: The choice of the GC column is critical for separating isomers. Using a non-polar column will likely result in poor separation as the elution will be primarily based on boiling points, which are very similar for these isomers.

  • Suboptimal Temperature Program: A temperature ramp that is too fast will not allow for sufficient interaction between the analytes and the stationary phase, leading to co-elution.[1] Conversely, a temperature that is too high can also reduce selectivity.[2]

  • Incorrect Carrier Gas Flow Rate: The carrier gas flow rate affects the efficiency of the separation. A flow rate that is too high or too low can lead to band broadening and decreased resolution.[1]

  • Improper Sample Preparation: Trimellitic acids are non-volatile and must be derivatized to their more volatile ester forms (e.g., trimethyl esters) before GC analysis.[3] Incomplete or improper derivatization can lead to poor peak shape and resolution.

Q2: What type of GC column is best for separating trimellitate isomers?

For the separation of polar isomers like trimellitates, a polar capillary GC column is essential. The use of a polar cyanopropyl-based stationary phase is key to achieving baseline separation of these closely eluting compounds.[3] Non-polar columns, such as those with a 100% dimethylpolysiloxane phase, are generally not suitable for this application.[4][5]

Q3: My peaks are broad and tailing. What could be the cause and how can I fix it?

Peak broadening and tailing can significantly degrade resolution. Common causes and their solutions include:

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the polar analytes, causing peak tailing.

    • Solution: Use a deactivated or silanized inlet liner. If the column is old or has been contaminated, conditioning it at a high temperature (within its specified limits) or trimming the first few centimeters might help. In severe cases, column replacement is necessary.[6][7]

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, fronting, or tailing peaks.[8][9]

    • Solution: Reduce the injection volume or dilute the sample. Increasing the split ratio can also help for split injections.[9]

  • Low Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to band broadening.

    • Solution: Ensure the injector temperature is high enough to rapidly vaporize the sample and solvent. A typical starting point is 250°C.[3]

Q4: How do I optimize the temperature program for better resolution?

Optimizing the temperature program is a critical step. A slower temperature ramp rate generally provides better resolution for closely eluting compounds.[1]

  • Initial Temperature: Start with a lower initial oven temperature to allow for better interaction of the isomers with the stationary phase. This increases the retention factor (k'), which is crucial for separation.[10]

  • Ramp Rate: A slow ramp rate (e.g., 2-5°C/min) is often effective for separating isomers. If the peaks are still not resolved, a slower ramp may be necessary.

  • Isothermal Periods: Holding the temperature constant (isothermal hold) at a specific point in the run can sometimes improve the separation of a critical pair of isomers.

Q5: What is the role of the carrier gas and how should I set its flow rate?

The carrier gas (e.g., helium, hydrogen) transports the sample through the column. The linear velocity of the carrier gas has a significant impact on column efficiency and, therefore, resolution.

  • Optimal Flow Rate: Every column has an optimal flow rate (or linear velocity) at which it performs most efficiently. Operating far from this optimum will lead to broader peaks and poorer resolution.[11] Refer to the column manufacturer's guidelines for the optimal flow rate for your specific column dimensions.

  • Constant Flow vs. Constant Pressure: Using a constant flow mode is generally recommended. As the oven temperature increases, the viscosity of the carrier gas also increases. In constant pressure mode, this would cause the flow rate to decrease. In constant flow mode, the instrument adjusts the pressure to maintain a constant flow, which can lead to better reproducibility and resolution, especially for temperature-programmed runs.[12]

Experimental Protocol: GC Analysis of Trimellitate Isomers

This protocol provides a detailed methodology for the separation and analysis of trimellitate isomers.

1. Sample Preparation: Derivatization to Trimethyl Esters

A derivatization step is necessary to convert the non-volatile benzenetricarboxylic acids into their volatile trimethyl esters suitable for GC analysis.[3]

  • Method using BF3-Methanol:

    • Accurately weigh approximately 10 mg of the trimellitic acid isomer sample into a 10 mL screw-cap vial.[3]

    • Add 2 mL of 14% boron trifluoride in methanol (B129727) (BF3-Methanol).

    • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

    • Allow the vial to cool to room temperature.

    • Add 1 mL of deionized water and 1 mL of hexane (B92381).

    • Vortex the mixture for 1 minute to extract the trimethyl esters into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

2. Gas Chromatography (GC) Conditions

The following parameters can be used as a starting point and should be optimized for your specific instrument and column.

ParameterValue
GC System Agilent 8890 GC with 5977B MS or FID
Column Polar Capillary Column (e.g., Restek Rtx®-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/Splitless
Injector Temperature 250°C[3]
Injection Volume 1 µL[3]
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow Mode)
Oven Program - Initial Temperature: 100°C, hold for 2 minutes- Ramp 1: 5°C/min to 200°C- Ramp 2: 10°C/min to 280°C, hold for 5 minutes
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 300°C
MS Transfer Line Temp 280°C
MS Source Temp 230°C
MS Quad Temp 150°C

Data Presentation

Table 1: GC Parameters for Trimellitate Isomer Separation

ParameterRecommended SettingRationale for Poor Resolution Troubleshooting
Column Phase Polar (e.g., Cyanopropyl)Non-polar phases provide insufficient selectivity for isomers.[3]
Column Dimensions 30 m length, 0.25 mm ID, 0.25 µm film thicknessLonger columns and smaller internal diameters increase efficiency.[10]
Injector Temperature 250 - 280°CEnsures complete and rapid vaporization of the derivatized analytes.[3]
Oven Program Start at a low initial temperature (e.g., 100°C) with a slow ramp rate (2-5°C/min)Allows for better separation of closely eluting isomers.[1]
Carrier Gas Flow Rate 1.0 - 1.5 mL/min (Helium)Operating at the optimal flow rate maximizes column efficiency.[11]
Derivatization Complete conversion to esters (e.g., using BF3-Methanol)Incomplete derivatization leads to poor peak shape and non-volatile compounds remaining.[3]

Visualizations

Troubleshooting_Workflow start Poor Resolution of Trimellitate Isomers check_column Is the GC column appropriate? (Polar capillary column) start->check_column check_derivatization Is sample derivatization complete? check_column->check_derivatization Yes solution_column Action: Install a polar capillary column. check_column->solution_column No check_temp Is the temperature program optimized? check_derivatization->check_temp Yes solution_derivatization Action: Re-derivatize samples, ensure complete reaction. check_derivatization->solution_derivatization No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes solution_temp Action: Lower initial temperature, reduce ramp rate. check_temp->solution_temp No check_injection Are injection parameters correct? check_flow->check_injection Yes solution_flow Action: Set to optimal flow rate (e.g., 1.0 mL/min). check_flow->solution_flow No solution_injection Action: Check injector temp, reduce injection volume, increase split ratio. check_injection->solution_injection No end_bad Resolution Still Poor (Consult Senior Analyst) check_injection->end_bad Yes end_good Resolution Improved solution_column->end_good solution_derivatization->end_good solution_temp->end_good solution_flow->end_good solution_injection->end_good

Caption: Troubleshooting workflow for poor resolution of trimellitate isomers.

GC_Parameter_Relationships Resolution Peak Resolution Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention (k') Resolution->Retention Column_Phase Column Stationary Phase Selectivity->Column_Phase Temperature Oven Temperature Selectivity->Temperature Column_Dimensions Column Dimensions (L, ID, df) Efficiency->Column_Dimensions Flow_Rate Carrier Gas Flow Rate Efficiency->Flow_Rate Retention->Column_Phase Retention->Temperature

Caption: Key GC parameters influencing chromatographic resolution.

References

minimizing column bleed in high-temperature GC analysis of trimellitates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing column bleed during the high-temperature gas chromatography (GC) analysis of trimellitates.

Troubleshooting Guides

High column bleed is a common issue in the high-temperature analysis of semi-volatile compounds like trimellitates. This guide provides a structured approach to identifying and resolving the root causes of excessive baseline noise and signal interference.

Problem: Elevated Baseline Rise at High Temperatures

An excessive upward drift of the baseline, particularly during the temperature ramp, is a primary indicator of column bleed. This can obscure analyte peaks and lead to inaccurate quantification.

Potential Cause Troubleshooting Steps
Thermal Degradation of the Stationary Phase 1. Verify Column Temperature Limits: Ensure the oven temperature program does not exceed the column's specified isothermal or temperature-programmed maximum operating temperature.[1][2] 2. Select a Thermally Stable Column: For high-temperature applications, utilize columns specifically designed for low bleed, such as those with phenyl-arylene or silarylene backbone stationary phases.[3] 3. Minimize Time at High Temperatures: Optimize the temperature program to elute the trimellitate peaks efficiently without unnecessarily prolonged exposure to the maximum temperature.
Oxygen in the Carrier Gas 1. Leak Check the System: Thoroughly inspect all fittings and connections from the gas source to the detector for leaks using an electronic leak detector. 2. Use High-Purity Carrier Gas: Employ ultra-high purity (99.999% or higher) carrier gas (Helium or Hydrogen).[4] 3. Install and Maintain Gas Purifiers: Use high-capacity oxygen and moisture traps and replace them according to the manufacturer's recommendations.[5]
Column Contamination 1. Sample Matrix Effects: Non-volatile residues from the sample matrix can accumulate at the head of the column, leading to bleed-like symptoms. Trim 15-30 cm from the inlet side of the column.[6] 2. Septum Bleed: Particles from a degraded septum can enter the inlet and contribute to baseline noise. Use high-quality, low-bleed septa and replace them regularly. 3. Dirty Inlet Liner: A contaminated inlet liner can be a source of ghost peaks and a rising baseline. Replace the liner regularly.[7]
Improper Column Conditioning 1. Recondition the Column: If the column has been idle or is new, perform a thorough conditioning procedure.[8][9] A detailed protocol is provided in the "Experimental Protocols" section.

Problem: Ghost Peaks in the Chromatogram

The appearance of unexpected peaks in blank runs or sample chromatograms can be mistaken for column bleed.

Potential Cause Troubleshooting Steps
Contamination from the Injection Port 1. Septum Decomposition: As mentioned above, replace the septum. 2. Liner Contamination: Replace the inlet liner.
Carryover from Previous Injections 1. Solvent Rinsing: Inject a high-purity, high-boiling point solvent to "bake out" the column and remove contaminants. 2. Optimize Wash Steps: Ensure the autosampler's wash routine is sufficient to prevent carryover between samples.
Contaminated Carrier Gas or Gas Lines 1. Check Gas Purifiers: Ensure oxygen, moisture, and hydrocarbon traps are functional. 2. Flush Gas Lines: If the system has been idle, flush the gas lines to remove any accumulated atmospheric contaminants.

Frequently Asked Questions (FAQs)

Q1: What is column bleed and why is it a problem in the high-temperature GC analysis of trimellitates?

A1: Column bleed is the thermal degradation of the stationary phase of the GC column, which results in the elution of siloxane fragments.[3] This leads to a rising baseline in the chromatogram, especially at the high temperatures required to elute high-boiling point compounds like trimellitates.[10] Excessive column bleed can increase baseline noise, reduce signal-to-noise ratios, interfere with the mass spectra of target analytes, and lead to inaccurate peak integration.[3]

Q2: What type of GC column is best suited for the analysis of trimellitates to minimize bleed?

A2: For the analysis of trimellitates, a low-bleed, high-temperature, mid-polarity to polar stationary phase is recommended. A polar cyanopropyl-based stationary phase has been shown to be effective. Columns with arylene-stabilized phases are also excellent choices for high-temperature applications due to their enhanced thermal stability.[3][11]

Q3: How does the choice of carrier gas and its flow rate affect column bleed?

A3: The purity of the carrier gas is critical. Oxygen and moisture in the carrier gas will significantly accelerate stationary phase degradation, especially at high temperatures.[5] Therefore, using ultra-high purity gas with appropriate purifiers is essential. While hydrogen is an excellent carrier gas for high efficiency and can sometimes lead to longer column life, helium is often preferred for safety reasons.[4] The flow rate should be optimized for the best resolution and analysis time. An excessively low flow rate increases the time analytes spend in the hot column, potentially increasing degradation, while a very high flow rate can reduce separation efficiency.[12][13]

Q4: What is the proper procedure for conditioning a new column for high-temperature analysis?

A4: Proper column conditioning is crucial to remove volatile manufacturing residues and stabilize the stationary phase. A detailed, step-by-step protocol is provided in the "Experimental Protocols" section of this document. The general principle is to slowly heat the column with carrier gas flowing but disconnected from the detector, hold it at a high temperature, and then cool it down before connecting to the detector.[5][9]

Q5: Can I still get good quantitative results if I have some column bleed?

A5: While some level of column bleed is normal and unavoidable, excessive bleed will compromise quantitative accuracy.[3] If the baseline rise is consistent and reproducible across your standards and samples, and the signal-to-noise ratio for your analytes of interest is acceptable, you may still be able to obtain reliable quantitative data. However, it is always best to take steps to minimize bleed to ensure the highest data quality.

Quantitative Data on Column Bleed

The following table provides a representative comparison of column bleed for different types of stationary phases at high temperatures. Bleed is measured by the detector signal in picoamperes (pA). Lower pA values indicate lower bleed and a more stable baseline.

Stationary PhasePolarityMaximum Operating Temperature (°C)Typical Bleed at 340°C (pA)
100% DimethylpolysiloxaneNon-polar325/350~4-10
5% Phenyl-95% DimethylpolysiloxaneLow-polarity325/350< 2.0
50% Phenyl-50% DimethylpolysiloxaneMid-polarity300/320> 10
Low-Bleed 5% Phenyl Arylene PolymerLow-polarity350/370< 1.0

Data is illustrative and compiled from sources such as Agilent Technologies product literature.[1]

Experimental Protocols

Detailed Protocol for GC Column Conditioning for High-Temperature Analysis

This protocol is designed to ensure optimal performance and minimize bleed from a new or previously used GC column intended for high-temperature analysis of semi-volatile compounds like trimellitates.

Materials:

  • New or used GC column

  • High-purity carrier gas (Helium or Hydrogen) with oxygen and moisture traps

  • GC instrument with a suitable inlet and detector

  • Electronic leak detector

  • Appropriate ferrules and nuts for the column and instrument

Procedure:

  • Column Installation (Inlet Side Only):

    • Carefully unpack the new column, ensuring not to scratch the polyimide coating.

    • Trim approximately 10-15 cm from the inlet end of the column using a ceramic scoring wafer or capillary cutting tool to ensure a clean, square cut.

    • Install the column in the GC inlet according to the instrument manufacturer's instructions, ensuring the correct ferrule and nut are used. Do not connect the column to the detector at this stage.[5]

  • Carrier Gas Purge:

    • Set the initial oven temperature to 40°C.

    • Turn on the carrier gas flow at the recommended rate for the column diameter (e.g., 1-2 mL/min for a 0.25 mm ID column).

    • Purge the column with carrier gas for 15-30 minutes at 40°C. This removes any oxygen and moisture from the column before heating.[5]

  • Leak Check:

    • While the carrier gas is flowing, use an electronic leak detector to check for leaks around the inlet fitting. It is crucial to have a leak-free system to prevent oxygen from damaging the column at high temperatures.[5]

  • Initial Conditioning Ramp:

    • Program the oven to ramp from 40°C to 20°C above your highest analytical temperature, but not exceeding the column's isothermal maximum temperature, at a rate of 5-10°C/min.[8]

    • Hold at this temperature for 1-2 hours. For new columns, a longer hold time (e.g., 4-6 hours or overnight) may be beneficial.[9]

  • Cool Down and Detector Connection:

    • After the hold time, cool the oven down to 40°C while maintaining carrier gas flow.

    • Once the oven is cool, turn off the carrier gas.

    • Trim approximately 10-15 cm from the detector end of the column.

    • Install the column into the detector according to the instrument manufacturer's instructions.

  • Final Conditioning:

    • Turn the carrier gas back on and perform another leak check at the detector fitting.

    • Repeat the temperature program from step 4, holding at the maximum temperature for 30-60 minutes to condition the newly connected end of the column.

  • Baseline Evaluation:

    • Cool the oven to the initial analytical temperature.

    • Run a blank temperature program without an injection and observe the baseline. A stable, low-level baseline indicates a well-conditioned column.

Visualizations

Troubleshooting_Workflow start High Column Bleed Observed check_temp Verify Oven Temperature Program is within Column Limits start->check_temp temp_ok Temperature OK check_temp->temp_ok Yes temp_high Reduce Max Temperature or Optimize Program check_temp->temp_high No check_gas Check Carrier Gas Purity and Purifiers temp_ok->check_gas temp_high->check_temp gas_ok Gas System OK check_gas->gas_ok Yes gas_bad Replace Gas Cylinder or Purifier Cartridges check_gas->gas_bad No leak_check Perform System Leak Check gas_ok->leak_check gas_bad->check_gas leak_ok No Leaks Found leak_check->leak_ok Yes leak_found Repair Leaks leak_check->leak_found No check_consumables Inspect/Replace Septum and Inlet Liner leak_ok->check_consumables leak_found->leak_check consumables_ok Consumables OK check_consumables->consumables_ok Clean consumables_bad Replace Consumables check_consumables->consumables_bad Dirty/Old trim_column Trim 15-30 cm from Column Inlet consumables_ok->trim_column consumables_bad->check_consumables recondition Recondition Column trim_column->recondition end Column Bleed Minimized recondition->end

Caption: Troubleshooting workflow for high column bleed.

Column_Conditioning_Workflow start Start Conditioning install_inlet Install Column in Inlet Only start->install_inlet purge Purge with Carrier Gas at 40°C install_inlet->purge leak_check1 Leak Check Inlet Fitting purge->leak_check1 temp_ramp Temperature Ramp to Max Temp leak_check1->temp_ramp hold Hold at Max Temperature temp_ramp->hold cool_down Cool Oven to 40°C hold->cool_down install_detector Install Column in Detector cool_down->install_detector leak_check2 Leak Check Detector Fitting install_detector->leak_check2 final_ramp Repeat Temperature Ramp and Hold leak_check2->final_ramp evaluate Evaluate Baseline final_ramp->evaluate end Conditioning Complete evaluate->end

Caption: Workflow for proper GC column conditioning.

References

addressing contamination issues in trace analysis of plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address contamination issues during the trace analysis of plasticizers.

Troubleshooting Guides

This section offers solutions to common problems encountered during the trace analysis of plasticizers.

Problem: High background levels of phthalates are observed in my blank samples.

Possible Causes & Solutions:

  • Contaminated Solvents and Reagents: Even high-purity solvents can contain trace levels of plasticizers like phthalates.[1] Methylene chloride, ethyl acetate, and acetone (B3395972) are common culprits.[1]

    • Solution: Test your solvents by evaporating a known volume and analyzing the residue.[1] If contamination is found, purchase a higher-grade solvent or redistill your current solvent.[1][2] Always use high-purity water, such as HPLC-grade, as deionized water systems can have plastic components that leach phthalates.[3][4]

  • Leaching from Laboratory Consumables: Plastic labware is a primary source of plasticizer contamination.[1][5] This includes pipette tips, solvent bottles, tubing, and sample vials.[3][5][6]

    • Solution: Whenever possible, use glass or stainless steel labware.[5] If plasticware is necessary, choose high-quality polypropylene (B1209903) (PP) and avoid polyvinyl chloride (PVC).[5] Pre-rinse all consumables, including pipette tips, with a clean solvent before use.[6]

  • Environmental Contamination: Phthalates are ubiquitous in the laboratory environment, originating from sources like flooring, paints, and even dust.[2][3]

    • Solution: Maintain a clean and dust-free workspace.[2][7] Regularly wipe down surfaces with deionized water or ethanol.[4] Avoid using personal care products like lotions in the lab, as they can contain phthalates.[7]

Problem: My sample results show inconsistent and non-reproducible levels of plasticizers.

Possible Causes & Solutions:

  • Carryover in Analytical Instrumentation: Residual plasticizers from a previous high-concentration sample can contaminate subsequent analyses.[5][8]

    • Solution: Implement a rigorous cleaning protocol for your analytical instrument. Clean or replace the GC injector liner and septum.[1] Bake out the GC column at a high temperature as recommended by the manufacturer.[1] For LC systems, flush the column with a strong solvent after each run.[8] Run multiple solvent blanks between samples to ensure the system is clean.[1]

  • Inadequate Glassware Cleaning: Improperly cleaned glassware can be a significant source of contamination.

    • Solution: Implement a thorough glassware cleaning procedure. This should include an initial wash with a phosphate-free detergent, followed by multiple rinses with tap water, deionized water, and finally a high-purity solvent like acetone or hexane (B92381).[1] For highly sensitive analyses, baking glassware in a muffle furnace at 400-450°C for at least two hours can be effective.[1][9]

  • Sample Storage Issues: Contamination can be introduced during sample storage.

    • Solution: Store samples in glass containers with PTFE-lined caps.[5] Wrap samples in aluminum foil to protect them from contamination from cardboard or recycled paper packaging.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of plasticizers that cause contamination?

A1: The most common plasticizers encountered as contaminants are phthalates, particularly di(2-ethylhexyl) phthalate (B1215562) (DEHP), dibutyl phthalate (DBP), and benzyl (B1604629) butyl phthalate (BBP).[3][10] Other plasticizers like adipates and organophosphates can also be sources of contamination.[3][11]

Q2: How can I test my lab equipment for plasticizer contamination?

A2: To test lab equipment, you can perform a leach test. Add a measured volume of a high-purity solvent (e.g., hexane or methanol) to the item (e.g., a sample vial or beaker).[1] Agitate or sonicate for a set period, then analyze the solvent for the presence of plasticizers using a sensitive analytical technique like GC-MS or LC-MS.[1][10]

Q3: Are there any plastic materials that are safe to use for trace analysis?

A3: While glass and stainless steel are preferred, high-quality polypropylene (PP) generally exhibits lower leaching of plasticizers compared to other plastics like polyvinyl chloride (PVC).[5] However, it is crucial to test any plastic material for leachables before use in sensitive analyses.

Q4: Can my personal actions contribute to plasticizer contamination?

A4: Yes, personal care products such as lotions, perfumes, and cosmetics can contain phthalates and other plasticizers.[7][12] It is recommended to avoid using these products before or during laboratory work to prevent accidental contamination of samples.

Data Presentation

Table 1: Common Plasticizer Contaminants and Their Molecular Weights

Contaminant NameAbbreviationMolecular Weight ( g/mol )Common Sources
Di(2-ethylhexyl) phthalateDEHP390.56PVC products, tubing, flooring, gloves[2][3][10]
Dibutyl phthalateDBP278.34Adhesives, printing inks, PVC[10]
Benzyl butyl phthalateBBP312.36Vinyl flooring, adhesives, sealants[10]
Diisononyl phthalateDINP418.61PVC products, toys, cables[10]
Diisodecyl phthalateDIDP446.66PVC products, wire and cable insulation[10]
Di-n-octyl phthalateDnOP390.56PVC products, medical devices[10]
Di(2-ethylhexyl) adipateDEHA370.58Food wrap, PVC products[3]
Erucamide337.58Molding agent for plastics, pipette tips[6]

Experimental Protocols

Protocol 1: Glassware Cleaning for Trace Plasticizer Analysis

This protocol outlines a rigorous procedure for cleaning laboratory glassware to minimize plasticizer contamination.

Materials:

  • Phosphate-free laboratory detergent[1]

  • Tap water

  • Deionized water

  • High-purity solvent (e.g., acetone or hexane, HPLC-grade or higher)[1]

  • Muffle furnace (optional, for highly sensitive analysis)[1]

  • Aluminum foil (pre-cleaned with solvent)

Procedure:

  • Initial Wash: Scrub glassware thoroughly with a warm solution of phosphate-free detergent and water.[1] Use brushes to remove any visible residues.

  • Tap Water Rinse: Rinse the glassware at least six times with tap water to remove all detergent.[1]

  • Deionized Water Rinse: Rinse the glassware at least six times with deionized water.[1]

  • Solvent Rinse: In a fume hood, rinse the glassware with a high-purity solvent (e.g., acetone or hexane) to remove any remaining organic residues.[1]

  • Drying: Allow the glassware to air dry in a clean environment, or place it in a drying oven at a temperature appropriate for the glassware type.

  • Baking (Optional): For ultra-trace analysis, heat the glassware in a muffle furnace at 400-450°C for a minimum of 2 hours.[1][9] Allow the glassware to cool down slowly inside the furnace to prevent thermal shock and cracking.[1]

  • Storage: After cooling, immediately cover the openings of the glassware with pre-cleaned aluminum foil and store it in a clean, dust-free cabinet.[1]

Protocol 2: Solvent Blank Analysis to Test for Contamination

This protocol describes how to check solvents for the presence of plasticizer contamination.

Materials:

  • Solvent to be tested

  • Clean evaporation tube or flask

  • Nitrogen gas supply with a gentle stream evaporator

  • High-purity reconstitution solvent (confirmed to be clean)

  • GC-MS or LC-MS system

Procedure:

  • Evaporation: In a clean glass container, carefully evaporate a known, large volume (e.g., 100 mL) of the solvent under a gentle stream of nitrogen.[1]

  • Reconstitution: Once the solvent has completely evaporated, reconstitute the residue in a small, precise volume (e.g., 1 mL) of a high-purity solvent that has been previously tested and confirmed to be free of plasticizers.[1]

  • Analysis: Transfer the reconstituted sample to an appropriate vial and analyze it using a calibrated GC-MS or LC-MS method for target plasticizers.[1][10]

  • Evaluation: Compare the results to the detection limits of your analytical method. If significant levels of plasticizers are detected, the solvent is contaminated and should not be used for trace analysis.

Visualizations

Contamination_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation Pathways cluster_3 Source-Specific Actions cluster_4 Resolution start High Background or Inconsistent Results check_blanks Analyze Method Blanks start->check_blanks review_procedures Review Handling & Storage Procedures start->review_procedures contam_present Contamination Confirmed check_blanks->contam_present review_procedures->contam_present isolate_source Isolate Contamination Source contam_present->isolate_source If Contamination > LOQ solvents Test Solvents & Reagents isolate_source->solvents consumables Test Consumables (Vials, Pipettes) isolate_source->consumables instrument Check Instrument (Carryover) isolate_source->instrument environment Assess Lab Environment isolate_source->environment implement_capa Implement Corrective and Preventive Actions (CAPA) solvents->implement_capa consumables->implement_capa instrument->implement_capa environment->implement_capa

Caption: Troubleshooting workflow for identifying and resolving plasticizer contamination.

Contamination_Prevention_Pyramid level1 Elimination/Substitution (e.g., Use glass instead of plastic) level2 Engineering Controls (e.g., Fume hoods, clean benches) level3 Administrative Controls (e.g., Cleaning protocols, training) level4 Personal Protective Equipment (PPE) (e.g., Phthalate-free gloves)

References

Technical Support Center: Optimization of Sample Preparation for Triisodecyl Trimellitate (TIDTM) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation and analysis of triisodecyl trimellitate (TIDTM).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TIDTM) and why is its analysis important?

A1: this compound (TIDTM) is a high molecular weight, branched-chain plasticizer used in a variety of polymer applications, particularly in polyvinyl chloride (PVC) products that require low volatility and high-temperature resistance, such as medical devices and wire insulation. The analysis of TIDTM is critical for quality control, safety assessment, and regulatory compliance, especially concerning its potential to migrate from plastic materials into contact substances.

Q2: What are the main challenges associated with the analysis of TIDTM?

A2: The primary challenges in analyzing TIDTM stem from its high molecular weight and low volatility. These properties can lead to difficulties in extraction from complex matrices, poor chromatographic peak shape, and potential for thermal degradation during GC analysis.[1] Furthermore, its nonpolar nature can make it challenging to ionize efficiently in mass spectrometry.[1]

Q3: Which analytical techniques are most suitable for TIDTM analysis?

A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and effective techniques for the quantification of TIDTM.[1][2] The choice between GC-MS and LC-MS/MS may depend on the sample matrix, required sensitivity, and available instrumentation.

Q4: Is an internal standard necessary for accurate quantification of TIDTM?

A4: Yes, using a stable isotope-labeled internal standard, such as a deuterated analog of a similar trimellitate, is highly recommended for accurate and precise quantification.[3] This is the gold standard approach, as it effectively compensates for variations in extraction efficiency, matrix effects, and instrument response.[3]

Troubleshooting Guides

Low Analyte Recovery

Q5: I am experiencing low recovery of TIDTM from my polymer sample. What are the possible causes and solutions?

A5: Low recovery of TIDTM from polymer matrices is a common issue. Here are several potential causes and corresponding solutions:

  • Incomplete Extraction: The extraction solvent may not be efficiently penetrating the polymer matrix.

    • Solution: Ensure the polymer sample is finely ground or cut into small pieces to maximize surface area.[2] Consider using a more effective extraction technique such as Accelerated Solvent Extractor (ASE), which uses elevated temperature and pressure.[2] Sonication during solvent extraction can also improve efficiency.[2]

  • Inappropriate Solvent Choice: The solvent may not have the optimal polarity to dissolve TIDTM.

  • Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to be effective.

    • Solution: For solvent extraction, increasing the extraction time and incorporating sonication or heating (e.g., a water bath at 40-60°C) can enhance recovery.[2] For ASE, optimizing the temperature (e.g., 100-120°C) is crucial.[2]

  • Analyte Loss During Evaporation: TIDTM can be lost if the solvent evaporation step is too aggressive.

    • Solution: Concentrate the extract under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[1] Avoid evaporating to complete dryness if possible; if necessary, reconstitute the sample immediately.

Poor Chromatography

Q6: My GC-MS chromatogram for TIDTM shows broad, tailing, or fronting peaks. How can I improve the peak shape?

A6: Poor peak shape for high molecular weight compounds like TIDTM is a frequent problem in GC analysis.[1]

  • Cause: Incomplete Volatilization

    • Solution: Increase the injector port temperature to ensure rapid and complete volatilization of TIDTM.[1] Use a liner with quartz wool to aid in vaporization and trap non-volatile residues.[4]

  • Cause: Column Issues

    • Solution: Use a high-temperature stable GC column with a thin film.[1] Employ a slow, programmed temperature ramp in your GC oven program to improve separation.[1] Check for column contamination by baking it out or trimming the first few inches.[5]

  • Cause: Active Sites in the Inlet

    • Solution: The inlet liner is a common source of peak tailing for active compounds.[4] Ensure you are using a highly inert liner and replace it regularly, especially when analyzing dirty samples.[4][6]

  • Cause: Column Overload

    • Solution: If you observe fronting peaks, you may be overloading the column.[5] Try diluting your sample or increasing the split ratio.[5]

Matrix Effects in LC-MS/MS

Q7: I suspect matrix effects are impacting my LC-MS/MS quantification of TIDTM, leading to poor reproducibility. How can I confirm and mitigate this?

A7: Matrix effects, which can cause ion suppression or enhancement, are a significant concern in LC-MS/MS analysis, especially with complex samples.[7][8]

  • Confirmation of Matrix Effects:

    • Post-Extraction Spiking: Analyze a blank, extracted matrix that has been spiked with TIDTM after extraction. Compare the response to a pure standard solution at the same concentration. A significant difference in signal intensity indicates matrix effects.[9]

  • Mitigation Strategies:

    • Improve Sample Cleanup: Employ a robust sample cleanup technique like Solid-Phase Extraction (SPE) to remove interfering matrix components before analysis.[8]

    • Chromatographic Separation: Modify your HPLC gradient to better separate TIDTM from co-eluting matrix components.[7]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise sensitivity.[7]

    • Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix to compensate for the matrix effect.[2]

    • Isotope-Labeled Internal Standard: This is the most effective method. A stable isotope-labeled internal standard will be affected by the matrix in the same way as the analyte, allowing for accurate correction.[7]

Data Presentation

Table 1: Representative Comparison of Extraction Methods for High Molecular Weight Plasticizers

FeatureSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Accelerated Solvent Extraction (ASE)
Principle Continuous solid-liquid extraction with fresh solvent.Use of ultrasonic waves to disrupt the sample matrix.Extraction with solvents at elevated temperature and pressure.
Typical Recovery Good to Excellent (85-100%)Good (80-95%)Excellent (>95%)
Extraction Time Long (6-24 hours)[10]Moderate (30-60 minutes)[11]Short (15-30 minutes)[12]
Solvent Consumption HighModerateLow
Automation Potential LowModerateHigh
Pros Well-established, exhaustive extraction.Faster than Soxhlet, good for heat-sensitive compounds.Fast, low solvent use, high efficiency, automated.
Cons Time-consuming, large solvent volume, potential for thermal degradation.May not be as exhaustive as other methods.High initial instrument cost.

Note: The values presented are representative and can vary depending on the specific matrix, analyte concentration, and optimized experimental conditions.

Experimental Protocols

Protocol 1: Solvent Extraction of TIDTM from a Polymer Matrix
  • Sample Preparation: Accurately weigh approximately 0.5 g of the finely ground or thinly sliced polymer sample into a glass centrifuge tube.[2]

  • Internal Standard Spiking: Add a known amount of a suitable internal standard solution (e.g., a deuterated trimellitate) to the sample.[2]

  • Solvent Addition: Add 10 mL of dichloromethane or a 1:1 (v/v) mixture of hexane and acetone.[2]

  • Extraction: Tightly cap the tube and vortex for 1 minute. Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.[2]

  • Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the polymer debris.[2]

  • Collection: Carefully transfer the supernatant to a clean collection tube.

  • Repeat Extraction: Repeat steps 3-6 twice more, combining the supernatants.

  • Drying: Pass the combined extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Evaporate the solvent to approximately 1 mL under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the final extract to a known volume (e.g., 1 mL) with a suitable solvent (e.g., acetonitrile (B52724) or hexane) for analysis.

  • Filtration: Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.[1]

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is a general guideline and should be optimized for the specific sample matrix and SPE cartridge used.

  • Cartridge Selection: Choose an appropriate SPE sorbent. For a nonpolar compound like TIDTM, a reverse-phase sorbent like C18 is a common choice.

  • Conditioning: Condition the SPE cartridge by passing 3-5 mL of methanol (B129727), followed by 3-5 mL of deionized water through the cartridge. Do not let the sorbent go dry.

  • Loading: Load the reconstituted sample extract onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 3-5 mL of 25% methanol in water) to remove polar interferences. This step is critical and may require optimization.

  • Elution: Elute the TIDTM from the cartridge with a strong, nonpolar solvent (e.g., 3-5 mL of acetonitrile or methanol).

  • Final Preparation: The eluted sample can be concentrated under a gentle stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Polymer or Environmental Sample Grind Grind/Homogenize Sample Sample->Grind Step 1 Spike Spike with Internal Standard Grind->Spike Step 2 Extract Solvent Extraction (e.g., UAE, ASE) Spike->Extract Step 3 Cleanup Sample Cleanup (e.g., SPE) Extract->Cleanup Step 4 Analysis GC-MS or LC-MS/MS Analysis Cleanup->Analysis Step 5 Data Data Acquisition Analysis->Data Step 6 Integrate Peak Integration & Quantification Data->Integrate Step 7 Report Final Report Integrate->Report Step 8

Caption: Workflow for TIDTM Sample Preparation and Analysis.

troubleshooting Start Low Analyte Recovery Observed CheckExtraction Review Extraction Parameters: - Solvent Choice? - Time/Temp Adequate? - Sample Size Appropriate? Start->CheckExtraction CheckCleanup Evaluate Cleanup Step: - Analyte Lost During SPE? - Incorrect Elution Solvent? CheckExtraction->CheckCleanup Parameters Optimal OptimizeExtraction Optimize Extraction: - Test Different Solvents - Increase Time/Temp - Use ASE or UAE CheckExtraction->OptimizeExtraction Parameters Suboptimal OptimizeCleanup Optimize SPE: - Test Elution Solvents - Check Wash Step for Analyte Loss CheckCleanup->OptimizeCleanup Potential Loss Identified Reanalyze Re-analyze Optimized Sample CheckCleanup->Reanalyze No Obvious Loss OptimizeExtraction->Reanalyze OptimizeCleanup->Reanalyze

Caption: Troubleshooting Logic for Low Analyte Recovery.

References

Technical Support Center: Preventing Hydrolysis of Triisodecyl Trimellitate in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hydrolysis of triisodecyl trimellitate (TIDTM) in lubricant formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TIDTM) and why is its hydrolytic stability important?

A1: this compound (TIDTM) is a high-performance synthetic ester lubricant base stock known for its excellent thermal and oxidative stability.[1][2] Its hydrolytic stability, or the ability to resist reaction with water, is crucial because hydrolysis can lead to the breakdown of the ester into trimellitic acid and isodecyl alcohol.[3] This degradation can cause an increase in the lubricant's acidity, a decrease in viscosity, and the formation of corrosive byproducts, ultimately leading to lubricant failure and potential damage to machinery.[4][5]

Q2: What are the primary factors that accelerate the hydrolysis of TIDTM?

A2: The primary factors that accelerate the hydrolysis of TIDTM in lubricant formulations are:

  • Water Contamination: Water is a necessary reactant for hydrolysis to occur. Ester-type fluids can be hygroscopic, meaning they can absorb moisture from the surrounding environment.[4]

  • Acid Catalysis: The hydrolysis of esters is often catalyzed by the presence of acids. As hydrolysis proceeds, it produces carboxylic acids, which can then catalyze further hydrolysis, leading to a chain reaction.[6]

  • Elevated Temperatures: Higher operating temperatures increase the rate of the hydrolysis reaction.[7]

  • Presence of Metals: Certain metals can act as catalysts, accelerating the degradation process. This is why a copper strip is included in the standard hydrolytic stability test, ASTM D2619.[4]

Q3: How can the hydrolysis of TIDTM be prevented or minimized in our lubricant formulations?

A3: Several strategies can be employed to prevent or minimize the hydrolysis of TIDTM:

  • Control of Water Contamination: Implementing measures to restrict water ingression, such as using desiccant breathers on storage tanks and ensuring proper sealing of equipment, is a critical first step.[4]

  • Use of Hydrolytically Stable Components: TIDTM itself has good hydrolytic resistance due to the steric hindrance provided by its branched isodecyl groups.[8][9] Selecting other formulation components with high hydrolytic stability is also important.

  • Addition of Antioxidants: Antioxidants, such as phenolic and aminic compounds, can interrupt the degradation pathways that lead to acid formation, thereby indirectly inhibiting acid-catalyzed hydrolysis.[10][11][12]

  • Inclusion of Acid Scavengers: Additives like carbodiimides can react with and neutralize the carboxylic acids formed during hydrolysis, preventing them from catalyzing further degradation.[13]

Q4: What is the standard test method for evaluating the hydrolytic stability of our formulations?

A4: The standard test method is ASTM D2619, "Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)".[14][15] This test involves heating a mixture of the lubricant, water, and a copper strip in a sealed bottle and then evaluating the changes in the properties of the lubricant and water, as well as the corrosion of the copper strip.[4][13]

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Action
Rapid increase in lubricant acidity (TAN) Significant water contamination leading to hydrolysis.1. Immediately test the lubricant for water content.2. If water is present, identify and eliminate the source of ingress.3. Consider an oil change and system flush if acidity is high.4. Review the formulation's hydrolytic stability and consider adding acid scavengers.
Unexpected decrease in lubricant viscosity Advanced stage of hydrolysis breaking down the ester base stock.1. Confirm viscosity loss with laboratory analysis.2. Perform an acid number (AN) test to correlate with hydrolysis.3. An immediate oil change is recommended to prevent equipment damage.
Formation of sludge or deposits in the system Insoluble byproducts of hydrolysis and other degradation reactions.1. Analyze a sample of the deposit to determine its composition.2. If related to hydrolysis, this indicates severe lubricant degradation.3. A full system flush and oil change are necessary.
Corrosion of copper components Acidic byproducts of hydrolysis attacking metal surfaces.1. Inspect equipment for signs of corrosion.2. Analyze the lubricant for copper content and acidity.3. Improve water exclusion and consider a more robust additive package with better corrosion inhibitors.
Inconsistent results in ASTM D2619 testing Improper test procedure, contaminated glassware, or sample handling issues.1. Review the detailed experimental protocol to ensure all steps are followed correctly.2. Ensure all glassware is thoroughly cleaned and dried.3. Verify the purity of the water used in the test.4. Check the calibration of the oven and rotational apparatus.

Data Presentation

The following table provides illustrative data on the hydrolytic stability of a base TIDTM formulation and the impact of adding different types of antioxidants, as evaluated by a modified ASTM D2619 test.

Formulation Additive (0.5 wt%) Copper Strip Weight Change (mg/cm²) Water Layer Acidity (mg KOH) Oil Acidity Change (mg KOH/g)
Control None-0.151.5+0.8
Formulation A Hindered Phenolic Antioxidant-0.101.0+0.5
Formulation B Aromatic Amine Antioxidant-0.080.8+0.4
Formulation C Synergistic Blend (Phenolic + Amine)-0.050.5+0.2

Note: These values are for illustrative purposes to demonstrate the relative performance of different antioxidant types and are not based on a single specific study.

Experimental Protocols

Detailed Methodology for ASTM D2619: Hydrolytic Stability of Lubricants

This protocol provides a step-by-step guide for conducting the ASTM D2619 test.

1. Apparatus:

  • Pressure-resistant beverage bottles (200 mL capacity)

  • Bottle caps (B75204) with new, clean liners

  • Oven capable of maintaining 93 ± 1°C

  • Bottle rotating apparatus (5 rpm)

  • Polished copper strips (as specified in the standard)

  • Analytical balance, burettes, pipettes, and other standard laboratory glassware

2. Reagents and Materials:

  • Test lubricant (formulation containing TIDTM)

  • Distilled or deionized water

  • Heptane or other suitable solvent for cleaning

  • Titration reagents for acid number determination

3. Procedure:

  • Copper Strip Preparation: Polish the copper strip as per the instructions in ASTM D130. Measure and record its initial weight.

  • Sample Preparation: In a clean beverage bottle, add 75 g of the test lubricant and 25 g of distilled water.

  • Assembly: Place the prepared copper strip into the bottle.

  • Sealing: Tightly cap the bottle with a new liner.

  • Incubation: Place the sealed bottle in the rotating apparatus inside the oven, preheated to 93°C.

  • Rotation: Rotate the bottle end-over-end at 5 rpm for 48 hours.

  • Cooling and Separation: After 48 hours, remove the bottle from the oven and allow it to cool to room temperature. Carefully open the bottle and separate the oil and water layers into separate containers.

  • Analysis:

    • Copper Strip: Clean the copper strip with a suitable solvent, dry it, and record the final weight. Calculate the weight change.

    • Water Layer: Determine the total acidity of the water layer by titration.

    • Oil Layer: Measure the change in the acid number of the lubricant.

4. Reporting: Report the copper strip weight change, the total acidity of the water layer, and the change in the acid number of the oil.

Visualizations

Signaling Pathways and Workflows

Hydrolysis_Mechanism TIDTM This compound (Ester) Protonated_Ester Protonated Ester TIDTM->Protonated_Ester + H+ Water Water (H2O) Nucleophilic_Attack Nucleophilic Attack Water->Nucleophilic_Attack Acid Acid (H+) Acid->Protonated_Ester TA Trimellitic Acid IDA Isodecyl Alcohol Protonated_Ester->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Intermediate_2 Intermediate Proton_Transfer->Intermediate_2 Intermediate_2->IDA - Isodecyl Alcohol Protonated_Acid Protonated Carboxylic Acid Intermediate_2->Protonated_Acid Protonated_Acid->Acid Regenerated Protonated_Acid->TA - H+

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Experimental_Workflow Start Start: ASTM D2619 Test Prep Prepare Copper Strip, Lubricant, and Water Start->Prep Assemble Assemble in Beverage Bottle Prep->Assemble Incubate Incubate at 93°C with 5 rpm Rotation for 48 hours Assemble->Incubate Cool Cool to Room Temperature Incubate->Cool Separate Separate Oil and Water Layers Cool->Separate Analyze_Cu Analyze Copper Strip (Weight Change) Separate->Analyze_Cu Analyze_Water Analyze Water Layer (Total Acidity) Separate->Analyze_Water Analyze_Oil Analyze Oil Layer (Acid Number Change) Separate->Analyze_Oil Report Report Results Analyze_Cu->Report Analyze_Water->Report Analyze_Oil->Report

Caption: Experimental workflow for ASTM D2619 hydrolytic stability testing.

Prevention_Strategy cluster_methods Prevention Methods Goal Goal: Prevent TIDTM Hydrolysis Water_Control Control Water Contamination Goal->Water_Control Formulation Optimize Formulation Goal->Formulation Monitoring Condition Monitoring Goal->Monitoring Desiccants Desiccants Water_Control->Desiccants Use Desiccant Breathers Seals Seals Water_Control->Seals Ensure Proper Sealing Stable_Components Stable_Components Formulation->Stable_Components Use Hydrolytically Stable Components Antioxidants Antioxidants Formulation->Antioxidants Add Antioxidants (Phenolic, Aminic) Acid_Scavengers Acid_Scavengers Formulation->Acid_Scavengers Add Acid Scavengers (Carbodiimides) Water_Test Water_Test Monitoring->Water_Test Regular Water Content Testing AN_Test AN_Test Monitoring->AN_Test Regular Acid Number (AN) Testing

Caption: Logical relationship of strategies for preventing TIDTM hydrolysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Triisodecyl Trimellitate in Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safety of food contact materials (FCMs) is of paramount importance to public health. Regulatory bodies worldwide mandate rigorous testing to ensure that chemical substances do not migrate from packaging into food at levels that could pose a health risk. Triisodecyl trimellitate (TIDTM) is a high molecular weight plasticizer commonly used in polymers like polyvinyl chloride (PVC) to enhance flexibility. This guide provides an objective comparison of the validated analytical methodologies for the determination of TIDTM in food contact materials, supported by experimental data. A comparison with methods for other common plasticizers is also presented to offer a broader perspective for laboratory professionals.

Performance Comparison of Analytical Methods

The two most prevalent analytical techniques for the quantification of TIDTM and other plasticizers are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the specific analyte, the sample matrix, and the required sensitivity.[1]

Table 1: Performance Characteristics of a Validated GC-MS Method for this compound (TIDTM) in Plastic [2]

ParameterPerformance
Linearity (Correlation Coefficient, r²)≥ 0.999
Limit of Detection (LOD)0.03 mg/kg
Limit of Quantification (LOQ)0.10 mg/kg
Recovery82 - 105%
Precision (Relative Standard Deviation, RSD)5.6 - 7.5%

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for this compound (TIDTM) Released from PVC [2]

ParameterPerformance
LinearityMethod Validated
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Recovery101.1%
Precision (Relative Standard Deviation, RSD)4.72%

Table 3: Comparison with Analytical Methods for Alternative Plasticizers

Plasticizer ClassAnalytical MethodTypical LODTypical Recovery (%)Reference
Citrates (e.g., Acetyl Tributyl Citrate - ATBC)GC-MS~0.001 µg/g62.0 - 131.0[3]
Adipates (e.g., Di(2-ethylhexyl) Adipate - DEHA)GC-MS~0.0009 µg/g62.0 - 131.0[3]
Phthalates (e.g., Di(2-ethylhexyl) Phthalate - DEHP)GC-MS / LC-MS/MS0.073–3.41 ng/g (GC-MS)70 - 115%[4][5]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are representative protocols for the analysis of TIDTM using GC-MS and LC-MS/MS.

GC-MS Method for this compound (TIDTM) in Plastic

This method is suitable for determining the total concentration of TIDTM within a plastic material.

1. Sample Preparation (Solvent Extraction) [2] a. Accurately weigh a homogenized sample of the plastic material. b. Perform solvent extraction using a suitable solvent such as n-hexane. c. Utilize methods like Soxhlet, ultrasound-assisted extraction, or accelerated solvent extraction. d. Concentrate the extract and reconstitute it in a known volume of a suitable solvent. e. Filter the final solution through a 0.22 µm filter before injection.

2. GC-MS Conditions [2]

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5MS).
  • Injector Temperature: 290 °C.
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program:
  • Initial temperature: 50-70 °C, hold for 1 minute.
  • Ramp to 240 °C at 20 °C/min.
  • Ramp to 310-320 °C at 12 °C/min, hold for 18 minutes.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Quantitative Ion: m/z 305.05.
  • Qualitative Ions: m/z 57.10, 193.00.

LC-MS/MS Method for this compound (TIDTM) Released from PVC

This method is designed to quantify the migration of TIDTM from a food contact material into a food simulant.

1. Sample Preparation (Migration Study) [2] a. Expose the food contact material to a food simulant (e.g., 95% ethanol (B145695) for fatty foods) under specified conditions of time and temperature to simulate real-world use. b. Collect an aliquot of the food simulant after the migration period. c. For direct injection, the simulant may be diluted with an appropriate solvent. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) clean-up step may be necessary.

2. LC-MS/MS Conditions [2]

  • Liquid Chromatograph: Equipped with a C8 or C18 analytical column.
  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) formate.
  • Flow Rate: Typically 0.2 - 0.5 mL/min.
  • Injection Volume: 5 - 20 µL.
  • Tandem Mass Spectrometer:
  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for TIDTM need to be determined by direct infusion of a standard.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the validation of an analytical method for TIDTM in food contact materials, from sample preparation to data analysis.

Analytical Method Validation Workflow for TIDTM cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Sample Food Contact Material Sample Homogenize Homogenize/Cut Sample Sample->Homogenize Extract Solvent Extraction (e.g., Hexane) Homogenize->Extract Total Content Migrate Migration Testing (Food Simulant) Homogenize->Migrate Migration Level GCMS GC-MS Analysis Extract->GCMS LCMSMS LC-MS/MS Analysis Migrate->LCMSMS Data Data Acquisition GCMS->Data LCMSMS->Data Linearity Linearity Data->Linearity LOD_LOQ LOD & LOQ Data->LOD_LOQ Accuracy Accuracy (Recovery) Data->Accuracy Precision Precision (RSD) Data->Precision Result Validated Method Linearity->Result LOD_LOQ->Result Accuracy->Result Precision->Result

Caption: Workflow for the validation of an analytical method for TIDTM.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the analysis of this compound in food contact materials.[1] GC-MS is a well-established method, particularly for determining the total content of plasticizers within the material itself.[1] LC-MS/MS offers high sensitivity and is well-suited for analyzing migration levels in food simulants, especially for less volatile and thermally labile compounds.[1] The choice of method will depend on the specific research question, regulatory requirements, and the available instrumentation. For comprehensive safety assessments, a combination of these techniques may be the most effective approach. The use of validated methods, as outlined in this guide, is essential for ensuring accurate and reliable data in the safety evaluation of food contact materials.

References

A Comparative Performance Analysis of Trimellitate Esters as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is critical in optimizing the performance, stability, and safety of polymer-based materials used in applications ranging from medical devices to pharmaceutical packaging. Trimellitate esters, a class of high-performance plasticizers, are renowned for their low volatility, exceptional thermal stability, and superior resistance to migration.[1][2][3] These characteristics make them a preferred choice for demanding applications where material integrity under thermal and chemical stress is paramount.[1][4]

This guide provides a detailed comparison of the performance of various trimellitate esters, including Trioctyl Trimellitate (TOTM), Tri(isononyl) Trimellitate (TINTM), and Tri(isodecyl) Trimellitate (TIDTM). The comparison extends to other common plasticizers to provide a broader context. The information presented is supported by experimental data and standardized testing protocols to ensure objectivity and reproducibility.

Comparative Performance Data

The efficacy of a plasticizer is determined by a combination of its ability to impart flexibility (plasticizing efficiency), its permanence within the polymer matrix, and its thermal stability.[5] The following tables summarize key performance indicators for different trimellitate esters and other plasticizers in a typical Polyvinyl Chloride (PVC) formulation.

Table 1: Mechanical and Physical Properties of Various Plasticizers in PVC

PropertyTest MethodTOTM (Trioctyl Trimellitate)TINTM (Tri(isononyl) Trimellitate)TIDTM (Tri(isodecyl) Trimellitate)DOTP (Dioctyl Terephthalate)Hexamoll® DINCH
Mechanical Properties (at 50-67 phr)
Tensile Strength (MPa)ASTM D228420.5[2]19.8[2]19.2[2]Comparable to or slightly higher than TOTM[5]Comparable to DOTP[5]
Elongation at Break (%)ASTM D2284350[2]370[2]385[2]High, provides good flexibility[5]Offers good low-temperature performance
Shore D HardnessASTM D224055[2]52[2]50[2]~78 - 83 (Shore A)[5]~77 - 82 (Shore A)[5]
Physical Properties
Volatility (Weight Loss %)ASTM D12030.5 (24h @ 130°C)[2]0.4 (24h @ 130°C)[2]0.3 (24h @ 130°C)[2]Low (~22.5% after 7 days @ 100°C)[5]Low (~26% after 7 days @ 100°C)[5]
Molecular Weight ( g/mol )-546.8[3]589[3]---

Table 2: Thermal Stability of Various Plasticizers

PropertyTest MethodTOTM (Trioctyl Trimellitate)DOP (Dioctyl Phthalate)DOTP (Dioctyl Terephthalate)ATBC (Acetyl Tributyl Citrate)
Onset Decomposition Temp. (T-onset)TGAHigh[1]Lower than TOTMModerate to High[5]Lower than TOTM
Peak Decomposition Temp. (T-peak)TGAHigh[1]Lower than TOTM-Lower than TOTM
Activation Energy of Decomposition (kJ/mol) (Second Stage)TGA~499[5]---

Key Performance Insights

  • Plasticizing Efficiency: An increase in the alkyl chain length of the trimellitate ester (from octyl to isodecyl) results in a slight decrease in tensile strength and hardness, but an increase in elongation at break, indicating greater flexibility.[2][6]

  • Permanence (Volatility and Migration): Trimellitate esters, particularly those with higher molecular weights like TINTM and TIDTM, exhibit lower volatility.[2] TOTM is noted for its extremely low vapor pressure, which minimizes fogging, and its superior resistance to extraction by soapy water, oils, and solvents.[3] The permanence of the plasticizer is crucial for the long-term durability and safety of the final product.[5][7]

  • Thermal Stability: Trioctyl trimellitate (TOTM) demonstrates superior thermal stability compared to conventional phthalate (B1215562) and citrate-based plasticizers, with higher onset and peak decomposition temperatures.[1] This makes it an excellent choice for high-temperature applications, such as wire and cable insulation rated for 105°C continuous service.[3][8] TINTM shows slightly superior high-temperature permanence compared to TOTM due to its higher molecular weight and branching.[3]

  • Electrical Properties: Both TINTM and TOTM provide excellent electrical properties, making them suitable for high-voltage applications and wire and cable insulation.[3][9]

Logical Flow for Plasticizer Performance Evaluation

G Logical Flow for Plasticizer Performance Evaluation cluster_0 Performance Requirements cluster_1 Plasticizer Selection cluster_2 Experimental Evaluation cluster_3 Data Analysis & Comparison cluster_4 Final Selection A Application Demands (e.g., High Temp, Flexibility, Safety) B Candidate Trimellitate Esters (TOTM, TINTM, TIDTM, etc.) A->B C Alternative Plasticizers (DOP, DOTP, ATBC, etc.) A->C D Mechanical Testing (Tensile, Hardness) B->D E Thermal Analysis (TGA) B->E F Permanence Testing (Volatility, Migration) B->F C->D C->E C->F G Comparative Data Tables D->G E->G F->G H Performance Ranking G->H I Optimal Plasticizer for Application H->I

Caption: Logical flow for selecting a plasticizer based on performance.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data.

1. Tensile Properties (ASTM D2284 / ASTM D638)

  • Objective: To measure the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer.[10][11]

  • Methodology:

    • Specimen Preparation: PVC samples are prepared with specified concentrations of the plasticizer.[11] The mixture is typically blended and then compression molded into standardized dumbbell-shaped specimens.

    • Conditioning: The molded specimens are conditioned in a controlled environment (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a set period before testing.[10]

    • Testing: The specimens are subjected to tensile stress in a universal testing machine at a constant rate of crosshead speed until they fracture.[11][12]

    • Data Analysis: Tensile strength is calculated as the maximum stress applied before rupture. Elongation at break is the percentage increase in length at the point of fracture.

2. Hardness (ASTM D2240)

  • Objective: To determine the indentation hardness of the material.[5]

  • Methodology:

    • Specimen Preparation: A flat, smooth specimen with a minimum thickness of 6 mm is prepared.[10]

    • Procedure: A durometer (Shore D for harder materials, Shore A for softer) is positioned perpendicular to the specimen's surface.[10] Firm pressure is applied to the indenter to ensure full penetration.

    • Measurement: The hardness value is read from the durometer's scale immediately after the indenter makes full contact with the material.

3. Volatility (ASTM D1203)

  • Objective: To measure the mass loss of a plasticizer from a polymeric composition under controlled temperature and time.

  • Methodology:

    • Specimen Preparation: A sample of the plasticized PVC compound is accurately weighed.

    • Procedure: The sample is placed in a circulating air oven at a specified temperature (e.g., 130°C) for a defined period (e.g., 24 hours).[2][13]

    • Measurement: After the specified time, the sample is removed, cooled to room temperature in a desiccator, and reweighed.

    • Calculation: Volatility is expressed as the percentage of weight loss.[13]

4. Thermal Stability (Thermogravimetric Analysis - TGA)

  • Objective: To determine the thermal stability and degradation temperature of the plasticizer and the plasticized compound.[1]

  • Methodology:

    • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the material is placed in a TGA sample pan.[14]

    • Procedure: The sample is heated in the TGA furnace at a constant, controlled rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen).[5]

    • Data Acquisition: The instrument continuously records the sample's weight as a function of increasing temperature.

    • Analysis: The resulting TGA curve is analyzed to determine the onset temperature of degradation (T-onset), where significant weight loss begins, and the temperature of maximum weight loss rate (T-peak).[1] A higher T-onset indicates greater thermal stability.[14]

Experimental Workflow for Plasticizer Evaluation

G Experimental Workflow for Plasticizer Evaluation cluster_0 Material Preparation cluster_1 Specimen Conditioning cluster_2 Performance Testing cluster_3 Data Analysis A PVC Resin & Additives C High-Speed Mixing (Dry Blend) A->C B Trimellitate Esters B->C D Molding/Extrusion (e.g., Compression Molding) C->D E Controlled Environment (Temp & Humidity) D->E F ASTM D2284 (Tensile Properties) E->F G ASTM D2240 (Hardness) E->G H ASTM D1203 (Volatility) E->H I Thermogravimetric Analysis (TGA) E->I J Quantitative Comparison & Report Generation F->J G->J H->J I->J

Caption: Workflow for evaluating trimellitate plasticizer performance.

Conclusion

The experimental data clearly indicates that trimellitate esters are high-performance plasticizers offering significant advantages in applications requiring thermal stability, low volatility, and long-term durability.[1][7] Trioctyl trimellitate (TOTM) serves as a benchmark for high-performance applications due to its superior thermal stability and low migration properties.[1][4] For applications demanding even greater permanence and flexibility, higher molecular weight trimellitates such as TINTM and TIDTM present excellent alternatives, with a trade-off in slightly lower tensile strength.[2] The choice between these esters will ultimately depend on the specific performance requirements, processing conditions, and cost considerations of the intended application. This guide provides the foundational data and methodologies to aid researchers and professionals in making an informed selection.

References

Cross-Laboratory Validation for the Quantification of Triisodecyl Trimellitate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Comparison of Analytical Methodologies

The two primary analytical techniques for the quantification of trimellitates and other plasticizers are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection between these methods often hinges on the sample matrix, the required sensitivity, and the specific analyte.[2]

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize typical performance characteristics for the analysis of trimellitates, using data for Trioctyl Trimellitate (TOTM) as a representative example. These values can serve as a benchmark for the validation of a TIDTM quantification method.

Table 1: Performance Characteristics of a Validated GC-MS Method for Trioctyl Trimellitate (TOTM) in Plastic [2]

Parameter Performance
Linearity (Correlation Coefficient, r) ≥ 0.999
Limit of Detection (LOD) 0.03 mg/kg
Limit of Quantification (LOQ) 0.10 mg/kg
Recovery 82 - 105%

| Precision (Relative Standard Deviation, RSD) | 5.6 - 7.5% |

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Trioctyl Trimellitate (TOTM) Released from PVC [2][5]

Parameter Performance
Linearity Method Validated
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Recovery 101.1%

| Precision (Relative Standard Deviation, RSD) | 4.72% |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of analytical methods. Below are representative protocols for the GC-MS and LC-MS/MS analysis of trimellitates.

GC-MS Method for Trioctyl Trimellitate (TOTM) in Plastic

  • Sample Preparation (Solvent Extraction) [2]

    • Accurately weigh a homogenized sample of the plastic material.

    • Perform solvent extraction using a suitable solvent such as n-hexane.

    • Employ extraction techniques like Soxhlet, ultrasound-assisted extraction, or accelerated solvent extraction.[2]

    • Concentrate the extract and reconstitute it in a known volume of an appropriate solvent.

    • Filter the final solution through a 0.22 µm filter before injection.

  • GC-MS Conditions [2]

    • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5MS).

    • Injector Temperature: 290 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature of 50-70 °C, hold for 1 minute.

      • Ramp to 240 °C at 20 °C/min.

      • Ramp to 310-320 °C at 12 °C/min, hold for 18 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Quantitative Ion: m/z 305.05.

      • Qualitative Ions: m/z 57.10, 193.00.

LC-MS/MS Method for Trioctyl Trimellitate (TOTM) Released from PVC

  • Sample Preparation (Migration Study) [5]

    • Fill a PVC tube with an intravenous preparation.

    • Conduct extraction by shaking for 1 hour at room temperature.

  • LC-MS/MS Conditions [5]

    • Liquid Chromatograph:

      • Column: Inertsil-C8 (50 mm x 2.1 mm, 5 µm).

      • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and purified water (90:10, v/v).

      • Flow Rate: 0.2 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Turbo ionspray ionization in the positive ion mode.

Visualizations

Experimental Workflow for Cross-Laboratory Validation

cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Cross-Laboratory Validation cluster_2 Phase 3: Method Standardization A Develop Analytical Method (GC-MS or LC-MS/MS) B Validate Method In-House (Linearity, LOD, LOQ, Accuracy, Precision) A->B C Prepare & Distribute Standardized Samples to Participating Labs D Labs Analyze Samples Using Standardized Protocol C->D E Collect & Statistically Analyze Data from All Labs D->E F Assess Inter-Laboratory Reproducibility & Robustness E->F G Establish Final Standardized Method F->G H Publish Method & Validation Data G->H

Caption: Workflow for cross-laboratory validation of an analytical method.

Logical Relationship of Validation Parameters

Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

References

A Comparative Guide to Triisodecyl Trimellitate (TIDT) and Bio-Based Plasticizers in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of triisodecyl trimellitate (TIDT), a high-performance plasticizer, with several leading bio-based alternatives for use in polyvinyl chloride (PVC) formulations. The selection of an appropriate plasticizer is critical in determining the final properties of a PVC compound, influencing its flexibility, durability, thermal stability, and safety profile. This document summarizes key experimental data, details relevant testing protocols, and provides visual diagrams to support informed material selection in research and development environments.

Introduction to PVC Plasticizers

Polyvinyl chloride, in its pure form, is a rigid and brittle polymer. Plasticizers are additives incorporated into PVC to increase its flexibility, workability, and durability.[1] They function by embedding themselves between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).[1] For decades, phthalate (B1215562) esters have been the dominant class of plasticizers. However, due to health and environmental concerns, there is a growing demand for high-performance, safer alternatives.[2]

This compound (TIDT) is a monomeric plasticizer known for its low volatility, high thermal stability, and excellent permanence, making it suitable for demanding applications such as high-temperature wire and cable insulation and automotive interiors.[3][4] Bio-based plasticizers, derived from renewable resources like vegetable oils, citric acid, or sugars, are gaining traction as sustainable and often lower-toxicity alternatives.[2] Common examples include epoxidized soybean oil (ESBO), acetyl tributyl citrate (B86180) (ATBC), and isosorbide (B1672297) esters.[5][6][7]

This guide will focus on a comparative evaluation of TIDT against these prominent bio-based plasticizers, focusing on key performance metrics relevant to material scientists and product developers.

Comparative Performance Data

The following tables summarize the mechanical, thermal, and migration resistance properties of PVC formulations plasticized with TIDT and various bio-based plasticizers. It is important to note that the data is compiled from multiple sources, and direct comparison should be made with caution due to potential variations in base PVC resin, formulation additives, and processing conditions. All data is presented for a plasticizer concentration of 50 parts per hundred of resin (phr) to provide a standardized basis for comparison where possible.

Table 1: Mechanical Properties of Plasticized PVC (50 phr)
PropertyTest MethodTIDTESBOATBCIsosorbide Di-esterUnplasticized PVC
Tensile Strength (MPa) ASTM D63819.2[8]~20.8[3]18.7 (higher than TBC)[9]~22[10][11]52.2[3]
Elongation at Break (%) ASTM D638385[8]~310[3]>700 (at 40 wt%)[12]~387[6]<10
Shore D Hardness ASTM D224050[8]---~85
Shore A Hardness ASTM D2240-~93-99 (at 10-40%)[13]~70-80->95

Note: Data for bio-based plasticizers can vary significantly based on the specific chemical structure and purity.

Table 2: Thermal Properties of Plasticized PVC (50 phr)
PropertyTest MethodTIDTESBOATBCIsosorbide Di-esterUnplasticized PVC
Glass Transition Temp. (Tg, °C) DSC/DMA~30-40~17.3[14]~20-30~25-35~80-90[3]
Volatility (Weight Loss, %) ASTM D12030.3 (24h @ 130°C)[8]Low, ~20% of DOP[15]Higher than DEHP[16]Low[6]-
Initial Decomposition Temp. (°C) TGAHighIncreased stability[5]Good thermal stability[17]Up to 306.9[6]~200-220

Note: Thermal stability is highly dependent on the presence of co-stabilizers in the PVC formulation.

Table 3: Migration Resistance of Plasticizers in PVC (50 phr)
PropertyTest MediumTIDTESBOATBCIsosorbide Di-ester
Migration GeneralLow, "no migration"[4]Low, but can exude over time[3]Higher than DEHP[16]Low[6]
Aqueous Solutions Water, Soapy WaterExtremely resistant[4]Does not migrate[1]Low migration[12]Low
Organic Solvents Oils, Hydrocarbons"Quite sensible"[4]Migrates into n-heptane[1]Migrates into isooctane[12]Varies with solvent
Activated Carbon ASTM D1203Low (inferred from low volatility)---

Logical Workflow for Plasticizer Comparison

The following diagram illustrates a logical workflow for selecting and evaluating plasticizers in PVC formulations, from initial screening to final product validation.

Plasticizer_Comparison_Workflow Workflow for PVC Plasticizer Evaluation cluster_testing Performance Testing Define_Reqs Define Application Requirements (e.g., flexibility, temp. resistance, regulatory compliance) Select_Candidates Select Candidate Plasticizers (TIDT, Bio-based, etc.) Define_Reqs->Select_Candidates Formulation Prepare PVC Formulations (e.g., 50 phr plasticizer) Select_Candidates->Formulation Processing Melt Compounding and Specimen Preparation (e.g., two-roll mill, compression molding) Formulation->Processing Mech_Test Mechanical Testing (Tensile, Hardness) Processing->Mech_Test Test Specimens Therm_Test Thermal Analysis (DSC, TGA, Volatility) Processing->Therm_Test Test Specimens Mig_Test Migration Testing (Solvent Extraction, Activated Carbon) Processing->Mig_Test Test Specimens Data_Analysis Data Analysis and Comparison Mech_Test->Data_Analysis Therm_Test->Data_Analysis Mig_Test->Data_Analysis Selection Select Optimal Plasticizer for Application Data_Analysis->Selection

Workflow for PVC Plasticizer Evaluation

Detailed Experimental Protocols

The following are summaries of standard experimental protocols for evaluating the key performance properties of plasticizers in PVC.

Mechanical Properties

a) Tensile Strength and Elongation at Break (ASTM D638)

  • Objective: To determine the force required to break a PVC specimen and the extent to which it stretches before breaking.

  • Specimen Preparation: Dumbbell-shaped specimens are die-cut or molded from compression-molded plaques of the plasticized PVC formulation.

  • Procedure:

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

    • Measure the cross-sectional area of the narrow section of the specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min for flexible PVC) until the specimen ruptures.

    • Record the maximum load and the elongation at the point of rupture.

  • Data Calculation:

    • Tensile Strength (MPa) = Maximum Load (N) / Original Cross-sectional Area (mm²)

    • Elongation at Break (%) = [(Final Length at Break - Initial Gage Length) / Initial Gage Length] x 100

b) Hardness (ASTM D2240)

  • Objective: To measure the indentation hardness of the plasticized PVC.

  • Instrument: A durometer, typically Shore A for flexible PVC or Shore D for semi-rigid to rigid materials.

  • Procedure:

    • Place a specimen of at least 6 mm thickness on a hard, flat surface.

    • Press the durometer's indenter firmly and vertically onto the specimen.

    • Read the hardness value on the dial within one second of firm contact.

    • Take multiple readings at different locations on the specimen and average the results.

Thermal Properties

a) Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the temperature at which the PVC material transitions from a rigid, glassy state to a more flexible, rubbery state.

  • Procedure:

    • A small, weighed sample (5-10 mg) of the plasticized PVC is sealed in an aluminum pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) in the DSC instrument under an inert atmosphere (e.g., nitrogen).

    • A heat-cool-heat cycle is typically employed to erase the thermal history of the material.

    • The Tg is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

b) Volatility (ASTM D1203)

  • Objective: To measure the weight loss of a plasticized PVC specimen due to the volatilization of the plasticizer at an elevated temperature.

  • Procedure:

    • A pre-weighed, circular specimen of the plasticized PVC is placed in a container with activated carbon.

    • The container is placed in an oven at a specified temperature (e.g., 130°C) for a defined period (e.g., 3 or 24 hours).

    • After the specified time, the specimen is removed, cooled to room temperature in a desiccator, and re-weighed.

  • Data Calculation:

    • Volatility (Weight Loss, %) = [(Initial Weight - Final Weight) / Initial Weight] x 100

Migration Resistance

a) Solvent Extraction

  • Objective: To quantify the amount of plasticizer that leaches from the PVC into a specific liquid medium.

  • Procedure:

    • A pre-weighed specimen of the plasticized PVC is fully immersed in a specified solvent (e.g., n-hexane for oily food simulant, 50% ethanol (B145695) for alcoholic beverages, or soapy water) in a sealed container.

    • The container is stored at a controlled temperature for a defined period (e.g., 24 hours at 60°C).

    • The specimen is removed, gently wiped to remove excess solvent, dried, and re-weighed.

  • Data Calculation:

    • Migration (Weight Loss, %) = [(Initial Weight - Final Weight) / Initial Weight] x 100

Summary and Conclusion

The choice between this compound and bio-based plasticizers for PVC formulations depends heavily on the specific requirements of the end application.

  • This compound (TIDT) stands out for its exceptional permanence, characterized by very low volatility and high resistance to migration, particularly in aqueous environments.[4] Its high thermal stability makes it a prime candidate for high-temperature applications. However, its performance in contact with oils and hydrocarbons may be a limitation.[4]

  • Bio-Based Plasticizers offer a compelling sustainability profile, being derived from renewable resources and often exhibiting lower toxicity.

    • Epoxidized Soybean Oil (ESBO) provides good thermal stability and low volatility.[5][15] It also acts as a co-stabilizer in PVC formulations.[3] However, its plasticizing efficiency is generally lower than monomeric plasticizers, and it may exude over time.[3]

    • Acetyl Tributyl Citrate (ATBC) is known for its low toxicity and good compatibility with PVC.[6] It can impart excellent flexibility, as indicated by high elongation at break values.[12] However, its migration resistance may not be as robust as that of TIDT, particularly in certain media.[16]

    • Isosorbide Esters represent a promising class of bio-based plasticizers with good thermal stability and mechanical properties.[6] Their performance can be tailored by modifying the fatty acid chains used in their synthesis.[10]

For applications demanding the highest level of permanence and thermal stability, such as high-specification electrical wiring, TIDT remains a strong contender. For applications where sustainability, low toxicity, and good flexibility are paramount, such as in medical devices or consumer goods, bio-based plasticizers like ATBC and advanced isosorbide esters present viable and increasingly popular alternatives. ESBO is a valuable additive, particularly for its co-stabilizing effect and low volatility, but may be best used in combination with other primary plasticizers.

Ultimately, the data presented in this guide should serve as a starting point for researchers. It is imperative to conduct specific testing on fully formulated PVC compounds to validate the performance of any selected plasticizer system for a given application.

References

A Comparative Guide to the Migration of Triisodecyl Trimellitate and Other Non-Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the migration performance of triisodecyl trimellitate (TIDTM) against other common non-phthalate plasticizers, including di(2-ethylhexyl) terephthalate (B1205515) (DEHT), 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), and acetyl tributyl citrate (B86180) (ATBC). The information herein is supported by available experimental data and established principles of plasticizer migration.

The selection of a plasticizer is a critical consideration in the development of materials for sensitive applications such as medical devices and pharmaceutical packaging. A key performance indicator for these materials is the extent to which the plasticizer migrates from the polymer matrix into the surrounding environment, such as a drug formulation or biological fluid. Low migration is paramount to ensure the safety and efficacy of the final product.

This compound (TIDTM) is a high molecular weight plasticizer known for its low volatility and high permanence. While direct comparative migration studies for TIDTM against all other non-phthalate plasticizers are limited in publicly available literature, its structural similarity to trioctyl trimellitate (TOTM) allows for informed comparisons. Due to its larger molecular size, TIDTM is expected to exhibit even lower migration than TOTM.

Quantitative Data on Plasticizer Migration

The following tables summarize available data on the migration of various non-phthalate plasticizers from polyvinyl chloride (PVC) materials. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the relative migration behavior provides valuable insights.

Table 1: Comparative Migration of Non-Phthalate Plasticizers from Medical Devices in a Dynamic Infusion Model

PlasticizerInitial Amount in Tubing (mg)Total Amount Migrated in 24h (µg) at 100 mL/hPercentage of Initial Amount Migrated (%)Relative Migration Ranking
TOTM *12258.5~150~0.0012Lowest
DEHT 12975.5~250~0.0019Low
DINCH 15052.2~500~0.0033Higher
DINP 11470.7~600~0.0052Highest

*Data for Trioctyl Trimellitate (TOTM) is used as a proxy for this compound (TIDTM). Given TIDTM's higher molecular weight, its migration is anticipated to be even lower than that of TOTM. Data is extrapolated from a study on PVC infusion medical devices using a 50/50 ethanol (B145695)/water simulant at 25°C.[1]

Table 2: Toxicological Profile of Selected Non-Phthalate Plasticizers

PlasticizerKey Toxicological Endpoints
This compound (TIDTM) Considered to have a favorable toxicological profile with low acute toxicity. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetics when formulated to be non-irritating.[1][2][3][4]
Di(2-ethylhexyl) terephthalate (DEHT) Generally considered to have low toxicity. Not classified as carcinogenic and does not show anti-androgenic or estrogenic activity in uterotrophic assays.[5][6][7]
1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester (DINCH) Has an extensive toxicological database. While generally considered a safer alternative to phthalates, some recent studies suggest potential for metabolic disruption and oxidative DNA damage in liver cells under certain conditions.[5][8][9][10][11]
Acetyl Tributyl Citrate (ATBC) Generally recognized as safe (GRAS) for food contact applications. It has low acute toxicity and is not considered a reproductive or developmental toxicant at typical exposure levels.[12][13][14][15][16]

Experimental Protocols

The following sections detail generalized methodologies for conducting migration studies of plasticizers from polymeric materials. These protocols are based on common practices and regulatory guidelines.

Migration Testing from Food Contact Materials

Objective: To determine the amount of a specific plasticizer that migrates from a food contact material into a food simulant under defined conditions of time and temperature.

Materials:

  • Polymer samples containing the plasticizer of interest (e.g., PVC sheets).

  • Food simulants as specified by regulatory bodies (e.g., Commission Regulation (EU) No 10/2011).[9] Common simulants include:

    • Simulant A: 10% ethanol (v/v) for aqueous foods.

    • Simulant B: 3% acetic acid (w/v) for acidic foods.

    • Simulant D2: Vegetable oil or other fatty food simulants (e.g., 95% ethanol, isooctane).[5][6][7]

  • Glass migration cells or containers.

  • Incubator or oven for controlled temperature exposure.

  • Analytical instrumentation (GC-MS or LC-MS/MS).

Procedure:

  • Sample Preparation: Cut the polymer sample into specified dimensions (e.g., 1 dm²).

  • Exposure: Place the sample in a migration cell and add a known volume of the selected food simulant, ensuring a defined surface area-to-volume ratio (e.g., 6 dm²/L).

  • Incubation: Seal the migration cell and incubate at a specified temperature and duration that represents the intended use of the material (e.g., 10 days at 40°C for long-term storage at room temperature).

  • Sample Collection: After the incubation period, remove the polymer sample and collect an aliquot of the food simulant for analysis.

  • Analysis: Quantify the concentration of the migrated plasticizer in the food simulant using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method separates the plasticizer from other components in the food simulant based on its volatility and polarity, followed by detection and quantification using a mass spectrometer.

Instrumentation:

  • Gas chromatograph with a capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Mass spectrometer detector.

  • Autosampler.

Typical GC-MS Conditions:

  • Injector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 60°C, ramped to 280-300°C.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This method is suitable for less volatile or thermally labile plasticizers. The plasticizer is separated by liquid chromatography and then detected with high specificity and sensitivity by tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC).

  • Analytical column (e.g., C18).

  • Tandem mass spectrometer.

Typical LC-MS/MS Conditions:

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Visualizations

Experimental Workflow for Plasticizer Migration Studies

Migration_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis prep1 Cut polymer sample to specified dimensions prep2 Place in migration cell prep1->prep2 exp1 Add known volume of food simulant prep2->exp1 exp2 Incubate at controlled temperature and time exp1->exp2 an1 Collect aliquot of food simulant exp2->an1 an2 Sample extraction/dilution an1->an2 an3 Inject into GC-MS or LC-MS/MS an2->an3 an4 Quantify plasticizer concentration an3->an4

Caption: A generalized workflow for conducting plasticizer migration studies.

Logical Relationship of Factors Influencing Plasticizer Migration

Migration_Factors cluster_plasticizer Plasticizer Properties cluster_polymer Polymer Matrix cluster_environment Environmental Conditions mol_weight Molecular Weight migration Plasticizer Migration mol_weight->migration inversely proportional polarity Polarity polarity->migration polymer_type Polymer Type (e.g., PVC) polymer_type->migration additives Other Additives additives->migration temperature Temperature temperature->migration directly proportional time Contact Time time->migration directly proportional simulant Food Simulant Type simulant->migration

Caption: Key factors influencing the migration of plasticizers from a polymer matrix.

References

Assessing the Long-Term Stability of Triisodecyl Trimellitate in Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a stable and reliable plasticizer is paramount for ensuring the long-term performance and safety of polymer-based products, including medical devices and drug delivery systems. This guide provides an objective comparison of Triisodecyl Trimellitate (TIDM) with other common plasticizers, supported by experimental data, to facilitate informed material selection.

This compound (TIDM) is a high-molecular-weight plasticizer known for its low volatility, high thermal stability, and excellent resistance to migration and extraction. These properties make it a strong candidate for applications where long-term stability is a critical requirement. This guide will delve into the comparative performance of TIDM against other widely used plasticizers such as the phthalate (B1215562), Di(2-ethylhexyl) phthalate (DEHP), the terephthalate, Dioctyl Terephthalate (DOTP), and citrate-based plasticizers.

Comparative Performance Data

To provide a clear comparison of TIDM's performance, the following tables summarize key stability data. It is important to note that while data for the closely related trimellitate, Trioctyl Trimellitate (TOTM), is more abundant and often used as a proxy, this guide focuses on providing available data for TIDM where possible.

Migration and Leaching Resistance

A primary concern for plasticizers, especially in medical and pharmaceutical applications, is their tendency to migrate or leach out of the polymer matrix. Lower migration rates are indicative of greater long-term stability and reduced risk of product contamination and patient exposure.

PlasticizerTest MediumWeight Loss (%)Reference
This compound (TIDM) n-Hexane (24h, room temp)Data not available
Trioctyl Trimellitate (TOTM)Blood (in heart-lung machine circuit)Significantly lower than DEHP (by a factor of ~350)[1][2]
Di(2-ethylhexyl) phthalate (DEHP)Blood (in heart-lung machine circuit)High[1][2]
Dioctyl Terephthalate (DOTP)-Generally low volatility and migration[3]
Acetyl Tributyl Citrate (ATBC)Aqueous food simulants171-422 µg/L

Note: Quantitative weight loss data for TIDM in n-hexane was not available in the searched literature. However, trimellitates as a class are known for their low migration characteristics.

Thermal Stability

Thermal stability is crucial for polymers that may be subjected to heat during processing, sterilization, or end-use. Key indicators of thermal stability include weight loss at elevated temperatures and resistance to discoloration (yellowing).

Weight Loss after Thermal Aging

PlasticizerTemperature (°C)Time (hours)Weight Loss (%)Reference
This compound (TIDM) 1303Max. 0.10[4]
Trioctyl Trimellitate (TOTM)130240.5[5]
Di(2-ethylhexyl) phthalate (DEHP)--Higher than trimellitates
Dioctyl Terephthalate (DOTP)--Lower than DEHP[3]

Color Stability (Yellowness Index)

A lower Yellowness Index (YI) indicates better color stability after thermal aging.

PlasticizerAging ConditionsYellowness Index (YI)Reference
This compound (TIDM) 180°C / 2hNo change[4]
Di(2-ethylhexyl) phthalate (DEHP)-Prone to yellowing
Hydrolytic Stability

Hydrolytic stability is the resistance of a material to degradation by water. This is particularly important for devices that come into contact with aqueous solutions or are used in humid environments.

PlasticizerTest ConditionObservationReference
This compound (TIDM) -Outstanding hydrolytic resistance[4]
Trioctyl Trimellitate (TOTM)-Generally good hydrolytic stability
Di(2-ethylhexyl) phthalate (DEHP)-Susceptible to hydrolysis

Experimental Protocols

Detailed methodologies are essential for replicating and comparing experimental results. The following are outlines of key experimental protocols for assessing plasticizer stability.

Migration/Leaching Test (ASTM D1239 - Modified)

This test determines the weight loss of a plasticized polymer when immersed in a liquid.

Procedure:

  • Sample Preparation: Cut specimens of the plasticized polymer into squares of 50 x 50 mm.

  • Initial Weighing: Accurately weigh each specimen to the nearest 0.001 g.

  • Immersion: Place each specimen in a separate container with a sufficient volume of the test liquid (e.g., n-hexane, ethanol, or a relevant simulant) to ensure complete immersion.

  • Incubation: Seal the containers and maintain them at a specified temperature (e.g., room temperature or an elevated temperature) for a defined period (e.g., 24 hours).

  • Drying: After immersion, remove the specimens, gently wipe them with a soft cloth, and dry them in a vacuum oven at a suitable temperature (e.g., 40°C) until a constant weight is achieved.

  • Final Weighing: Reweigh the dried specimens.

  • Calculation: Calculate the percentage of weight loss.[6]

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the plasticized polymer into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.[7][8]

Hydrolytic Stability Test (Water Immersion Method)

This test evaluates the resistance of a plasticized polymer to degradation by water.

Procedure:

  • Sample Preparation: Prepare specimens of the plasticized polymer of known dimensions and weight.

  • Immersion: Immerse the specimens in a container of deionized water.

  • Accelerated Aging: Place the container in an oven at an elevated temperature (e.g., 70°C) for an extended period (e.g., several weeks).

  • Periodic Evaluation: At regular intervals, remove the specimens from the water, dry them, and measure their weight.

  • Analysis: Plot the weight change over time to determine the rate of water absorption and any weight loss due to degradation or leaching. Visual inspection for any changes in appearance, such as cracking or discoloration, should also be performed.[9]

Visualizations

To better illustrate the experimental workflows and the logical relationships in performance assessment, the following diagrams are provided in the DOT language for Graphviz.

ExperimentalWorkflow_Migration cluster_prep Sample Preparation cluster_test Migration Testing cluster_analysis Data Analysis Prep Prepare Polymer Samples (e.g., PVC films) Plasticize Incorporate Plasticizers (TIDM, DEHP, DOTP, etc.) Prep->Plasticize Immerse Immerse in Solvent (e.g., Hexane, Ethanol) Plasticize->Immerse Incubate Incubate at Controlled Temperature Immerse->Incubate Dry Dry to Constant Weight Incubate->Dry Weigh Weigh Samples (Before & After) Dry->Weigh Calculate Calculate % Weight Loss Weigh->Calculate Compare Compare Performance Calculate->Compare

Experimental workflow for migration testing.

LogicalRelationship_Stability Plasticizer Plasticizer Properties Volatility Low Volatility Plasticizer->Volatility MW High Molecular Weight Plasticizer->MW Polarity Polarity Plasticizer->Polarity Migration Low Migration/ Leaching Volatility->Migration reduces MW->Migration reduces Polarity->Migration influences Performance Long-Term Stability Migration->Performance Thermal High Thermal Stability Thermal->Performance Hydrolytic High Hydrolytic Stability Hydrolytic->Performance

Logical relationship of plasticizer properties to stability.

References

A Comparative Toxicity Assessment of Triisodecyl Trimellitate and Its Alternatives for Medical, Pharmaceutical, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative toxicity assessment of triisodecyl trimellitate (TIDM), a plasticizer used in various applications, and its common alternatives: Trioctyl Trimellitate (TOTM), Di(2-ethylhexyl) Adipate (DEHA), Acetyl Tributyl Citrate (ATBC), and Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH). The following sections present a comprehensive overview of their toxicological profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Comparative Toxicity Data

The toxicological profiles of TIDM and its alternatives have been evaluated across several key endpoints. The following tables summarize the available quantitative data to facilitate a direct comparison.

Table 1: Acute and Local Toxicity
SubstanceAcute Oral LD50 (rat)Dermal Irritation (rabbit)Skin Sensitization
This compound (TIDM) > 9,590 mg/kg bw[1]Slightly irritating[2][3]Not a sensitizer (B1316253) (LLNA)[2]
Trioctyl Trimellitate (TOTM) > 2,000 - > 5,000 mg/kg bw[1][4]Not classified as a skin irritant[5]Not a sensitizer[5]
Di(2-ethylhexyl) Adipate (DEHA) ~19,100 - 45,000 mg/kg bw[6]Not availableNot available
Acetyl Tributyl Citrate (ATBC) > 31,500 mg/kg bw[7]Not availableNot available
Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH) > 5,000 mg/kg bwNot irritatingNot a sensitizer
Table 2: Genotoxicity, Carcinogenicity, and Reproductive Toxicity
SubstanceGenotoxicity (Ames Test)CarcinogenicityReproductive/Developmental Toxicity (NOAEL)
This compound (TIDM) No data availableNo data availableNo data available
Trioctyl Trimellitate (TOTM) Negative[4]Not classified as a carcinogen[5]100 mg/kg bw/day (Reproductive)[8]
Di(2-ethylhexyl) Adipate (DEHA) No structural alerts for genotoxicity[9]Carcinogenic in female mice[9][10]28 mg/kg bw/day (Developmental)[9]
Acetyl Tributyl Citrate (ATBC) NegativeNo significant treatment-related effects[7]1000 mg/kg bw/day (Reproductive)
Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH) No evidence of genotoxicity or mutagenicityNo evidence of carcinogenicityNo evidence of reproductive or developmental toxicity up to 1 g/kg bw/day

Experimental Protocols

The toxicity data presented in this guide are primarily based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO). Below are detailed methodologies for key experiments.

Acute Oral Toxicity (based on OECD Guideline 423 and 425)
  • Objective: To determine the acute oral toxicity (LD50) of a substance.

  • Test System: Typically, the study is conducted in rats (e.g., Wistar or Sprague-Dawley strains), usually starting with a single sex (females).

  • Procedure: A stepwise procedure is used where a single oral dose of the test substance is administered to a small group of animals. The starting dose is selected based on available information. The substance is administered by gavage. Observations for mortality and clinical signs of toxicity are made for at least 14 days. The absence or presence of compound-related mortality determines the next dose level (higher or lower).

  • Endpoints: The primary endpoint is the LD50, which is the statistically estimated dose that is expected to cause mortality in 50% of the tested animals. Other endpoints include clinical signs of toxicity, body weight changes, and gross pathological findings at necropsy.

Dermal Irritation (based on OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause skin irritation.

  • Test System: The albino rabbit is the preferred species for this test.

  • Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin on the back of the animal. The application site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period. After exposure, the residual test substance is removed.

  • Endpoints: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of these reactions is scored, and a Primary Irritation Index (PII) may be calculated. The reversibility of the skin reactions is also assessed.

Skin Sensitization - Local Lymph Node Assay (LLNA) (based on OECD Guideline 429)
  • Objective: To determine the potential of a substance to induce skin sensitization.

  • Test System: The mouse is the recommended species for the LLNA.

  • Procedure: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days. A vehicle control group is also included. On day 6, the animals are injected with a radiolabeled substance (e.g., 3H-methyl thymidine). A few hours later, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.

  • Endpoints: The primary endpoint is the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is 3 or greater. The EC3 value, which is the estimated concentration of the test substance required to produce an SI of 3, can also be calculated to indicate the potency of the sensitizer.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)
  • Objective: To detect gene mutations induced by the test substance.

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid are used.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar (B569324) medium lacking the essential amino acid.

  • Endpoints: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

Reproductive/Developmental Toxicity Screening Test (based on OECD Guideline 421)
  • Objective: To provide initial information on the potential effects of a substance on reproduction and development.

  • Test System: The rat is the preferred species.

  • Procedure: The test substance is administered to male and female rats for a period before mating, during mating, and for females, throughout gestation and early lactation.

  • Endpoints: Several endpoints are evaluated, including effects on mating performance, fertility, gestation length, parturition, and lactation in the parental generation. In the offspring, viability, body weight, and clinical signs are observed. The No-Observed-Adverse-Effect Level (NOAEL) is determined for both parental and offspring toxicity.

Signaling Pathways and Mechanisms of Toxicity

The precise molecular mechanisms of toxicity for this compound and its alternatives are not fully elucidated. However, available research points to several potential pathways.

Endocrine Disruption

Plasticizers are a class of chemicals that have been identified as potential endocrine-disrupting chemicals (EDCs). They can interfere with the body's endocrine system by mimicking or blocking hormones, thereby disrupting normal physiological functions. The diagram below illustrates a generalized pathway of endocrine disruption by plasticizers.

Endocrine_Disruption Plasticizer Plasticizer HormoneReceptor Hormone Receptor (e.g., Estrogen, Androgen) Plasticizer->HormoneReceptor Binds to HormoneBinding Hormone Binding HormoneReceptor->HormoneBinding Alters GeneExpression Altered Gene Expression HormoneBinding->GeneExpression Leads to PhysiologicalEffects Adverse Physiological Effects GeneExpression->PhysiologicalEffects Results in

Generalized pathway of endocrine disruption by plasticizers.
DINCH-Induced Oxidative Stress and Inflammation

Studies on DINCH and its metabolites have suggested a mechanism involving the induction of oxidative stress and subsequent inflammatory responses. This pathway is initiated by an increase in reactive oxygen species (ROS), which can lead to cellular damage and the activation of pro-inflammatory signaling cascades like the NF-κB pathway.

DINCH_Toxicity_Pathway DINCH DINCH Exposure ROS Increased Reactive Oxygen Species (ROS) DINCH->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (DNA, Lipids, Proteins) OxidativeStress->CellularDamage NFkB_Activation NF-κB Activation OxidativeStress->NFkB_Activation InflammatoryResponse Pro-inflammatory Cytokine Release NFkB_Activation->InflammatoryResponse

Proposed signaling pathway for DINCH-induced toxicity.
Experimental Workflow for Toxicity Assessment

The evaluation of the toxicological profile of a chemical substance typically follows a structured workflow, starting from in vitro assays to more complex in vivo studies. This tiered approach helps in the initial screening for potential hazards and guides further testing.

Toxicity_Testing_Workflow InVitro In Vitro Assays (e.g., Ames Test, Cytotoxicity) AcuteToxicity Acute Toxicity Studies (Oral, Dermal, Inhalation) InVitro->AcuteToxicity Initial Screening LocalEffects Irritation & Sensitization (Skin, Eye) AcuteToxicity->LocalEffects RepeatedDose Repeated-Dose Toxicity (Subacute, Subchronic, Chronic) AcuteToxicity->RepeatedDose ReproDevo Reproductive & Developmental Toxicity RepeatedDose->ReproDevo Carcinogenicity Carcinogenicity Studies RepeatedDose->Carcinogenicity

General experimental workflow for toxicity assessment.

References

A Comparative Guide to the Plasticizing Efficiency of Triisodecyl Trimellitate (TIDM) in Various Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical determinant in the formulation of flexible polymer products, profoundly influencing their performance, durability, and safety. Triisodecyl trimellitate (TIDM), a high-molecular-weight plasticizer, is increasingly considered for applications demanding high performance and low volatility. This guide provides a comprehensive comparison of the plasticizing efficiency of TIDM in different polymers, with a focus on Polyvinyl Chloride (PVC), and offers insights into its expected performance in Polyvinyl Butyral (PVB) and Polylactic Acid (PLA). The evaluation is supported by experimental data from various studies and detailed methodologies for key performance-indicating experiments.

Comparative Performance Data of TIDM

The efficiency of a plasticizer is evaluated by its ability to enhance flexibility, decrease hardness, and resist migration and volatilization. The following tables summarize the key performance indicators for TIDM, primarily in PVC, and compare it with other common plasticizers.

Table 1: Mechanical Properties of PVC Plasticized with TIDM and Other Trimellitate Esters (50 phr)

PropertyTest MethodTrioctyl Trimellitate (TOTM)Tri(isononyl) Trimellitate (TINTM)Tri(isodecyl) Trimellitate (TIDM)
Tensile Strength (MPa) ASTM D638 / ASTM D228420.519.819.2[1]
Elongation at Break (%) ASTM D638 / ASTM D2284350370385[1]
Shore D Hardness ASTM D2240555250[1]

Table 2: Physical Properties of Trimellitate Esters

PropertyTest MethodTrioctyl Trimellitate (TOTM)Tri(isononyl) Trimellitate (TINTM)Tri(isodecyl) Trimellitate (TIDM)
Volatility (Weight Loss %, 24h @ 130°C) ASTM D12030.50.40.3[1]

Table 3: Comparative Performance of TIDM and Phthalate (B1215562) Plasticizers in PVC

PropertyTest MethodThis compound (TIDM)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Dioctyl terephthalate (B1205515) (DOTP)
Plasticizer Efficiency Factor (relative to DOP) -1.171.001.041.03
Migration/Leaching VariousVery LowHighMediumLow
Thermal Stability TGAHighModerateModerateGood

Note: Direct comparative data for TIDM in PVB and PLA is limited in publicly available literature. The performance in these polymers can be inferred from its high molecular weight and chemical structure, suggesting good permanence and efficiency, similar to other high-molecular-weight plasticizers.

Performance in Different Polymers

Polyvinyl Chloride (PVC): TIDM is a highly effective plasticizer for PVC, particularly in applications requiring high-temperature resistance and low volatility.[1] Its high molecular weight contributes to excellent permanence, reducing migration and extraction, which is crucial for medical devices and automotive interiors.[2][3] Compared to lower molecular weight phthalates like DEHP, trimellitates such as TIDM offer superior long-term stability.[2]

Polyvinyl Butyral (PVB): While specific data for TIDM in PVB is scarce, high-molecular-weight plasticizers are generally used to enhance the flexibility and durability of PVB films, which are commonly used as interlayers in safety glass.[4][5] The addition of a suitable plasticizer reduces the glass transition temperature (Tg) of PVB, improving its performance at low temperatures.[6] Given TIDM's properties, it is expected to offer good compatibility and low volatility in PVB formulations.

Polylactic Acid (PLA): PLA, a biodegradable polymer, is inherently brittle. Plasticizers are added to improve its flexibility and toughness.[7][8] The efficiency of a plasticizer in PLA is often evaluated by the reduction in its glass transition temperature (Tg).[9][10] High-molecular-weight plasticizers are often preferred to minimize migration. While data on TIDM in PLA is not readily available, studies on other high-molecular-weight esters suggest that TIDM could be an effective plasticizer for PLA, enhancing its ductility.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Tensile Properties (ASTM D638)

This test method is used to determine the tensile properties of plastics, such as tensile strength, elongation at break, and modulus of elasticity.

  • Specimen Preparation: Test specimens are prepared in a dumbbell shape, either by injection molding or by machining from a sheet or plate. The dimensions of the specimen depend on the specific type designated in the standard.

  • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.[11]

  • Test Procedure:

    • Measure the width and thickness of the narrow section of the dumbbell specimen.

    • Mount the specimen in the grips of a universal testing machine.[2]

    • Attach an extensometer to the specimen to measure elongation.[2]

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.[2][11] The speed is determined by the material being tested.

    • Record the load and elongation data throughout the test.

  • Data Analysis: From the load-extension curve, calculate the tensile strength, elongation at break, and tensile modulus.

Hardness (Shore D Durometer - ASTM D2240)

This method measures the indentation hardness of plastics and elastomers.

  • Apparatus: A Shore D durometer, which consists of a calibrated spring that applies a specific force to an indenter.

  • Specimen Preparation: The test specimen should have a minimum thickness of 6 mm and a flat surface.[11][12]

  • Test Procedure:

    • Place the specimen on a hard, flat surface.

    • Hold the durometer in a vertical position with the indenter point at least 12 mm from any edge of the specimen.

    • Apply firm pressure to the durometer, ensuring the presser foot is in full contact with the specimen.[13]

    • Read the hardness value on the durometer scale within one second of firm contact.

    • Take five measurements at different locations on the specimen and calculate the average.[11]

Volatility (Weight Loss - ASTM D1203)

This test determines the volatile loss from a plastic material under specified conditions.

  • Apparatus: An analytical balance, a forced-convection oven, and containers with activated carbon.

  • Test Procedure (Method A - Direct Contact with Activated Carbon):

    • Weigh the plastic specimen to the nearest 0.001 g.

    • Place the specimen in a container and surround it with activated carbon.

    • Place the container in an oven at a specified temperature (e.g., 130°C) for a specified time (e.g., 24 hours).[1]

    • After the specified time, remove the container from the oven and allow it to cool to room temperature.

    • Carefully remove the specimen from the activated carbon and reweigh it.

  • Calculation: The volatile loss is calculated as the percentage of weight loss of the specimen.

Thermal Properties (Differential Scanning Calorimetry - DSC)

DSC is used to measure thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Apparatus: A differential scanning calorimeter.

  • Sample Preparation: A small sample of the plasticized polymer (typically 5-10 mg) is weighed and sealed in an aluminum pan.

  • Test Procedure:

    • Place the sample pan and an empty reference pan into the DSC cell.[14]

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[15]

    • The instrument measures the difference in heat flow between the sample and the reference.

    • A plot of heat flow versus temperature (a thermogram) is generated.

  • Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is the peak of the endothermic melting curve.[16]

Visualizations

Logical Workflow for Evaluating Plasticizer Efficiency

Plasticizer_Evaluation_Workflow cluster_Formulation 1. Formulation cluster_Testing 2. Performance Testing cluster_Analysis 3. Data Analysis & Comparison Formulation Polymer + Plasticizer (e.g., PVC + TIDM) Melt_Blending Melt Blending/ Compounding Formulation->Melt_Blending Specimen_Prep Specimen Preparation (e.g., Injection Molding) Melt_Blending->Specimen_Prep Mechanical_Tests Mechanical Properties (ASTM D638, D2240) Specimen_Prep->Mechanical_Tests Thermal_Tests Thermal Properties (DSC) Specimen_Prep->Thermal_Tests Physical_Tests Physical Properties (ASTM D1203) Specimen_Prep->Physical_Tests Data_Collection Collect Data: - Tensile Strength - Elongation - Hardness - Tg - Volatility Mechanical_Tests->Data_Collection Thermal_Tests->Data_Collection Physical_Tests->Data_Collection Comparison Compare with Alternative Plasticizers Data_Collection->Comparison Conclusion Evaluate Plasticizing Efficiency Comparison->Conclusion

Caption: Workflow for evaluating plasticizer efficiency.

Signaling Pathway of Plasticization

Plasticization_Mechanism cluster_Polymer Polymer Matrix (e.g., PVC) cluster_PlasticizedPolymer Plasticized Polymer Polymer_Chains Rigid Polymer Chains (Strong Intermolecular Forces) Increased_Flexibility Increased Flexibility & Reduced Hardness Polymer_Chains->Increased_Flexibility Reduced Intermolecular Forces & Increased Chain Mobility Reduced_Tg Lowered Glass Transition Temp. (Tg) Polymer_Chains->Reduced_Tg Reduced Intermolecular Forces & Increased Chain Mobility Plasticizer Plasticizer Molecules (e.g., TIDM) Plasticizer->Polymer_Chains Penetration & Interaction

Caption: Mechanism of polymer plasticization.

References

Inter-Method Comparison for the Analysis of Triisodecyl Trimellitate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of triisodecyl trimellitate (TIDTM) is critical for safety, quality control, and regulatory compliance. This guide provides a comprehensive comparison of the primary analytical methodologies for TIDTM analysis, presenting supporting experimental data and detailed protocols.

This compound (TIDTM) is a high molecular weight plasticizer used in a variety of polymer applications to impart flexibility. Its detection and quantification are essential to ensure product safety and meet regulatory standards. The most prevalent analytical techniques for the quantification of TIDTM and other trimellitates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) Spectroscopy is also a powerful tool for structural characterization. The choice between these methods often depends on the sample matrix, the required sensitivity, and the specific goals of the analysis.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique is a critical decision in the development of a robust and reliable method for the quantification of TIDTM. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, making them suitable for trace-level analysis. The following table summarizes the performance characteristics of validated methods for trimellitate analysis. While specific data for TIDTM is limited in publicly available literature, the data for the structurally similar trioctyl trimellitate (TOTM) provides a strong indication of the expected performance for TIDTM analysis.

Table 1: Performance Characteristics of Validated Analytical Methods for Trimellitate Analysis

ParameterGC-MS Performance (for TOTM in Plastic)[1]LC-MS/MS Performance (for TOTM released from PVC)[1][2]
Linearity (Correlation Coefficient, r²)≥ 0.999[1]Method Validated (r² not explicitly stated)[1][2]
Limit of Detection (LOD)0.03 mg/kg[1]0.5 ng/mL[1][2]
Limit of Quantification (LOQ)0.10 mg/kg[1]1.0 ng/mL[1][2]
Recovery82 - 105%[1]101.1%[1][2]
Precision (Relative Standard Deviation, RSD)5.6 - 7.5%[1]4.72%[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for GC-MS, LC-MS/MS, and NMR analysis of trimellitates.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like TIDTM.[3][4] It offers high resolution and reproducibility.[5]

1. Sample Preparation (Solvent Extraction) [1]

  • Accurately weigh a homogenized sample of the material.

  • Perform solvent extraction using a suitable solvent such as n-hexane.[1]

  • Extraction can be carried out using methods like Soxhlet, ultrasound-assisted extraction, or accelerated solvent extraction (ASE).[1]

  • Concentrate the extract and reconstitute it in a known volume of an appropriate solvent.[1]

  • Filter the final solution through a 0.22 µm filter prior to injection.[1]

2. GC-MS Conditions [1][6]

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5MS).[1][6]

  • Injector Temperature: 290 °C.[1][6]

  • Carrier Gas: Helium at a constant flow rate.[1][6]

  • Oven Temperature Program:

    • Initial temperature of 50-70 °C, hold for 1 minute.

    • Ramp to 240 °C at 20 °C/min.

    • Ramp to 310-320 °C at 12 °C/min, hold for 18 minutes.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM).[1]

    • Quantitative Ion (for TOTM): m/z 305.05.[1]

    • Qualitative Ions (for TOTM): m/z 57.10, 193.00.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it ideal for analyzing non-volatile and thermally labile compounds in complex matrices.[7][8]

1. Sample Preparation (Migration Study) [1][2]

  • Expose the material to a food simulant (e.g., 95% ethanol (B145695) for fatty foods) under specified conditions of time and temperature to simulate real-use scenarios.[1]

  • Collect an aliquot of the food simulant after the migration period.[1]

  • The sample may be directly injected or may require dilution with the mobile phase.

2. LC-MS/MS Conditions [2][6]

  • Liquid Chromatograph: A system with a suitable reverse-phase column (e.g., C8 or C18).[2][6]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used. A typical isocratic mobile phase is acetonitrile:water (90:10, v/v).[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[2]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation and characterization of molecules like TIDTM.[9][10] It provides detailed information about the carbon-hydrogen framework.[9]

1. Sample Preparation [9]

  • Dissolve a small amount of the TIDTM sample in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard NMR tube.[9]

  • Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[9]

2. NMR Data Acquisition [9]

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

  • Analyze the chemical shifts, integration, and splitting patterns to confirm the structure of TIDTM.[11]

Visualizing the Workflow

To further elucidate the experimental processes and decision-making logic, the following diagrams illustrate the key workflows and relationships.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Homogenized Sample Weighing Accurate Weighing Sample->Weighing Extraction Solvent Extraction (e.g., n-hexane) Weighing->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Filtration 0.22 µm Filtration Concentration->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation (DB-5MS Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Data Data Analysis Detection->Data

GC-MS Experimental Workflow for TIDTM Analysis.

LCMS_Workflow cluster_prep Sample Preparation (Migration Study) cluster_analysis LC-MS/MS Analysis Material Material Sample Exposure Exposure to Food Simulant Material->Exposure Collection Aliquot Collection Exposure->Collection Injection LC Injection Collection->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Data Data Analysis Detection->Data

LC-MS/MS Experimental Workflow for TIDTM Analysis.

Method_Selection node_goal node_goal Start Analytical Goal Quant_vs_Qual Quantitative or Qualitative Analysis? Start->Quant_vs_Qual Sensitivity High Sensitivity Required? Quant_vs_Qual->Sensitivity Quantitative NMR NMR Quant_vs_Qual->NMR Qualitative/ Structural Volatility Is the Analyte Volatile? Sensitivity->Volatility No LCMSMS LC-MS/MS Sensitivity->LCMSMS Yes GCMS GC-MS Volatility->GCMS Yes HPLCUV HPLC-UV Volatility->HPLCUV No

References

Safety Operating Guide

Proper Disposal of Triisodecyl Trimellitate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper handling and disposal of Triisodecyl trimellitate (TIDM) is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step instructions to mitigate risks and streamline the disposal process for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful management due to its potential health hazards. It is classified as an irritant to the eyes, skin, mucous membranes, and respiratory system. It may also be harmful if ingested, inhaled, or absorbed through the skin. While a comprehensive toxicological profile is not fully established, it is crucial to handle this substance with appropriate precautions to minimize exposure. Adherence to federal, state, and local regulations for chemical waste disposal is mandatory.

Key Chemical and Hazard Information

A summary of the essential data for this compound is provided below to inform safe handling and disposal procedures.

PropertyValueReference
Chemical Name Tri-isodecyl trimellitate
CAS Number 36631-30-8
Molecular Formula C₃₉H₆₆O₆
Molecular Weight 630.94 g/mol
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. P302+P352: IF ON SKIN: wash with plenty of soap and water. P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

Essential Safety and Operational Guide for Handling Triisodecyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of Triisodecyl trimellitate (TDTM) in a laboratory setting. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper PPE is mandatory to minimize exposure and ensure safe handling. The following table summarizes the required PPE for various laboratory operations involving TDTM.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Weighing Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if handled in a well-ventilated area
Heating or Generating Aerosols Chemical splash gogglesNitrile glovesLaboratory coatUse within a certified chemical fume hood
Large Volume Transfers (>1L) Chemical splash goggles or face shieldNitrile glovesChemical-resistant apron over a laboratory coatUse within a certified chemical fume hood
Spill Cleanup Chemical splash gogglesNitrile glovesLaboratory coat (disposable coveralls for large spills)Not generally required for small spills; for large spills, consult EHS

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural workflow is critical for the safe handling of this compound in a laboratory environment.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Consult Safety Data Sheet (SDS) B Ensure availability of spill kit A->B C Don appropriate PPE B->C D Work in a well-ventilated area (fume hood if heating or creating aerosols) C->D E Dispense and handle with care to avoid spills D->E F Keep containers tightly closed when not in use E->F G Decontaminate work surfaces F->G H Properly remove and dispose of gloves G->H I Wash hands thoroughly H->I

Figure 1: General workflow for the safe handling of this compound.
Experimental Protocol Example: Preparation of a TDTM Solution

  • Preparation:

    • Review the Safety Data Sheet (SDS) for this compound and any other chemicals to be used.

    • Ensure a chemical spill kit is readily accessible.

    • Don the appropriate PPE as specified in the table above (safety glasses, nitrile gloves, lab coat).

  • Procedure:

    • Conduct all work in a designated, well-ventilated area.

    • Place a calibrated balance inside a chemical fume hood if there is a potential for aerosol generation.

    • Carefully weigh the required amount of this compound into a suitable container.

    • Add the desired solvent and mix gently until the TDTM is fully dissolved.

    • Tightly cap the container when not in use.

  • Post-Procedure:

    • Wipe down the work area with an appropriate solvent to remove any residual TDTM.

    • Remove gloves by turning them inside out and dispose of them in the designated laboratory waste container.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Waste Management and Decontamination

As this compound is not a listed hazardous waste, its disposal is governed by local and institutional regulations for non-hazardous chemical waste. The following provides a general framework for disposal.

Waste Characterization and Segregation
Waste Stream Description Disposal Container
Unused TDTM Pure, unadulterated this compoundOriginal container or a clearly labeled, sealed container
TDTM-Contaminated Solids Gloves, paper towels, weigh boats, etc.Labeled bag or container for non-hazardous solid waste
TDTM Solutions Solutions of TDTM in non-hazardous solventsLabeled, sealed container for non-hazardous liquid waste

Important: If TDTM is mixed with a hazardous substance, the entire mixture must be treated and disposed of as hazardous waste according to the regulations for the hazardous component.

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of this compound and associated waste.

Disposal Workflow for this compound Waste Start Generated TDTM Waste IsHazardous Is the waste mixed with a hazardous substance? Start->IsHazardous DisposeHazardous Dispose of as hazardous waste per institutional guidelines IsHazardous->DisposeHazardous Yes IsLiquid Is the waste liquid or solid? IsHazardous->IsLiquid No DisposeSolid Dispose in designated non-hazardous solid waste container IsLiquid->DisposeSolid Solid ConsultEHS Consult institutional EHS for approved disposal method (e.g., drain disposal with copious amounts of water or collection for incineration) IsLiquid->ConsultEHS Liquid

Figure 2: Decision workflow for the disposal of this compound waste.
Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS.

  • Don PPE: Wear appropriate PPE, including safety goggles and nitrile gloves.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Work from the outside of the spill inwards to prevent spreading.

  • Absorption: Apply enough absorbent material to completely soak up the liquid.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for disposal as non-hazardous solid waste.

  • Decontamination: Clean the spill area with soap and water or an appropriate laboratory detergent.

  • Disposal: Dispose of all contaminated materials, including gloves, in the designated non-hazardous solid waste container.

  • Reporting: Report the spill to your supervisor and EHS, following your institution's incident reporting procedures.

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